Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
Description
BenchChem offers high-quality Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUHNTFVOQPEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696697 | |
| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189986-62-6 | |
| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.
Introduction
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Accurate characterization of substituted indoles like the title compound is paramount for ensuring purity, confirming identity, and understanding reactivity in subsequent synthetic steps. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule.
Molecular Structure and Key Features
The structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride presents several key features that are amenable to spectroscopic analysis. The indole ring system, with its aromatic and heteroaromatic protons and carbons, provides a rich source of information in NMR spectroscopy. The ethyl ester, methoxy, and amino functional groups each possess characteristic signals that can be readily identified. The formation of the hydrochloride salt primarily affects the amino group, leading to predictable changes in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The formation of the hydrochloride salt will lead to the protonation of the primary amino group to form an ammonium salt (-NH3+). This will result in a downfield shift of the protons on and near the nitrogen atom due to the increased electron-withdrawing nature of the positively charged nitrogen.[1][2]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment and Salt Effect |
| ~11.5 | br s | 1H | Indole N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| ~9.0 | br s | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be significantly deshielded and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen. In the free base, the -NH₂ protons would appear at a much higher field (~5-6 ppm). |
| ~7.3 | s | 1H | H-7 | This aromatic proton is a singlet as it has no adjacent protons. |
| ~7.1 | s | 1H | H-4 | This aromatic proton is also a singlet. |
| ~7.0 | s | 1H | H-3 | The proton at the C-3 position of the indole ring typically appears as a singlet. |
| 4.32 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. |
| 3.85 | s | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet. |
| 1.35 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]
-
Instrumentation: The spectrum is acquired on a 400 MHz (or higher field) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to encompass all proton signals.
-
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The protonation of the amino group is expected to have a less pronounced, but still noticeable, effect on the chemical shifts of the adjacent carbon atoms.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment and Salt Effect |
| ~161.0 | C=O (Ester) | The carbonyl carbon of the ester is typically found in this region. |
| ~145.0 | C-5 | This aromatic carbon is attached to the electron-donating methoxy group and the electron-withdrawing ammonium group. The deshielding effect of the -NH₃⁺ will shift this carbon downfield compared to the free base. |
| ~138.0 | C-7a | A quaternary carbon in the indole ring. |
| ~130.0 | C-6 | This aromatic carbon is attached to the electron-withdrawing ammonium group, leading to a downfield shift. |
| ~128.0 | C-2 | The carbon bearing the ester group. |
| ~120.0 | C-3a | A quaternary carbon in the indole ring. |
| ~115.0 | C-4 | Aromatic carbon. |
| ~105.0 | C-7 | Aromatic carbon. |
| ~102.0 | C-3 | The C-3 carbon of the indole ring. |
| 61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |
| 56.0 | -OCH₃ | The methoxy carbon. |
| 14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.[3]
-
Instrumentation: The spectrum is acquired on a 100 MHz (or higher field) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.
-
-
Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data (Solid State, KBr pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment and Salt Effect |
| 3400-3200 | Strong, Broad | N-H stretch (Indole) | The N-H stretching vibration of the indole ring. |
| 3200-2800 | Strong, Broad | N-H stretch (-NH₃⁺) | The stretching vibrations of the ammonium group appear as a broad and strong band in this region, often with multiple sub-maxima. This is a key indicator of the hydrochloride salt formation.[6] |
| ~1700 | Strong | C=O stretch (Ester) | The carbonyl stretching vibration of the ethyl ester. |
| ~1620 | Medium | C=C stretch (Aromatic) | Aromatic ring stretching vibrations. |
| ~1250 | Strong | C-O stretch (Ester & Ether) | Asymmetric C-O-C stretching of the ester and ether groups. |
| ~1100 | Medium | C-N stretch | Stretching vibration of the C-N bond. |
Experimental Protocol for Solid-State IR
-
Sample Preparation (Thin Solid Film):
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plate is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[8][9][10][11]
Predicted Mass Spectrum Data (ESI-MS)
-
Molecular Ion (M+H)⁺: The positive ion mode ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base, [C₁₂H₁₄N₂O₃ + H]⁺, at an m/z of 235.11. The hydrochloride salt will dissociate in the ESI source, and the observed ion will be that of the free base.
-
Key Fragment Ions: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the side chains.
-
Loss of ethanol (-46 Da): Fragmentation of the ethyl ester can lead to a peak at m/z 189.
-
Loss of the ethoxycarbonyl group (-73 Da): Cleavage of the entire ester group can result in a fragment at m/z 162.
-
Experimental Protocol for ESI-MS
-
Sample Preparation: A dilute solution of the compound (typically in the micromolar range) is prepared in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.
-
The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
Visualization of Molecular Structure and Workflow
Molecular Structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate
Caption: Molecular structure of Ethyl 6-amino-5-methoxyindole-2-carboxylate.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Conclusion
The comprehensive spectroscopic analysis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride, through the combined application of NMR, IR, and MS, provides a robust framework for its structural confirmation. While direct experimental data for the hydrochloride salt is pending, the theoretical predictions based on the free base and established spectroscopic principles offer a reliable guide for researchers. The distinct spectral signatures of the indole core, the ethyl ester, the methoxy group, and the key changes upon formation of the ammonium salt, allow for an unambiguous characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis and development of novel indole-based therapeutic agents.
References
-
Can the salt form of my organic compound be determined using NMR? - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved January 25, 2026, from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Retrieved January 25, 2026, from [Link]
-
Electrospray Ionization for Mass Spectrometry | LCGC International. (n.d.). Retrieved January 25, 2026, from [Link]
-
NMR Guidelines for ACS Journals. (n.d.). Retrieved January 25, 2026, from [Link]
-
IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 25, 2026, from [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 25, 2026, from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 25, 2026, from [Link]
-
Electrospray ionization - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 25, 2026, from [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved January 25, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
Using the FT-IR: Solid & Liquid Samples - YouTube. (2018, September 16). Retrieved January 25, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved January 25, 2026, from [Link]
-
4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved January 25, 2026, from [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. (2022, November 8). Retrieved January 25, 2026, from [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 25, 2026, from [Link]
-
Amine and HCl - salt formation reaction - YouTube. (2022, June 6). Retrieved January 25, 2026, from [Link]
-
3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Retrieved January 25, 2026, from [Link]
-
ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 25, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) On NH NMR Chemical Shifts, Part I. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). Retrieved January 25, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
2 - Supporting Information. (n.d.). Retrieved January 25, 2026, from [Link]
-
Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. rsc.org [rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Value of the Amino-Methoxyindole Core
An In-depth Technical Guide to Amino-Methoxyindole Scaffolds: Discovery, Synthesis, and Significance in Modern Drug Development
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their inherent ability to interact with a wide array of biological targets. The indole scaffold is a prime example, forming the core of numerous natural products and synthetic drugs. This guide delves into a specific, highly valuable subclass: amino-methoxyindole scaffolds . The strategic placement of amino (-NH2) and methoxy (-OCH3) groups on the indole ring fundamentally alters its electronic and steric properties, creating a pharmacophore with profound implications for drug design. This document provides an in-depth exploration of the discovery, synthetic methodologies, and therapeutic significance of these scaffolds, tailored for researchers, medicinal chemists, and professionals in drug development.
Part 1: Genesis and Evolution of Amino-Methoxyindoles
From Natural Archetypes to Rational Design
The journey of amino-methoxyindoles begins with nature's own neurochemicals. Endogenous molecules like serotonin (5-hydroxytryptamine) and melatonin are foundational examples where hydroxyl (a precursor to methoxy) and amino functionalities on an indole core dictate critical physiological roles, from mood regulation to circadian rhythms. The early recognition of their potent bioactivity spurred decades of research into synthetic analogs. The substitution of a hydroxyl with a methoxy group was a key step in early medicinal chemistry, often improving metabolic stability and modulating receptor affinity. This led to the systematic exploration of the vast chemical space defined by the precise positioning of amino and methoxy substituents around the indole nucleus.
Key Milestones in Discovery
The timeline of amino-methoxyindole development is marked by the discovery of compounds with significant therapeutic impact. A pivotal moment was the development of compounds targeting G-Protein Coupled Receptors (GPCRs), particularly serotonin and melatonin receptors. This research culminated in the approval of drugs that validated the therapeutic potential of this scaffold and fueled further investigation into its application for other target classes, such as protein kinases and ion channels.
Part 2: Synthetic Strategies and Methodologies
The successful synthesis of amino-methoxyindole derivatives hinges on achieving precise regiochemical control. The electronic nature of the indole ring, influenced by the electron-donating methoxy group, directs the position of subsequent substitutions.
Foundational Synthetic Routes
Classic indole syntheses like the Fischer indole synthesis have been adapted to create methoxy-substituted indoles, which can then be further functionalized. However, modern drug discovery demands more versatile and efficient methods. The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , has revolutionized the field. This powerful reaction allows for the direct and selective formation of a carbon-nitrogen bond, enabling the introduction of an amino group at specific positions on the methoxyindole core under relatively mild conditions.
Detailed Experimental Protocol: Synthesis of a 7-Amino-5-Methoxyindole Intermediate
This protocol provides a robust, two-step process for synthesizing a 7-amino-5-methoxyindole, a common building block in medicinal chemistry.
Objective: To synthesize 7-amino-5-methoxy-1H-indole from 5-methoxy-1H-indole.
Step 1: Regioselective Nitration of 5-Methoxyindole
-
Rationale: The electron-donating 5-methoxy group activates the indole ring towards electrophilic substitution. The C7 position is sterically accessible and electronically favored for nitration under controlled conditions.
-
Procedure:
-
Cool a solution of 5-methoxy-1H-indole (1.0 eq) in glacial acetic acid to 0-5 °C in an ice bath.
-
Add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 5 °C for 1 hour, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker of ice-water, leading to the precipitation of the nitroindole product.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 5-methoxy-7-nitro-1H-indole.
-
Step 2: Catalytic Hydrogenation (Reduction) of the Nitro Group
-
Rationale: The nitro group is efficiently and cleanly reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.
-
Procedure:
-
In a flask suitable for hydrogenation, suspend the 5-methoxy-7-nitro-1H-indole (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on Carbon (5-10 mol% catalyst loading).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until TLC analysis confirms the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-amino-5-methoxy-1H-indole, which can be purified further by column chromatography if necessary.
-
Synthesis and Analysis Workflow
Caption: A validated workflow for the synthesis and quality control of a key amino-methoxyindole building block.
Part 3: Therapeutic Significance and Applications
The amino-methoxyindole scaffold is a validated pharmacophore in several approved drugs and numerous clinical candidates, demonstrating its versatility and therapeutic relevance.
Modulators of G-Protein Coupled Receptors (GPCRs)
This scaffold has shown exceptional success in targeting GPCRs, particularly those involved in neurotransmission. The combination of the indole's aromatic system, the methoxy group's hydrogen bond accepting capability, and the amino group's potential for salt bridge formation allows for high-affinity interactions within receptor binding pockets.
Table 1: Prominent Amino-Methoxyindole-Based Drugs Targeting GPCRs
| Drug Name | Core Structure Feature | Primary Target(s) | Therapeutic Indication |
| Agomelatine | N-acetylated aminomethyl sidechain, 5-methoxyindole | MT1/MT2 Receptor Agonist, 5-HT2C Receptor Antagonist | Major Depressive Disorder |
| Vilazodone | Piperazine-containing sidechain, 5-aminoindole derivative | 5-HT1A Receptor Partial Agonist, Serotonin Transporter (SERT) Inhibitor | Major Depressive Disorder |
| Ramelteon | Fused ring system with a methoxyindole core | MT1/MT2 Receptor Agonist | Insomnia |
Inhibitors of Protein Kinases
The dysregulation of protein kinases is a primary driver of cancer and inflammatory diseases. The amino-methoxyindole scaffold serves as an excellent "hinge-binding" motif. The indole nitrogen can form a critical hydrogen bond with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II kinase inhibitors. The amino and methoxy groups provide vectors for synthetic elaboration, allowing chemists to build out substituents that occupy adjacent pockets, thereby achieving both potency and selectivity.
Signaling Pathway Modulation: Antagonism of the 5-HT2C Receptor
The mechanism of action for drugs like Agomelatine involves the simultaneous modulation of multiple signaling pathways. Its antagonism of the 5-HT2C receptor is particularly important for its antidepressant effects.
Caption: Mechanism of 5-HT2C receptor antagonism by an amino-methoxyindole-based drug, leading to downstream neurotransmitter release.
Part 4: Future Outlook and Unexplored Frontiers
The amino-methoxyindole scaffold is far from being fully exploited. The future of this privileged structure lies in several key areas:
-
Novel Target Classes: Exploring its potential against emerging targets in areas like epigenetics (e.g., bromodomain inhibitors) and metabolic diseases.
-
Advanced Synthetic Methods: Employing C-H activation and photoredox catalysis to access novel, previously inaccessible substitution patterns on the indole core.
-
Structure-Based Design and AI: Leveraging cryogenic electron microscopy (Cryo-EM) and machine learning models to design next-generation inhibitors with superior selectivity and optimized pharmacokinetic profiles.
The foundational principles of its design, rooted in natural archetypes and refined through decades of synthetic innovation, ensure that the amino-methoxyindole scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
-
Title: The Fischer Indole Synthesis Source: Chemical Reviews URL: [Link]
-
Title: A Short History of the Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Agomelatine: a review of its use in major depressive disorder Source: CNS Drugs URL: [Link]
-
Title: Vilazodone for the treatment of major depressive disorder Source: Expert Opinion on Pharmacotherapy URL: [Link]
-
Title: Small molecule kinase inhibitors: an analysis of FDA-approved drugs Source: Journal of Medicinal Chemistry URL: [Link]
An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Indole Derivatives
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities. From the anti-cancer properties of vinca alkaloids to the complex pharmacology of neurotransmitter analogues, indole derivatives have consistently provided a rich starting point for drug discovery.[1][2] However, the journey from a promising "hit" in a high-throughput screen to a well-characterized drug candidate is a meticulous process of scientific inquiry. The cornerstone of this journey is the elucidation of its mechanism of action (MoA). Understanding how a novel indole derivative exerts its biological effect is paramount for optimizing its therapeutic potential, predicting potential toxicities, and ultimately, achieving clinical success.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow. As a Senior Application Scientist, the aim is not merely to list protocols but to provide the strategic thinking behind the experimental choices, ensuring that each step builds upon the last to construct a robust and validated model of the compound's MoA.
Chapter 1: The Initial Encounter - From Phenotypic Hit to Testable Hypothesis
The MoA journey often begins with a compelling phenotypic observation. A novel indole derivative may exhibit potent cytotoxicity against a cancer cell line, suppress an inflammatory response, or modulate a specific neuronal activity. The initial challenge is to translate this macroscopic observation into a focused, testable hypothesis.
1.1. Literature and in Silico Triage: Leveraging Existing Knowledge
Before embarking on extensive laboratory work, a thorough investigation of existing knowledge is critical. The vast chemical space of indole derivatives means that structural similarities to known compounds can provide initial clues.
-
Structural Similarity Searches: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify known compounds with similar indole core substitutions.[3] Do these analogues have established protein targets or biological activities?
-
Predictive Modeling: Computational tools can predict potential targets based on the compound's structure.[4] While not definitive, these predictions can help prioritize experimental approaches.
1.2. The Causality-Driven Hypothesis
Based on the initial phenotypic data and in silico analysis, formulate a primary hypothesis. For instance, if a novel indole derivative with a substitution pattern similar to known kinase inhibitors shows potent anti-proliferative activity in cancer cells, a reasonable starting hypothesis would be:
Hypothesis: The novel indole derivative exerts its anti-proliferative effect by inhibiting one or more protein kinases critical for cancer cell survival.
This hypothesis is now the guiding principle for the subsequent experimental cascade.
Chapter 2: Identifying the Molecular Target - The "Who" of the Mechanism
Directly identifying the protein(s) that a novel compound binds to is a critical step in de-risking a drug discovery program. Several powerful techniques, both affinity-based and label-free, can be employed.[5]
2.1. Unbiased, Affinity-Based Proteomics for Target Discovery
Affinity-based methods utilize an immobilized version of the compound to "fish" for its binding partners from a complex protein lysate.
-
Kinobeads/Chemoproteomics: This technique is particularly powerful for identifying kinase targets.[6][7] A mixture of broad-spectrum kinase inhibitors is immobilized on beads.[7] When a cell lysate is pre-incubated with the novel indole derivative, the compound will compete with the beads for binding to its kinase targets.[8] The proteins that show reduced binding to the beads in the presence of the compound are its potential targets.[8] This is then analyzed by mass spectrometry to identify and quantify the bound proteins.[6]
Experimental Workflow: Kinobeads-based Target Identification
Caption: Kinobeads Experimental Workflow.
2.2. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful label-free method to confirm that a compound binds to its target within intact cells.[9][10][11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[11][13]
-
The Principle: When a protein binds to a ligand (the novel indole derivative), it becomes more resistant to heat-induced denaturation.[11]
-
The Method: Intact cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures, causing unbound proteins to denature and aggregate.[10] After lysis, the soluble protein fraction is separated from the aggregated proteins.[10] The amount of the putative target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry.[12] A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[10][11]
Step-by-Step Protocol: Western Blot-based CETSA
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the novel indole derivative or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[9]
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[9]
-
Lysis: Lyse the cells, for example, by freeze-thaw cycles or the addition of a lysis buffer.[9]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blot.
-
Data Analysis: Plot the percentage of soluble protein at each temperature relative to the non-heated control. The resulting melting curves will show a shift to the right for the compound-treated samples if there is target engagement.
Chapter 3: Characterizing the Interaction - The "How" of the Mechanism
Once a direct binding target is identified and validated, the next step is to characterize the nature of this interaction. If the target is an enzyme, this involves detailed kinetic studies.
3.1. Biochemical Assays: Quantifying Enzyme Inhibition
Enzymatic assays are fundamental for determining the potency and mechanism of inhibition of the novel indole derivative.[14][15]
-
Determining IC50: The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency. This is determined by measuring the enzyme's activity across a range of compound concentrations.
-
Michaelis-Menten Kinetics: To understand how the compound inhibits the enzyme, steady-state kinetic experiments are performed.[15][16][17] By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[18] This is often visualized using a Lineweaver-Burk plot.[16]
| Parameter | Description | Significance in MoA Studies |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | A primary measure of the compound's potency against the purified target. |
| Ki | Inhibition constant; a measure of the inhibitor's binding affinity. | A more fundamental measure of potency than IC50, independent of substrate concentration. |
| Km | Michaelis constant; substrate concentration at half-maximal velocity. | Changes in Km in the presence of the inhibitor can indicate a competitive mechanism.[14] |
| Vmax | Maximum reaction velocity. | Changes in Vmax suggest non-competitive or uncompetitive inhibition. |
| Table 1: Key Parameters in Enzyme Inhibition Studies |
Chapter 4: Delineating the Downstream Consequences - The "What Happens Next"
Inhibition of a target protein, particularly a signaling molecule like a kinase, will have downstream consequences on cellular pathways. Mapping these effects is crucial for a complete understanding of the MoA.
4.1. Reporter Gene Assays: Monitoring Pathway Activity
Reporter gene assays are a versatile tool for measuring the activation or suppression of specific signaling pathways.[19][20][21][22]
-
The Principle: A reporter gene (e.g., luciferase or GFP) is placed under the control of a transcriptional response element that is activated by a specific signaling pathway.[20][21][23]
-
Application: If the novel indole derivative is hypothesized to inhibit the PI3K/AKT/mTOR pathway, a reporter construct driven by a serum response element (SRE) or a forkhead box O (FOXO) transcription factor can be used.[1] Inhibition of the pathway by the compound would lead to a decrease in the reporter signal.
4.2. Phosphoproteomics: A Global View of Signaling Perturbations
Phosphorylation is a key mechanism of signal transduction, and many indole derivatives are known to target kinases.[1][24] Phosphoproteomics provides a global, unbiased view of the changes in protein phosphorylation throughout the cell upon treatment with the compound.[25][26][27][28]
-
The Workflow:
-
Cells are treated with the indole derivative or vehicle.
-
Proteins are extracted and digested into peptides.
-
Phosphopeptides are enriched using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
The enriched phosphopeptides are analyzed by mass spectrometry to identify and quantify changes in phosphorylation at specific sites.
-
-
Insights Gained: This powerful technique can confirm the inhibition of the intended target's downstream substrates and also uncover unexpected off-target effects or feedback loops, providing a comprehensive picture of the compound's impact on cellular signaling.[24][25]
Signaling Pathway Perturbation Analysis
Caption: Hypothetical Signaling Pathway Inhibition.
Chapter 5: Ensuring Scientific Integrity and Trustworthiness
The credibility of an MoA study hinges on the robustness and reproducibility of the data. Adhering to best practices in experimental design and data reporting is non-negotiable.
5.1. Self-Validating Systems
Every protocol should be designed as a self-validating system. This includes:
-
Positive and Negative Controls: Always include known activators and inhibitors of the target or pathway to ensure the assay is performing as expected.
-
Orthogonal Validation: Confirm key findings using at least two different experimental approaches. For example, if Kinobeads identify a target, CETSA should be used to confirm intracellular engagement.
-
Dose-Response and Time-Course Studies: A true biological effect should be dependent on the concentration of the compound and the duration of exposure.
5.2. Data Reporting and Transparency
Transparent reporting is essential for the scientific community to evaluate and build upon the research.[29][30][31][32][33]
-
Detailed Methods: Clearly and comprehensively describe all experimental procedures, including reagent sources and instrument settings.
-
Statistical Analysis: Clearly state the statistical tests used and report exact p-values.[33]
-
Data Availability: Whenever possible, make raw data publicly available in appropriate repositories.[29]
Conclusion: Synthesizing a Coherent Narrative
The elucidation of a novel indole derivative's mechanism of action is an iterative process of hypothesis generation, experimentation, and refinement. It begins with a broad phenotypic observation and progressively narrows its focus to a specific molecular interaction, and then broadens again to understand the downstream cellular consequences. By employing a logical sequence of unbiased discovery techniques, targeted validation assays, and global pathway analysis, researchers can build a comprehensive and trustworthy MoA model. This detailed understanding is the bedrock upon which successful drug development programs are built, transforming a promising molecule into a potential therapeutic.
References
- Phosphoproteomics in Drug Discovery. PubMed.
- The Art of Finding the Right Drug Target: Emerging Methods and Str
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Principles and Guidelines for Reporting Preclinical Research. NIH Grants & Funding.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Gene Reporter Assays | Signaling P
- Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports.
- Recent advances in the synthesis of indoles and their applic
- Gene reporter assays. BMG Labtech.
- Guidelines for Research Data Integrity (GRDI).
- Known experimental techniques to identify drug targets.
- Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology.
- The target landscape of clinical kinase drugs. PMC - NIH.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Phosphoproteomics in Drug Discovery and Development.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
- Identifying novel drug targets with comput
- EQUATOR Network | Enhancing the QUAlity and Transparency Of Health Research.
- The role of phospho-proteomics in drug discovery and development. Drug Discovery World.
- Development of indole derivatives as inhibitors targeting STING-dependent inflamm
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.
- Reporter Gene Assays. Thermo Fisher Scientific - US.
- The Top Six Guidelines for Reporting Medical Research. Enago Academy.
- Novel target identification towards drug repurposing based on biological activity profiles. PLOS One.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-.
- Steady-state enzyme kinetics. The Biochemist - Portland Press.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
- Target identification and mechanism of action in chemical biology and drug discovery. NIH.
- Reporter gene. Wikipedia.
- Full article: Application of the Cellular Thermal Shift Assay (CETSA)
- Phosphoproteomics in Disease Research and Drug Target Discovery.
- Best Practices in Research Reporting.
- Phosphoproteomics. Wikipedia.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. teachmephysiology.com [teachmephysiology.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Reporter Gene Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Reporter gene - Wikipedia [en.wikipedia.org]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Phosphoproteomics - Wikipedia [en.wikipedia.org]
- 25. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 29. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. equator-network.org [equator-network.org]
- 32. The Top Six Guidelines for Reporting Medical Research - Enago Academy [enago.com]
- 33. PLOS Computational Biology [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Specifically, 5- and 6-substituted indole-2-carboxylates are key intermediates in the synthesis of various therapeutic agents, including antivirals, anticancer agents, and receptor modulators. Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a valuable building block in drug discovery, offering multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles and offering step-by-step protocols for its successful laboratory-scale preparation.
Synthetic Strategy: A Three-Step Approach
The synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can be efficiently achieved through a three-step sequence starting from a commercially available substituted aniline. The chosen strategy prioritizes robust and well-established chemical transformations to ensure high yields and purity of the final product. The key steps are:
-
Diazotization and Hydrazone Formation: The synthesis commences with the diazotization of 4-methoxy-3-nitroaniline, followed by reduction to the corresponding hydrazine. This hydrazine is then condensed with ethyl pyruvate to form the key intermediate, ethyl 2-((2-(4-methoxy-3-nitrophenyl))hydrazono)propanoate. This step is critical as it sets up the necessary precursors for the subsequent indole ring formation.
-
Fischer Indole Synthesis: The formed hydrazone undergoes an acid-catalyzed intramolecular cyclization, a classic Fischer indole synthesis, to construct the indole ring system.[1][2] This reaction is highly effective for the preparation of substituted indoles and, in this case, yields Ethyl 5-methoxy-6-nitroindole-2-carboxylate. The choice of a suitable acid catalyst and reaction conditions is paramount to maximize the yield and minimize side-product formation.
-
Catalytic Hydrogenation and Salt Formation: The final step involves the selective reduction of the nitro group on the indole ring to an amine using catalytic hydrogenation.[3] This transformation is typically high-yielding and chemoselective, leaving the ester functionality intact. The resulting free amine, Ethyl 6-amino-5-methoxyindole-2-carboxylate, is then converted to its hydrochloride salt to improve its stability and handling properties.[4] The hydrochloride salt is often more crystalline and easier to purify.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 5-methoxy-6-nitroindole-2-carboxylate
This part details a plausible route to the key nitroindole intermediate, adapted from established Fischer indole synthesis procedures.[5][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-methoxy-3-nitroaniline | Reagent grade, 98% | Sigma-Aldrich |
| Sodium nitrite | ACS reagent, ≥99.0% | Fisher Scientific |
| Tin(II) chloride dihydrate | ACS reagent, ≥98% | VWR Chemicals |
| Concentrated Hydrochloric acid | ACS reagent, 37% | J.T. Baker |
| Ethyl pyruvate | 97% | Alfa Aesar |
| Ethanol | Anhydrous, 200 proof | Decon Labs |
| Polyphosphoric acid | 115% P₂O₅ basis | Sigma-Aldrich |
| Dichloromethane | ACS reagent, ≥99.5% | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Reagent grade | VWR Chemicals |
Protocol:
Step 1a: Preparation of (4-methoxy-3-nitrophenyl)hydrazine
-
To a stirred solution of 4-methoxy-3-nitroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 M), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.
-
In a separate flask, a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.
-
The resulting precipitate of the hydrazine hydrochloride salt is collected by vacuum filtration, washed with a small amount of cold water, and then diethyl ether.
-
The solid is then suspended in water and the pH is adjusted to 8-9 with a saturated sodium bicarbonate solution to liberate the free hydrazine.
-
The free hydrazine is extracted with dichloromethane, the organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (4-methoxy-3-nitrophenyl)hydrazine, which should be used immediately in the next step.
Step 1b: Formation of Ethyl 2-((2-(4-methoxy-3-nitrophenyl))hydrazono)propanoate
-
The crude (4-methoxy-3-nitrophenyl)hydrazine (1.0 eq) is dissolved in ethanol.
-
Ethyl pyruvate (1.1 eq) is added to the solution, followed by a catalytic amount of acetic acid (2-3 drops).
-
The mixture is stirred at room temperature for 1-2 hours, during which the hydrazone may precipitate.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is partially evaporated, and the mixture is cooled to induce crystallization. The resulting solid is collected by filtration and washed with cold ethanol.
Step 1c: Fischer Indole Synthesis to Ethyl 5-methoxy-6-nitroindole-2-carboxylate
-
The dried hydrazone (1.0 eq) is added portion-wise to preheated polyphosphoric acid (PPA) at 80-90 °C with mechanical stirring.
-
The reaction mixture is maintained at this temperature for 30-60 minutes. The progress of the cyclization is monitored by TLC.
-
After the reaction is complete, the hot mixture is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then with a saturated sodium bicarbonate solution.
-
The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Part 2: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
This part details the reduction of the nitro group and the subsequent formation of the hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl 5-methoxy-6-nitroindole-2-carboxylate | As synthesized | - |
| Palladium on Carbon (10 wt. %) | - | Sigma-Aldrich |
| Ethanol | Anhydrous, 200 proof | Decon Labs |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid, 2M in diethyl ether | - | Sigma-Aldrich |
| Hydrogen gas | High purity | Local supplier |
Protocol:
Step 2a: Catalytic Hydrogenation
-
Ethyl 5-methoxy-6-nitroindole-2-carboxylate (1.0 eq) is dissolved in ethanol in a hydrogenation flask.
-
A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution.
-
The flask is connected to a hydrogenation apparatus, and the atmosphere is purged with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
The progress of the reduction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude Ethyl 6-amino-5-methoxyindole-2-carboxylate as a solid.
Step 2b: Hydrochloride Salt Formation
-
The crude aminoindole ester is dissolved in a minimal amount of anhydrous ethanol.
-
The solution is cooled in an ice bath.
-
A solution of 2M hydrochloric acid in diethyl ether is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.[7]
-
The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride as a stable, crystalline solid.
The reaction mechanism for the catalytic hydrogenation is depicted below:
Caption: Catalytic hydrogenation of a nitro group to an amino group.
Data Presentation
Table 1: Summary of Reagents and Expected Yields for a 10 mmol Scale Synthesis
| Step | Starting Material | Amount (mmol) | Key Reagents | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1a & 1b | 4-methoxy-3-nitroaniline | 10 | NaNO₂, SnCl₂, Ethyl pyruvate | Hydrazone Intermediate | ~2.67 | 75-85 |
| 1c | Hydrazone Intermediate | ~8 | Polyphosphoric acid | Ethyl 5-methoxy-6-nitroindole-2-carboxylate | ~2.11 | 60-70 |
| 2a | Ethyl 5-methoxy-6-nitroindole-2-carboxylate | ~5 | H₂, 10% Pd/C | Ethyl 6-amino-5-methoxyindole-2-carboxylate | ~1.17 | 90-98 |
| 2b | Ethyl 6-amino-5-methoxyindole-2-carboxylate | ~4.7 | HCl in diethyl ether | Ethyl 6-amino-5-methoxyindole-2-carboxylate HCl | ~1.28 | >95 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published chemical transformations. To ensure the identity and purity of the synthesized compounds at each step, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of the crystalline final product.
By systematically applying these analytical methods at each stage of the synthesis, researchers can validate the successful formation of the desired products and ensure their suitability for subsequent applications.
References
-
Pharmaffiliates. Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride. [Link]
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-678.
- Caddick, S.; Haynes, A. K.; Judd, D. B.; Williams, M. R. V. Controlled microwave heating in the scale-up of Fischer indole syntheses. Org. Biomol. Chem.2005, 3, 317-320.
- Blaser, H.-U.; Steiner, H.; Studer, M. Chemoselective hydrogenation of functionalized nitroarenes: an overview.
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]
-
ResearchGate. How to convert amino acid to its hydrochloride?[Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]
- Google Patents. The preparation method of 5-nitroindole-2-carboxylic acid.
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
- Google Patents. Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
-
Reddit. Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?[Link]
-
YouTube. Amine and HCl - salt formation reaction. [Link]
-
YouTube. Amine and HCl - salt formation reaction. [Link]
-
CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
- Google Patents.
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Versatile Building Block: Ethyl 6-amino-5-methoxyindole-2-carboxylate in Modern Organic Synthesis
For Immediate Release: A Deep Dive into a Privileged Scaffold for Drug Discovery
Ethyl 6-amino-5-methoxyindole-2-carboxylate, a polysubstituted indole derivative, is emerging as a significant and versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, an electron-donating methoxy group, and a reactive carboxylate ester on the indole core—renders it a highly valuable precursor for the construction of complex heterocyclic systems and the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthetic utility, supported by established protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Significance in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of ethyl 6-amino-5-methoxyindole-2-carboxylate offers multiple points for diversification, making it an ideal starting material for creating libraries of compounds for high-throughput screening. The 6-amino group, in particular, serves as a key handle for introducing a wide range of substituents or for constructing fused ring systems, which are often critical for modulating the biological activity of the target molecules. Its hydrochloride salt is also commercially available, indicating its utility and stability as a key intermediate in multi-step synthetic sequences.[1]
Application in the Synthesis of Kinase Inhibitors
While specific protocols detailing the direct use of ethyl 6-amino-5-methoxyindole-2-carboxylate in the synthesis of kinase inhibitors are not extensively documented in publicly available literature, the structural motif is highly relevant to this class of therapeutics. The general importance of substituted indoles and other nitrogen-containing heterocycles as kinase inhibitor templates is well-established. For instance, the 2-aminothiazole and azaindole frameworks are known to be crucial for the development of potent kinase inhibitors like Dasatinib.[2][3] The functional handles on ethyl 6-amino-5-methoxyindole-2-carboxylate make it an ideal candidate for the synthesis of analogues of such inhibitors, particularly those targeting kinases like GSK-3.[4]
The strategic placement of the amino and methoxy groups can influence the binding affinity and selectivity of the final compound by participating in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases.
General Synthetic Strategies and Protocols
The reactivity of ethyl 6-amino-5-methoxyindole-2-carboxylate is primarily centered around the nucleophilicity of the 6-amino group and the electrophilicity of the 2-carboxylate ester. These functional groups allow for a variety of chemical transformations.
Protocol 1: N-Arylation and N-Alkylation of the 6-Amino Group
The 6-amino group can readily undergo reactions such as Buchwald-Hartwig amination or classical nucleophilic aromatic substitution to introduce aryl or heteroaryl substituents. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).
Representative Reaction Scheme:
Caption: General workflow for N-arylation.
Experimental Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 equiv.), the aryl halide (1.2 equiv.), cesium carbonate (2.0 equiv.), and the palladium catalyst and ligand (e.g., Pd2(dba)3, 2-5 mol%; Xantphos, 4-10 mol%).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Causality behind Experimental Choices: The choice of a palladium catalyst and a bulky electron-rich ligand like Xantphos is crucial for facilitating the reductive elimination and oxidative addition steps in the catalytic cycle of the Buchwald-Hartwig amination. The use of a strong, non-nucleophilic base like cesium carbonate is essential to deprotonate the amine and regenerate the active catalyst. Anhydrous and inert conditions are necessary to prevent the deactivation of the catalyst.
Protocol 2: Acylation and Sulfonylation of the 6-Amino Group
The 6-amino group can be easily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are prevalent in many drug molecules and can significantly impact their pharmacokinetic and pharmacodynamic properties.
Representative Reaction Scheme:
Caption: General workflow for acylation/sulfonylation.
Experimental Protocol:
-
Dissolve Ethyl 6-amino-5-methoxyindole-2-carboxylate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or sulfonyl chloride (1.1 equiv.) dropwise.
-
If using DCM as the solvent, add a base such as triethylamine or pyridine (1.2 equiv.) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality behind Experimental Choices: The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and prevent the reaction from going to completion. Cooling the reaction to 0 °C helps to control the exothermic nature of the acylation/sulfonylation reaction.
Data Presentation
Table 1: Physicochemical Properties of Ethyl 6-amino-5-methoxyindole-2-carboxylate
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| Appearance | Solid |
| CAS Number | 107575-60-0 |
Future Outlook
Ethyl 6-amino-5-methoxyindole-2-carboxylate is a promising starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. While detailed protocols for its application are not yet widespread in the literature, its structural features strongly suggest its utility in the development of novel kinase inhibitors and other therapeutic agents. Further research into the reactivity and applications of this versatile building block is warranted and is expected to yield novel molecules with significant potential in drug discovery.
References
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Engler, F., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(9), 10849-10877. [Link]
-
Pharmaffiliates. Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride. [Link]
-
Bergman, J., et al. (2001). 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 11(5), 635-9. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE CAS#: 4792-58-9 [amp.chemicalbook.com]
- 3. ottokemi.com [ottokemi.com]
- 4. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Molecular Blueprint: A Guide to ¹H and ¹³C NMR Characterization of Substituted Indole Esters
Introduction: The Significance of Substituted Indole Esters
Substituted indole esters represent a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. Their remarkable biological activity is intimately tied to their precise molecular architecture. Consequently, the unambiguous determination of their structure is a critical step in synthesis, quality control, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework through the analysis of ¹H and ¹³C nuclei.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and application notes for the effective characterization of substituted indole esters using ¹H and ¹³C NMR. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower robust and reliable structural elucidation.
Fundamentals of NMR Spectroscopy for Indole Ester Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax, they emit a signal whose frequency is characteristic of their chemical environment. Two key parameters form the basis of NMR analysis:
-
Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard (typically tetramethylsilane, TMS), expressed in parts per million (ppm). The chemical shift is highly sensitive to the electron density around the nucleus. Electron-withdrawing groups (e.g., halogens, nitro groups, carbonyls) decrease the electron density ("deshield"), shifting the signal to a higher ppm value (downfield). Conversely, electron-donating groups (e.g., alkyl, methoxy groups) increase electron density ("shield"), moving the signal to a lower ppm value (upfield).
-
Spin-Spin Coupling (J-coupling): This refers to the interaction between neighboring magnetic nuclei, which is mediated through the bonding electrons. This interaction splits a single resonance into a multiplet (e.g., doublet, triplet, quartet). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the number of adjacent protons and the dihedral angle between them.
¹H NMR Characterization of Substituted Indole Esters
The ¹H NMR spectrum of a substituted indole ester is rich with information. The protons on the indole core have characteristic chemical shift ranges and coupling patterns that are modulated by the position and nature of the substituents.
Characteristic Proton Signals of the Indole Core
The numbering of the indole ring is crucial for spectral assignment.
-
N-H Proton (H-1): This proton is typically observed as a broad singlet in the downfield region, often between δ 10.0 and 12.5 ppm in DMSO-d₆. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, this proton can couple to H-2 and H-3.
-
Pyrrole Ring Protons (H-2 and H-3):
-
H-2: When unsubstituted, the H-2 proton of an indole-3-ester often appears as a singlet or a narrow multiplet between δ 8.0 and 8.5 ppm.[1]
-
H-3: In an indole-2-ester, the H-3 proton is typically a singlet around δ 7.0-7.5 ppm.
-
-
Benzene Ring Protons (H-4, H-5, H-6, H-7): These protons resonate in the aromatic region (δ 7.0-8.5 ppm). Their multiplicity and exact chemical shifts are dictated by their coupling relationships and the electronic effects of substituents on the benzene ring.
-
H-4 and H-7: These protons are often the most downfield of the benzene ring protons due to their proximity to the electron-rich pyrrole ring and the anisotropic effect of the ring fusion.
-
H-5 and H-6: These protons are typically found more upfield compared to H-4 and H-7.
-
Influence of Substituents on ¹H Chemical Shifts
Substituents can significantly alter the appearance of the ¹H NMR spectrum.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens, when placed on the benzene ring, will generally cause a downfield shift of the remaining aromatic protons. The effect is most pronounced for protons ortho and para to the substituent. An ester group at C-2 or C-3 acts as an EWG, deshielding the protons on the pyrrole ring.
-
Electron-Donating Groups (EDGs) like -OCH₃ and alkyl groups will cause an upfield shift of the aromatic protons, with the largest effect on the ortho and para positions.
Typical Coupling Constants
The coupling constants (J) provide critical connectivity information.
| Coupling | Typical J-value (Hz) | Notes |
| ³J(H4-H5) | 6.5 - 8.5 | Ortho coupling |
| ³J(H5-H6) | 6.5 - 8.5 | Ortho coupling |
| ³J(H6-H7) | 6.5 - 8.5 | Ortho coupling |
| ⁴J(H4-H6) | 0.5 - 1.5 | Meta coupling |
| ⁴J(H5-H7) | 0.5 - 1.5 | Meta coupling |
| ⁵J(H4-H7) | < 0.5 | Para coupling (often not resolved) |
| ³J(H1-H2) | 2.0 - 3.0 | When observable |
| ³J(H2-H3) | 2.5 - 3.5 | In indoline systems |
Data compiled from various sources.
¹³C NMR Characterization of Substituted Indole Esters
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
Characteristic Carbon Signals of the Indole Ester Core
-
Ester Carbonyl Carbon: This is one of the most downfield signals, typically appearing in the range of δ 160-175 ppm.
-
Indole Ring Carbons:
-
C-2 and C-7a (bridgehead): These carbons are typically found in the δ 125-140 ppm region. C-2 is generally more downfield than other pyrrole carbons.
-
C-3 and C-3a (bridgehead): The chemical shift of C-3 is highly dependent on the substitution. In an indole-3-carboxylate, C-3 is shifted upfield to around δ 105-115 ppm. In an indole-2-carboxylate, C-3 is typically found around δ 105-115 ppm. C-3a is usually in the δ 125-130 ppm range.
-
C-4, C-5, C-6, C-7: These benzene ring carbons resonate between δ 110 and 130 ppm. Their precise shifts are influenced by substituents.
-
Influence of Substituents on ¹³C Chemical Shifts
The electronic effects of substituents on ¹³C chemical shifts are predictable and provide valuable structural information.
-
Ester Group: The ester group at C-2 or C-3 significantly influences the chemical shifts of the pyrrole ring carbons. For an indole-3-carboxylate, C-3 is shielded (moves upfield), while C-2 is deshielded (moves downfield) compared to unsubstituted indole.
-
Substituents on the Benzene Ring:
-
Ipso-Carbon: The carbon directly attached to the substituent (ipso-carbon) experiences a large shift.
-
Ortho, Meta, and Para Carbons: The chemical shifts of the ortho, meta, and para carbons are also affected, and these substituent-induced chemical shifts (SCS) are well-documented and can be used for predicting and confirming assignments.
-
Representative ¹H and ¹³C NMR Data
Table 1: ¹H and ¹³C NMR Data for Methyl 1H-indole-3-carboxylate in DMSO-d₆ [2]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 (NH) | ~12.0 | br s | - | - |
| 2 | 8.13 | d | 3.1 | 133.2 |
| 3 | - | - | - | 106.9 |
| 3a | - | - | - | 126.3 |
| 4 | 8.02 | d | 7.9 | 121.2 |
| 5 | 7.18 | t | 7.5 | 122.5 |
| 6 | 7.45 | t | 7.6 | 120.5 |
| 7 | 7.60 | d | 8.1 | 112.1 |
| 7a | - | - | - | 136.4 |
| C=O | - | - | - | 164.7 |
| OCH₃ | 3.83 | s | - | 51.2 |
Experimental Protocols
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
Causality: The quality of the NMR spectrum is fundamentally dependent on proper sample preparation. A homogenous solution free of particulate matter is crucial to achieve sharp, well-resolved signals. The choice of solvent is critical as it must dissolve the analyte without interfering with its signals.
-
Analyte Quantity:
-
For ¹H NMR: Weigh 2-5 mg of the purified substituted indole ester.
-
For ¹³C NMR: Weigh 10-20 mg of the compound to ensure a good signal-to-noise ratio in a reasonable time.
-
-
Solvent Selection:
-
Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.
-
DMSO-d₆ is often preferred for indole derivatives as it effectively solubilizes many of these compounds and prevents the exchange of the N-H proton, allowing for its observation.
-
-
Dissolution and Transfer:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality.
-
-
Internal Standard (Optional):
-
For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, referencing to the residual solvent peak is often sufficient.[3]
-
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
Causality: The acquisition parameters determine the quality and information content of the spectrum. Optimizing these parameters is key to achieving good resolution and sensitivity.
¹H NMR Acquisition:
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range that encompasses all expected proton signals (e.g., -2 to 14 ppm).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a few milligrams of sample.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (AT): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.
-
¹³C NMR Acquisition:
-
Instrument Setup: Use the same lock and shim settings as for the ¹H experiment.
-
Pulse Program: Employ a proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Set a wide spectral width to cover all carbon environments (e.g., 0 to 220 ppm).
-
Number of Scans (NS): A higher number of scans is required due to the low natural abundance of ¹³C. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Relaxation Delay (D1): Use a delay of 2 seconds.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is typical.
-
Protocol 3: 2D NMR for Unambiguous Assignments
Causality: When 1D spectra are complex or ambiguous, 2D NMR experiments are essential for establishing definitive structural connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). It is crucial for connecting different spin systems and for identifying quaternary (non-protonated) carbons by observing correlations from nearby protons.
The acquisition of these 2D spectra should follow standard instrument protocols, with optimization of parameters as needed based on sample concentration.
Data Analysis and Structure Elucidation Workflow
A systematic approach to spectral analysis ensures a confident structure determination.
Caption: Workflow for NMR Characterization of Substituted Indole Esters.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of substituted indole esters. A thorough understanding of the fundamental principles of chemical shifts and coupling constants, combined with the systematic application of 1D and 2D NMR techniques, allows for the confident and unambiguous elucidation of their molecular structures. The protocols and guidelines presented herein provide a robust framework for obtaining high-quality data and performing rigorous spectral analysis, thereby supporting the advancement of research and development in fields that rely on these vital heterocyclic compounds.
References
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 377-383. Available at: [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Available at: [Link]
-
Eliel, E. L., & Manoharan, M. (1981). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry, 46(9), 1959-1962. Available at: [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Dias, D. A., Urban, S., & Roessner, U. (2016). A historical overview of natural products in drug discovery. Metabolites, 6(3), 23. Available at: [Link]
Sources
Application Note & Protocol: Establishing and Utilizing Ethyl 6-amino-5-methoxyindole-2-carboxylate as a Qualified Impurity Reference Standard in Pharmaceutical Analysis
Abstract
The rigorous control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and application of Ethyl 6-amino-5-methoxyindole-2-carboxylate as an impurity reference standard. This application note details the scientific rationale behind the characterization of this specific indole derivative, outlines detailed protocols for its qualification, and provides a validated High-Performance Liquid Chromatography (HPLC) method for its use in the quantitative analysis of process-related impurities in an active pharmaceutical ingredient (API).
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities.[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, specifically ICH Q3A(R2) and Q3B(R2), that provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[2]
A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[3][4] Impurity reference standards are, therefore, indispensable tools for the accurate identification and quantification of impurities during drug development and routine quality control. The qualification of a reference standard is a rigorous process that establishes its identity, purity, and potency, ensuring its suitability for its intended analytical purpose.[3]
This application note focuses on Ethyl 6-amino-5-methoxyindole-2-carboxylate, a potential process-related impurity arising from the synthesis of certain indole-based APIs. The structural complexity of indole derivatives and their susceptibility to various chemical transformations make robust analytical control strategies essential.[5][6]
Physicochemical Properties of the Reference Standard
A thorough understanding of the physicochemical properties of Ethyl 6-amino-5-methoxyindole-2-carboxylate is fundamental to its handling, storage, and use in analytical methods.
| Property | Value | Source |
| Chemical Name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | - |
| CAS Number | 107575-60-0 | [7] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | - |
| Molecular Weight | 234.25 g/mol | - |
| Appearance | Off-white to light brown solid | - |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water | Inferred |
Storage and Handling: The compound should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature (2-8°C is recommended).[4] Long-term stability should be monitored through a formal stability testing program.
Qualification of Ethyl 6-amino-5-methoxyindole-2-carboxylate as a Reference Standard
The qualification process ensures that the reference standard is what it purports to be and is of sufficient purity for its intended use. This involves a battery of analytical tests to confirm its identity and purity.
Workflow for Reference Standard Qualification
The following diagram illustrates the comprehensive workflow for the qualification of an impurity reference standard.
Caption: Workflow for the Qualification of an Impurity Reference Standard.
Experimental Protocols for Characterization
A. Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
B. Purity Determination:
-
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) Detector: To determine the chromatographic purity and to detect and quantify any other impurities. A purity of ≥98.5% is typically desired for an impurity reference standard.
-
Gas Chromatography (GC): To determine the content of residual solvents, as guided by ICH Q3C.[2]
-
Thermogravimetric Analysis (TGA): To determine the water content or loss on drying.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and to assess polymorphic purity.
C. Assay Assignment: The assigned purity value of the reference standard is calculated by the mass balance approach: Purity (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-volatile Residue)
Application in API Impurity Profiling: A Validated HPLC Method
This section provides a detailed protocol for the use of the qualified Ethyl 6-amino-5-methoxyindole-2-carboxylate reference standard for the quantification of this impurity in a hypothetical API, "Indolexavir."
Rationale for Method Development
A reverse-phase HPLC method with UV detection is a common and robust technique for the analysis of indole derivatives.[5][8] The method must be stability-indicating, meaning it can separate the main API peak from all potential impurities and degradation products. This is demonstrated through forced degradation studies.[6]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method.[6][9] The API is subjected to stress conditions to induce degradation.
| Stress Condition | Protocol |
| Acid Hydrolysis | 10 mg of API in 1 mL of 1M HCl, heated at 80°C for 1 hour, then neutralized.[10] |
| Base Hydrolysis | 10 mg of API in 1 mL of 1M NaOH, heated at 80°C for 1 hour, then neutralized. |
| Oxidative Degradation | 10 mg of API in 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.[10] |
| Thermal Degradation | API powder exposed to 105°C for 24 hours. |
| Photolytic Degradation | API powder exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[2] |
The results of the forced degradation studies should show that the peak for Ethyl 6-amino-5-methoxyindole-2-carboxylate is well-resolved from the API and any other degradants, thus proving the method is "stability-indicating."
Detailed HPLC Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the qualified Ethyl 6-amino-5-methoxyindole-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Reference Standard Working Solution (1 µg/mL): Dilute 1 mL of the Reference Standard Stock Solution to 100 mL with the diluent.
-
Test Sample Preparation (1000 µg/mL of API): Accurately weigh about 50 mg of the API into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent as a blank.
-
Inject the Reference Standard Working Solution.
-
Inject the Test Sample Preparation.
Calculation:
The amount of Ethyl 6-amino-5-methoxyindole-2-carboxylate in the API is calculated using the following formula:
% Impurity = (Area_impurity_sample / Area_ref_std) × (Conc_ref_std / Conc_sample) × (Purity_ref_std / 100) × 100
Where:
-
Area_impurity_sample = Peak area of the impurity in the test sample chromatogram
-
Area_ref_std = Peak area of the impurity in the reference standard chromatogram
-
Conc_ref_std = Concentration of the reference standard solution (µg/mL)
-
Conc_sample = Concentration of the API in the test sample solution (µg/mL)
-
Purity_ref_std = Purity of the reference standard (in %)
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The impurity peak is well-resolved from the API and other potential impurities/degradants. Peak purity should be confirmed using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a range from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. |
| Accuracy | Recovery of 90-110% for the impurity spiked into the API at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 5%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. The LOQ must be at or below the reporting threshold defined in ICH Q3A. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., pH of mobile phase, column temperature, flow rate). |
Data Interpretation and Reporting
The results of the impurity analysis should be reported as a percentage of the API. Any impurity exceeding the reporting threshold must be documented. If an impurity exceeds the identification threshold, its structure must be confirmed. If it exceeds the qualification threshold, its safety must be established.[]
Conclusion
The use of a well-qualified impurity reference standard is fundamental to ensuring the quality and safety of pharmaceutical products. This application note provides a comprehensive framework for the qualification of Ethyl 6-amino-5-methoxyindole-2-carboxylate as a reference standard and its application in a validated, stability-indicating HPLC method. By following these protocols, researchers and quality control analysts can confidently and accurately monitor and control this potential impurity in indole-based APIs, thereby ensuring compliance with global regulatory standards.
References
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
-
Quality Guidelines. ICH. [Link]
-
Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. National Institutes of Health (NIH). [Link]
-
Ethyl 5-methoxyindole-2-carboxylate. PubChem. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.[Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
-
6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. Clinical Chemistry. [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]
-
Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride. Pharmaffiliates. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
-
Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]
-
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. [Link]
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. [Link]
-
Validating Analytical Procedures. The Royal Society of Chemistry. [Link]
-
Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Publishing. [Link]
-
[Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Synthetic Routes for the Functionalization of the Indole Nucleus: Application Notes and Protocols
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, natural product synthesis, and materials science.[1][2][3][4] Its prevalence in a vast array of biologically active compounds, from the neurotransmitter serotonin to the anti-cancer agent vincristine, underscores the critical importance of developing robust and versatile synthetic methodologies for its functionalization.[2][4] The strategic introduction of various substituents onto the indole core allows for the fine-tuning of its physicochemical and pharmacological properties, making the targeted modification of this privileged scaffold a central focus of modern drug discovery and development.[4][5]
This comprehensive guide provides an in-depth exploration of key synthetic strategies for the functionalization of the indole nucleus. We will delve into the mechanistic underpinnings of classical and contemporary methods, offering detailed, field-proven protocols and expert insights into the causality behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of indole chemistry and unlock the full potential of this remarkable heterocyclic system.
I. The Archetypal Pathway: Electrophilic Aromatic Substitution
The inherent electron-rich nature of the indole ring renders it highly susceptible to electrophilic attack. This reactivity forms the basis of numerous classical and indispensable functionalization reactions.
Mechanistic Rationale: The C3-Position as the Kinetic Hotspot
Electrophilic substitution on the indole nucleus overwhelmingly favors the C3 position of the pyrrole ring.[6][7] This pronounced regioselectivity is a direct consequence of the superior stability of the cationic intermediate formed upon electrophilic attack at C3. The positive charge in this intermediate can be effectively delocalized through resonance involving the nitrogen atom's lone pair, without disrupting the aromaticity of the benzene ring.[7][8] Attack at the C2 position, in contrast, leads to a less stable intermediate where stabilization necessitates the disruption of the benzenoid π-system.[7][9]
In instances where the C3 position is blocked, electrophilic substitution can be directed to the C2 position.[7][9] Under strongly acidic conditions that lead to the protonation of C3, the reaction can be guided to the C5 position of the benzene ring.[6]
Application Note 1: Friedel-Crafts Acylation for the Synthesis of 3-Acylindoles
The Friedel-Crafts acylation is a powerful method for introducing an acyl group at the C3 position of the indole nucleus, yielding 3-acylindoles which are versatile intermediates in the synthesis of numerous pharmaceuticals.[10] Traditional protocols often rely on stoichiometric amounts of strong Lewis acids, which can be harsh and lead to side reactions. Modern approaches have focused on the development of milder and more catalytic systems.[10][11]
Protocol 1: Mild and Efficient Friedel-Crafts Acylation using Dialkylaluminum Chlorides
This protocol offers a highly efficient and regioselective method for the 3-acylation of indoles with acyl chlorides, proceeding under mild conditions.
Materials:
-
Indole (or substituted indole)
-
Acyl chloride
-
Dialkylaluminum chloride (e.g., dimethylaluminum chloride or diethylaluminum chloride) solution in hexanes
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of the indole (1.0 mmol) in dry dichloromethane (5 mL) at room temperature, add the dialkylaluminum chloride solution (1.1 mmol) dropwise.
-
After stirring for 10 minutes, add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acylindole.[10]
| Substrate | Acylating Agent | Catalyst | Yield (%) |
| Indole | Benzoyl chloride | Et₂AlCl | 95 |
| 2-Methylindole | Acetyl chloride | Me₂AlCl | 92 |
| 5-Bromoindole | Propionyl chloride | Et₂AlCl | 88 |
Data adapted from representative literature procedures.
II. The Modern Frontier: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of carbon-carbon and carbon-heteroatom bonds.[12] In the context of indole chemistry, transition-metal catalysis has enabled the selective functionalization of C-H bonds at various positions, including those that are inaccessible through classical electrophilic substitution.[12][13][14]
Causality in Catalyst and Directing Group Selection
The regioselectivity of transition-metal-catalyzed C-H functionalization of indoles is intricately controlled by the choice of the metal catalyst, ligands, and, crucially, directing groups.[14][15] Directing groups, which are typically installed on the indole nitrogen, coordinate to the metal center and position it in close proximity to a specific C-H bond, thereby facilitating its activation. This strategy has been instrumental in achieving selective functionalization at the C2, C4, C5, C6, and C7 positions of the indole nucleus.[16][17][18]
Application Note 2: Palladium-Catalyzed Direct C-2 Arylation of Indoles
The direct arylation of the C2 position of indoles is a highly valuable transformation for the synthesis of 2-arylindoles, a common motif in pharmacologically active compounds. This protocol outlines a general procedure for the palladium-catalyzed direct C-2 arylation of N-substituted indoles.
Mechanism Overview:
The catalytic cycle is believed to involve the initial coordination of the palladium catalyst to the indole, followed by C-H activation at the C2 position to form a palladacycle intermediate. Subsequent oxidative addition of the aryl halide, followed by reductive elimination, furnishes the C-2 arylated indole and regenerates the active palladium catalyst. The precise mechanism can vary depending on the specific catalytic system and reaction conditions.[19]
Protocol 2: Palladium-Catalyzed Direct C-2 Arylation with Aryl Halides
Materials:
-
N-substituted indole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., dimethylformamide, DMF, or toluene)
-
Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the N-substituted indole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), phosphine ligand (0.1 mmol), and base (2.0 mmol).
-
Add the solvent (5 mL) and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Indole Substrate | Aryl Halide | Catalyst System | Yield (%) |
| N-Methylindole | 4-Bromotoluene | Pd(OAc)₂/PPh₃ | 85 |
| N-Benzylindole | 1-Iodonaphthalene | Pd(OAc)₂/PCy₃ | 90 |
| N-Acetylindole | 4-Bromoanisole | Pd(OAc)₂/SPhos | 88 |
Yields are representative and can vary based on specific substrates and reaction conditions.
III. Building Complexity: Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and other complex molecular architectures. For indole functionalization, these methods are particularly powerful for creating carbon-carbon and carbon-heteroatom bonds at specific positions, typically by coupling a haloindole with a suitable organometallic reagent.[20]
Application Note 3: Suzuki-Miyaura Cross-Coupling of Haloindoles
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[21][22] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[21]
Protocol 3: Suzuki-Miyaura Coupling of a 5-Bromoindole with an Arylboronic Acid
Materials:
-
5-Bromoindole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., sodium carbonate, Na₂CO₃, or potassium phosphate, K₃PO₄)
-
Solvent system (e.g., toluene/water or dioxane/water)
-
Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the 5-bromoindole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Add the solvent system (e.g., a 3:1 mixture of toluene and water, 8 mL).
-
Degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 5-arylindole.[23][24]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. Constructing Fused Ring Systems: Cycloaddition Reactions
Cycloaddition reactions provide a powerful and convergent approach to the synthesis of complex polycyclic structures. The indole nucleus can participate in various cycloaddition reactions, acting as either a diene or a dienophile, to construct fused ring systems.[25][26]
Application Note 4: The Indole as a Dienophile in Diels-Alder Reactions
While the electron-rich nature of the indole C2-C3 double bond makes it a less conventional dienophile for normal electron-demand Diels-Alder reactions, it can participate in inverse electron-demand Diels-Alder reactions with electron-deficient dienes.[27] Furthermore, dearomative cycloaddition reactions of indoles have emerged as a powerful strategy for the synthesis of complex, three-dimensional indol-based scaffolds.[28]
Protocol 4: [4+2] Cycloaddition of an Indole Derivative with a Diene
This protocol describes a general procedure for the Diels-Alder reaction of an activated indole derivative with a suitable diene to construct a tetracyclic hydrocarbazole framework.[26]
Materials:
-
N-Acyl or N-sulfonyl indole derivative
-
Diene (e.g., Danishefsky's diene)
-
Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected indole (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add the Lewis acid catalyst (1.0-1.2 mmol) and stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the substrates).
-
Slowly add the diene (1.5 mmol) to the reaction mixture.
-
Stir the reaction until completion, as indicated by TLC analysis.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diels-Alder Reaction Workflow
Caption: A generalized workflow for a Lewis acid-catalyzed Diels-Alder reaction.
V. Conclusion and Future Perspectives
The functionalization of the indole nucleus remains a vibrant and rapidly evolving field of chemical research. While classical methods such as electrophilic substitution continue to be workhorses in organic synthesis, the advent of transition-metal-catalyzed C-H functionalization and sophisticated cross-coupling and cycloaddition strategies has opened up new avenues for the construction of previously inaccessible indole derivatives.[1][12] The ongoing development of more efficient, selective, and sustainable synthetic methods will undoubtedly continue to fuel innovation in drug discovery, materials science, and beyond, further solidifying the indole scaffold as a truly privileged structure in chemistry.
References
-
Recent advances in functionalization of indoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug. (2025, September 6). Bioengineer.org. Retrieved January 25, 2026, from [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Phys.org. Retrieved January 25, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
New Route to Strychnos Alkaloids via Thiophene Cycloadditions. (2026, January 23). BIOENGINEER.ORG. Retrieved January 25, 2026, from [Link]
-
Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(12), 3147. [Link]
-
Canesi, S. (n.d.). Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions. American Chemical Society. Retrieved January 25, 2026, from [Link]
-
Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(41), 14196–14197. [Link]
-
Senthilkumar, P., & Gandeepan, P. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(1), 29-49. [Link]
-
Indole. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Moody, C. J., & Roff, G. J. (2004). Indole as a dienophile in inverse electron demand Diels-Alder reactions: reactions with 1,2,4-triazines and 1,2-diazines. The Journal of Organic Chemistry, 69(5), 1611–1616. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Al-Shamari, A. M., Al-Zahrani, A. A., Al-Ghamdi, K. M., & El-Emam, A. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2548. [Link]
-
Wang, Q., et al. (2017). Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles. Angewandte Chemie International Edition, 56(43), 13219-13222. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
-
Dömling, A., et al. (2006). Tandem Mannich/Diels–Alder reactions for the synthesis of indole compound libraries. Organic & Biomolecular Chemistry, 4(18), 3462-3473. [Link]
-
Kumar, A., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 83(15), 8036–8048. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved January 25, 2026, from [Link]
-
Wang, L., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602. [Link]
-
Gandeepan, P., & Ackermann, L. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(7), 4544–4560. [Link]
-
Jackson, A. H., & Smith, A. E. (1967). A New Theory of Electrophilic Substitution in 3-Substituted Indoles. Chemical Communications (London), (6), 264-265. [Link]
-
Deprez, N. R., & Sanford, M. S. (2007). Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts. Organic Letters, 9(13), 2437–2440. [Link]
-
Construction of the indole nucleus through C-H functionalization reactions. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Henderson, J. L., et al. (2010). Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. The Journal of Organic Chemistry, 75(21), 7291–7300. [Link]
-
[4+2] Cycloaddition Reactions of Indole Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
14.13: Specific Rules Governing the Diels–Alder Reaction. (2019, June 5). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2021). Beilstein Journal of Organic Chemistry, 17, 1033–1073. [Link]
-
Transition metal-Catalyzed C-H Functionalizations of Indoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved January 25, 2026, from [Link]
-
Regioselective direct arylation of indoles on the benzenoid moiety. (2018). Organic Chemistry Frontiers, 5(2), 261-265. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(95), 78103-78106. [Link]
-
Electrophilic substitution at the indole. (n.d.). Química Orgánica. Retrieved January 25, 2026, from [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Yang, Y., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(28), 8734–8737. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 25, 2026, from [Link]
-
Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. (2022). Frontiers in Chemistry, 10, 969671. [Link]
-
Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (2017). Catalysts, 7(12), 376. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. A new theory of electrophilic substitution in 3-substituted indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective direct arylation of indoles on the benzenoid moiety - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. rsc.org [rsc.org]
- 24. rose-hulman.edu [rose-hulman.edu]
- 25. Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions [acswebcontent.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Indole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Indole Nucleus
The indole scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives, particularly indole carboxylates, are crucial intermediates in the synthesis of numerous blockbuster drugs, including treatments for cancer, inflammation, and migraines.[1] The position of the carboxylate group on the indole ring significantly influences the molecule's reactivity and biological activity, with indole-2-carboxylates and indole-3-carboxylates being of particular industrial importance.
This document provides a comprehensive guide to the large-scale synthesis of indole carboxylates, focusing on the practical considerations and challenges encountered during process development and scale-up. We will delve into the mechanistic intricacies, scalability, and safety profiles of the most industrially relevant synthetic routes: the Fischer Indole Synthesis, the Reissert Indole Synthesis, and modern Palladium-Catalyzed methodologies.
Key Synthetic Strategies for Indole Carboxylates: A Comparative Overview
The choice of synthetic route for a target indole carboxylate on a large scale is a multifactorial decision, weighing factors such as raw material cost, process safety, scalability, and the desired substitution pattern. Below, we explore the most prominent methods, offering insights into their industrial applicability.
The Fischer Indole Synthesis: A Workhorse with Caveats
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole core due to its simplicity and the use of readily available starting materials.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[2]
Mechanism and Causality:
The reaction proceeds through a cascade of transformations initiated by the protonation of the arylhydrazone. This is followed by a crucial[3][3]-sigmatropic rearrangement to form a di-imine intermediate, which then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring.[4] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, is often necessary to drive the reaction, especially with sterically hindered substrates.[5]
Scalability and Industrial Considerations:
While the Fischer synthesis is a robust and cost-effective method, its scalability presents several challenges. The reaction is often highly exothermic and requires careful temperature control to prevent side reactions and ensure process safety.[6] Furthermore, the strongly acidic conditions can lead to the degradation of sensitive functional groups and the formation of undesired byproducts, complicating purification.[7] On a large scale, the use of corrosive acids also necessitates specialized equipment. Despite these challenges, the Fischer indole synthesis is utilized in the industrial production of various indole derivatives.
Safety Imperatives:
A thorough Hazard and Operability (HAZOP) study is critical before scaling up any Fischer indole synthesis.[8] Key hazards include the exothermic nature of the reaction, the handling of corrosive acids, and the potential for runaway reactions. Phenylhydrazines are also toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.
Diagram: Fischer Indole Synthesis Mechanism
Caption: A generalized workflow for indole carboxylate synthesis.
Protocol 1: Large-Scale Synthesis of Ethyl Indole-2-carboxylate via Modified Reissert Synthesis
This protocol is adapted from a procedure reported in Organic Syntheses. [9] Materials:
-
o-Nitrotoluene (1.00 mole)
-
Diethyl oxalate (1.00 mole)
-
Potassium (1.00 g atom)
-
Absolute ethanol
-
Anhydrous ether
-
Glacial acetic acid
-
Platinum catalyst
-
Calcium chloride
Procedure:
-
Preparation of Potassium Ethoxide: In a 5-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve freshly cut potassium in a mixture of absolute ethanol and anhydrous ether under a nitrogen atmosphere.
-
Condensation: To the cooled potassium ethoxide solution, add diethyl oxalate followed by o-nitrotoluene with stirring. Allow the mixture to stand for at least 24 hours to form the potassium salt of ethyl o-nitrophenylpyruvate.
-
Isolation of the Potassium Salt: Filter the deep-purple potassium salt and wash with anhydrous ether.
-
Reductive Cyclization: In a hydrogenation bottle, dissolve the potassium salt in glacial acetic acid. Add the platinum catalyst.
-
Hydrogenation: Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.
-
Work-up and Isolation: Remove the catalyst by filtration. Precipitate the ethyl indole-2-carboxylate by adding water to the filtrate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield white needles.
Protocol 2: Kilogram-Scale Synthesis of an Indole-3-carboxylate Derivative via Fischer Indole Synthesis (Illustrative)
This is a generalized protocol based on common industrial practices. Specific parameters will vary depending on the exact substrate.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.1 eq)
-
Ketoester (e.g., ethyl pyruvate) (1.0 eq)
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: In a large, jacketed glass-lined reactor, charge ethanol and the substituted phenylhydrazine hydrochloride. Add the ketoester and heat the mixture to reflux for 2-4 hours to form the hydrazone. Monitor the reaction by HPLC.
-
Cyclization: Cool the reactor and slowly add polyphosphoric acid, ensuring the temperature is controlled. Heat the mixture to 100-120°C and hold for 4-8 hours, monitoring for completion by HPLC.
-
Work-up: Cool the reaction mass and slowly quench by transferring it to a separate vessel containing crushed ice and water. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine.
-
Purification: Concentrate the organic layer and induce crystallization by adding a suitable anti-solvent (e.g., heptane). Filter the solid product and wash with the anti-solvent.
-
Drying: Dry the product in a vacuum oven at a controlled temperature.
References
-
The Fischer Indole Synthesis. (1949). Nature, 164(4176), 835-835. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). Processes, 10(10), 2085. [Link]
-
Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. (2010). Journal of the American Chemical Society, 132(40), 14231-14233. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2016). Catalysts, 6(1), 13. [Link]
-
Reissert Indole Synthesis. (2016). In Name Reactions in Heterocyclic Chemistry II (pp. 331-344). John Wiley & Sons, Inc. [Link]
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010). International Journal of PharmTech Research, 2(4), 2384-2390. [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). International Journal of Pharmaceutical and Biological Archives, 15(02), 1-10. [Link]
-
Ethyl indole-2-carboxylate. (1951). Organic Syntheses, 31, 58. [Link]
-
Hazard and Operability Study (HAZOP). (2018). Encyclopedia of Chemical Technology, 1-22. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science, 13, 938131. [Link]
-
Indoles in Multicomponent Processes (MCPs). (2011). Chemical Reviews, 111(5), 3249-3305. [Link]
-
The Hazard and Operability Study (HAZOP) as a Strategic Safety Tool. (2023). Inspectioneering Journal, 29(6), 1-4. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). Molecules, 22(10), 1664. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, October 5). YouTube. [Link]
-
Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Problems with Fischer indole synthesis. (2021, December 9). Reddit. [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2017). Angewandte Chemie International Edition, 56(31), 9239-9243. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). RSC Advances, 8(6), 3079-3091. [Link]
-
Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Omega, 6(25), 16428-16436. [Link]
-
Experimental methods in chemical engineering: Hazard and operability analysis—HAZOP. (2022). The Canadian Journal of Chemical Engineering, 100(10), 2533-2543. [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2016). Tetrahedron Letters, 57(35), 3955-3958. [Link]
-
Why Do Some Fischer Indolizations Fail? (2012). The Journal of Organic Chemistry, 77(17), 7267-7274. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(21), 3569-3575. [Link]
-
A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. (2023). WIPO Patent Application WO/2023/067628. [Link]
-
Reissert indole synthesis mechanism explained. (2020, December 2). YouTube. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). Processes, 10(10), 2085. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). Catalysts, 12(1), 84. [Link]
-
Ethyl 1H-indole-2-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15976-15998. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (2022). Organic Letters, 24(28), 5130-5134. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science, 13, 938131. [Link]
-
Larock indole synthesis. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Reissert Indole Synthesis. (n.d.). Name Reaction. Retrieved January 25, 2026, from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). Current Organic Synthesis, 17(6), 427-447. [Link]
-
Systematic Hazard Identification Tool – Hazard & Operability Study (HAZOP). (2017, May 15). ChemEng Evolution. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). Processes, 10(8), 1634. [Link]
-
Reissert Indole Synthesis: The Path to Perfect Indoles. (2020, March 23). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
HAZOP Methodology Based on the Health, Safety, and Environment Engineering. (2021). Processes, 9(11), 1984. [Link]
- Process of preparing purified aqueous indole solution. (1992). U.S.
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). Organic Letters, 23(3), 885-890. [Link]
-
SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (2021). Journal of the Faculty of Pharmacy of Ankara University, 45(3), 615-630. [Link]
-
2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023, January 13). North Jersey Section of the American Chemical Society. [Link]
- Process for the production of indole acids. (1941). U.S.
-
Indoles. (n.d.). University of California, Irvine. Retrieved January 25, 2026, from [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2023). Organic Process Research & Development, 27(4), 606-617. [Link]
Sources
- 1. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspectioneering.com [inspectioneering.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Purification of Aminoindole Ester Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel therapeutics and chemical probes frequently involves the creation of complex heterocyclic scaffolds. Among these, aminoindole esters represent a vital class of compounds, often serving as key intermediates in medicinal chemistry. Their isolation and purification as hydrochloride salts, while advantageous for stability and handling, present a unique set of challenges that demand a nuanced and strategic approach. This guide provides an in-depth exploration of the techniques and underlying principles essential for obtaining highly pure aminoindole ester hydrochloride salts, moving beyond rote protocols to foster a deeper understanding of the purification process.
The Dichotomy of Stability and Reactivity: Understanding the Molecule
Aminoindole ester hydrochloride salts are characterized by three key functional groups: the indole nucleus, a basic amino group, and an ester moiety. The protonation of the amino group to form the hydrochloride salt enhances water solubility and crystallinity, simplifying isolation from non-polar impurities. However, this acidic nature, coupled with the inherent reactivity of the ester, creates a delicate balance that must be managed throughout the purification process. The primary challenge lies in removing synthetic byproducts and unreacted starting materials without inducing hydrolysis of the ester or degradation of the indole ring.
A critical consideration is the potential for ester hydrolysis under both acidic and basic conditions. While the hydrochloride salt provides a mildly acidic environment, exposure to strong acids or bases during purification can readily cleave the ester, leading to the corresponding carboxylic acid and significantly complicating the purification cascade.
A Strategic Approach to Purification: A Decision-Making Framework
The selection of an appropriate purification strategy is paramount and should be guided by the nature of the impurities and the scale of the reaction. A logical workflow for purification is presented below.
Figure 1: Decision workflow for purification strategy.
I. Recrystallization: The First Line of Defense
For crude products with relatively high purity (>90%), direct recrystallization of the hydrochloride salt is often the most efficient method. The key to successful recrystallization lies in the judicious selection of a solvent system in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Solvent Selection: A Balancing Act
The polarity of the solvent system is critical. Given the ionic nature of the hydrochloride salt, polar solvents are generally required. However, overly polar solvents may lead to high solubility even at low temperatures, resulting in poor recovery.
| Solvent System | Rationale & Comments | Typical Application |
| Alcohols (Ethanol, Isopropanol) | Good solvating power for hydrochloride salts at reflux. Lower polarity than methanol, often allowing for precipitation upon cooling. | General-purpose first-choice for many hydrochloride salts. |
| Methanol/Water | A highly polar system. The addition of water increases polarity to dissolve the salt, followed by controlled precipitation. | Useful for highly crystalline salts. A 3:2 methanol to water ratio has been found effective for indole crystallization.[1] |
| Dichloromethane/Ethyl Acetate | A less polar system. The salt is dissolved in a minimal amount of dichloromethane, and ethyl acetate is added as an anti-solvent to induce crystallization. | Effective for less polar aminoindole ester derivatives. |
| Acetone/Water | Similar to methanol/water, offering a different polarity profile that may be advantageous for specific compounds. | An alternative polar system to screen. |
Protocol 1: Recrystallization of an Aminoindole Ester Hydrochloride Salt
-
Dissolution: In a flask equipped with a reflux condenser, add the crude aminoindole ester hydrochloride salt. Add a minimal amount of the chosen primary solvent (e.g., ethanol) to just cover the solid.
-
Heating: Heat the mixture to reflux with stirring. If the solid does not completely dissolve, add small portions of the primary solvent until a clear solution is obtained. Causality Note: Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, which drives crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a less polar solvent in which the salt is insoluble (e.g., cold diethyl ether or ethyl acetate) to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
II. Acid-Base Extraction: Exploiting pH to Separate and Conquer
When the crude product is contaminated with significant amounts of non-basic or acidic impurities, an acid-base extraction is a powerful purification technique. This method involves converting the hydrochloride salt to its free base form, which is soluble in organic solvents, allowing for the removal of water-soluble impurities.
The Underlying Principle: Shifting Equilibria
The amino group of the aminoindole ester can exist in its protonated (salt) or deprotonated (free base) form, depending on the pH of the aqueous solution.
R-NH3+ Cl- (water-soluble) <=> R-NH2 (organic-soluble) + H+ + Cl-
By manipulating the pH, the compound can be selectively partitioned between an aqueous and an organic phase.
Protocol 2: Purification via Free Base Formation and Re-precipitation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude aminoindole ester hydrochloride salt in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Allow the layers to separate. The free base of the aminoindole ester will be in the organic layer, while any acidic impurities and the resulting sodium chloride will be in the aqueous layer. Drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base, which may be an oil or a solid.
-
Salt Reformation: Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
III. Flash Column Chromatography: For Complex Mixtures and Stubborn Impurities
For complex mixtures where recrystallization and acid-base extraction are insufficient, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Navigating the Challenges of Amine Chromatography
Basic compounds like aminoindoles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, the mobile phase is often modified.
Figure 2: Strategies to overcome challenges in amine chromatography.
Protocol 3: Flash Column Chromatography of an Aminoindole Ester (as the Free Base)
-
Preparation of the Free Base: Convert the hydrochloride salt to the free base as described in Protocol 2 (steps 1-6).
-
Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Mobile Phase Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. To improve the separation of basic compounds, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Reformation: Convert the purified free base back to the hydrochloride salt as described in Protocol 2 (steps 7-8).
IV. Purity Assessment: The Proof of Success
The purity of the final aminoindole ester hydrochloride salt should be rigorously assessed using appropriate analytical techniques.
| Technique | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of impurities. | Reversed-phase C18 columns are common. The mobile phase often consists of a buffered aqueous solution (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is typically used, with the wavelength set to the absorbance maximum of the indole chromophore (around 220 nm and 280 nm).[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Provides detailed structural information and can reveal the presence of even minor impurities if their signals do not overlap with the main compound. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Can be coupled with LC (LC-MS) to identify the molecular weights of impurities. |
| Melting Point | Indication of purity. | A sharp melting point range is indicative of a pure compound. |
Common Impurities and Troubleshooting
The nature of impurities will depend on the synthetic route employed. For instance, in the widely used Fischer indole synthesis, common byproducts can include starting materials, regioisomers, and partially cyclized intermediates.[4][5]
Troubleshooting Guide:
-
Oiling out during recrystallization: This occurs when the compound is too soluble in the chosen solvent system or if the cooling is too rapid. Try a less polar solvent system or slower cooling.
-
Poor recovery from recrystallization: The compound may be too soluble in the chosen solvent. Use a less polar solvent or a smaller volume of the hot solvent.
-
Ester hydrolysis: This is indicated by the appearance of a new, more polar spot on TLC and the presence of a carboxylic acid peak in the NMR spectrum. Avoid strong bases and prolonged exposure to acidic or basic conditions.
-
Peak tailing in HPLC or flash chromatography: This is often due to the interaction of the basic amine with acidic silica. Add a small amount of triethylamine to the mobile phase or use a different stationary phase.
Conclusion
The purification of aminoindole ester hydrochloride salts is a multi-faceted challenge that requires a solid understanding of the compound's chemical properties and a strategic approach to separation. By carefully considering the nature of the impurities and judiciously applying the techniques of recrystallization, acid-base extraction, and chromatography, researchers can consistently obtain these valuable intermediates in high purity, paving the way for the successful synthesis of novel chemical entities.
References
-
Crystallization purification of indole. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of new functionalized indoles based on ethyl indol-2-carboxylate. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis of a series of diaminoindoles. (2021). Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
HPLC Methods for analysis of 5-Aminoindole. (n.d.). HELIX Chromatography. Retrieved January 24, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 24, 2026, from [Link]
-
Liquid/liquid Extraction. (n.d.). University of California, Los Angeles. Retrieved January 24, 2026, from [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (1989). Plant Physiology. Retrieved January 24, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? (2015). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
Sources
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 2. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 3. orgsyn.org [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this multi-step synthesis. We will explore the common challenges encountered during this synthetic route and offer evidence-based solutions to improve your reaction yield and product purity.
The synthesis of this indole derivative is a critical process for the development of various pharmacologically active molecules. However, like many multi-step organic syntheses, it presents several potential pitfalls that can lead to diminished yields and purification difficulties. This guide will address these issues in a question-and-answer format, drawing upon established chemical principles and practical laboratory experience.
I. Synthetic Pathway Overview
The most common and practical route to Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride involves a three-step sequence starting from 4-methoxy-2-nitroaniline:
-
Diazotization and Japp-Klingemann Reaction: 4-methoxy-2-nitroaniline is first converted to its corresponding diazonium salt. This is followed by a Japp-Klingemann reaction with ethyl 2-methylacetoacetate to form an intermediate phenylhydrazone.[1][2][3]
-
Fischer Indole Synthesis: The resulting phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to yield Ethyl 5-methoxy-6-nitroindole-2-carboxylate.[4][5][6]
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically through catalytic hydrogenation, to give the desired Ethyl 6-amino-5-methoxyindole-2-carboxylate.
-
Salt Formation: Finally, the product is converted to its hydrochloride salt for improved stability and handling.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis.
Step 1: Japp-Klingemann Reaction
Question 1: My Japp-Klingemann reaction is giving a low yield of the phenylhydrazone. What are the likely causes and how can I fix it?
Answer: Low yields in the Japp-Klingemann reaction are a frequent problem and can often be traced back to several key factors.
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step. It is crucial to maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to the acidic solution of the aniline.[7] A rise in temperature can lead to the decomposition of the unstable diazonium salt. Ensure that the sodium nitrite is added slowly and with vigorous stirring to maintain temperature control.
-
Incorrect pH for Coupling: The pH of the reaction mixture during the coupling of the diazonium salt with the β-ketoester is vital. The reaction is typically carried out in a buffered, slightly alkaline solution (pH 8-9) to ensure the presence of the enolate of the β-ketoester, which is the active nucleophile. If the pH is too low, the concentration of the enolate will be insufficient for an efficient reaction. Conversely, a pH that is too high can lead to side reactions of the diazonium salt.
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive and can undergo various side reactions, such as decomposition to form phenols or coupling with other nucleophiles present in the reaction mixture. To minimize these, it is essential to use the diazonium salt solution immediately after its preparation and to maintain the cold temperature until it is used.
Troubleshooting Decision Tree for Japp-Klingemann Reaction
Caption: Troubleshooting logic for low yields in the Japp-Klingemann reaction.
Step 2: Fischer Indole Synthesis
Question 2: The Fischer indole synthesis step is resulting in a complex mixture of products and a low yield of the desired nitroindole. What could be going wrong?
Answer: The Fischer indole synthesis, while powerful, is sensitive to reaction conditions and substrate structure.[4][5][6]
-
Choice and Amount of Acid Catalyst: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is commonly used and often gives good results. However, for some substrates, other acids like sulfuric acid, Eaton's reagent, or Lewis acids such as zinc chloride might be more effective. The amount of acid is also important; too little may result in an incomplete reaction, while too much can lead to degradation of the starting material or product. An empirical optimization of the acid catalyst and its concentration is often necessary.
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the[5][5]-sigmatropic rearrangement.[5] However, excessive temperatures or prolonged reaction times can lead to decomposition and the formation of tarry byproducts. It is advisable to monitor the reaction progress by TLC and to stop the reaction once the starting material has been consumed.
-
Positional Isomers: Depending on the substitution pattern of the phenylhydrazone, the formation of regioisomers is possible. In this specific synthesis, the directing effects of the methoxy and nitro groups generally favor the formation of the desired 6-nitro isomer. However, if the reaction conditions are not optimal, other isomers could potentially form. Careful purification by column chromatography is essential to isolate the desired product.
Step 3: Reduction of the Nitro Group
Question 3: I am having trouble with the reduction of the nitro group. The reaction is either incomplete or I am getting side products. What are the best practices for this step?
Answer: The reduction of an aromatic nitro group is a standard transformation, but it can be challenging in the presence of other functional groups.
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common and effective catalyst for this reduction. The catalyst loading is important; typically 5-10 mol% is sufficient. Ensure the catalyst is of good quality and is handled under an inert atmosphere to prevent deactivation.
-
Hydrogen Pressure and Reaction Time: The reaction is usually carried out under a positive pressure of hydrogen gas. While atmospheric pressure may be sufficient, pressures of up to 50 psi can accelerate the reaction rate. The reaction time can vary from a few hours to overnight. Again, monitoring by TLC is crucial to determine the point of complete conversion.
-
Solvent Choice: A variety of solvents can be used for catalytic hydrogenation, with ethanol, methanol, and ethyl acetate being common choices. The choice of solvent can sometimes influence the reaction rate and the solubility of the starting material and product.
-
Product Instability: The resulting aminoindole can be susceptible to oxidation, especially when exposed to air for prolonged periods. It is advisable to work up the reaction mixture promptly after the reduction is complete and to proceed to the salt formation step without unnecessary delay. Some sources suggest that unprotected 3-aminoindoles can be unstable.[8]
Table 1: Summary of Recommended Reaction Conditions
| Step | Key Parameters | Recommended Conditions | Potential Issues & Solutions |
| Japp-Klingemann | Temperature, pH | 0-5 °C for diazotization, pH 8-9 for coupling | Diazonium salt decomposition (maintain low temp), incomplete coupling (adjust pH) |
| Fischer Indole | Acid Catalyst, Temperature | PPA, 80-100 °C | Low yield (optimize acid/temp), side products (monitor by TLC) |
| Nitro Reduction | Catalyst, H2 Pressure | 5-10 mol% Pd/C, 1-4 atm H2 | Incomplete reaction (increase pressure/time), product degradation (prompt workup) |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methoxy-6-nitroindole-2-carboxylate
-
Diazotization: To a stirred solution of 4-methoxy-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Japp-Klingemann Coupling: In a separate flask, ethyl 2-methylacetoacetate (1.2 eq) is dissolved in ethanol and a solution of sodium acetate in water is added to adjust the pH to ~8.5. The freshly prepared diazonium salt solution is then added slowly to this mixture at 0-5 °C with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The precipitated phenylhydrazone is collected by filtration, washed with water, and dried.
-
Fischer Indole Synthesis: The crude phenylhydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 80 °C. The mixture is stirred at 90-100 °C for 2-3 hours, monitoring the reaction by TLC. After cooling, the reaction mixture is poured onto ice-water and the precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
-
Nitro Reduction: To a solution of Ethyl 5-methoxy-6-nitroindole-2-carboxylate (1.0 eq) in ethanol, 10% Pd/C (0.1 eq) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filtration and Concentration: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
Salt Formation: The resulting crude aminoindole is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of HCl in the same solvent is added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.
IV. References
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
-
Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride. Pharmaffiliates. [Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. [Link]
-
Japp–Klingemann reaction. Wikipedia. [Link]
-
A new synthesis of 2-nitroindoles. ResearchGate. [Link]
-
What are the special considerations for the Japp-Klingemann reaction?. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. PubMed Central. [Link]
-
CREATION OF NEW PROMOTERS FOR PLANT'S ROOT GROWTH: ITS APPLICATION FOR THE SYNTHESES OF VULCANINE AND BORRELINE, AND FOR COMBA. HETEROCYCLES. [Link]
-
CONVENIENT SYNTHESIS OF MASKED AMINOINDOLES BY INDIUM MEDIATED ONE-POT REDUCTIVE ACYLATION OF 3- AND 2-NITROINDOLES. HETEROCYCLES. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES. [Link]
-
Fab i inhibitors. Google Patents.
-
Indoles in Multicomponent Processes (MCPs). ACS Publications. [Link]
-
Why Do Some Fischer Indolizations Fail?. PubMed Central. [Link]
-
Fischer Indole Synthesis Mechanism. YouTube. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed Central. [Link]
-
Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. ACS Publications. [Link]
-
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ACS Publications. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PubMed Central. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
-
Japp klingemann reaction. Slideshare. [Link]
-
CHEMICAL REACTIONS. Reactions of melatonin and other 1-hydroxyindole derivatives. react. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. [Link]
-
Copper-catalyzed synthesis of hydrazone derivatives using oxime. Nature. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Japp klingemann reaction | PPTX [slideshare.net]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the synthesis of multi-substituted indoles
Technical Support Center: Synthesis of Multi-Substituted Indoles
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing multi-substituted indole scaffolds. The indole core is a privileged structure in countless natural products and pharmaceuticals, yet its synthesis can be fraught with challenges ranging from low yields to poor regioselectivity.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide validated protocols and logical frameworks to overcome them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during indole synthesis.
Q1: My Fischer indole synthesis is failing or giving very low yields. What are the primary causes?
A1: Low yields in the Fischer indole synthesis, a classic method involving the acid-catalyzed reaction of an arylhydrazine and a carbonyl compound, are a frequent issue.[1] The primary culprits are often related to substrate electronics, steric hindrance, or suboptimal reaction conditions.
-
Electronic Effects: The reaction is sensitive to the electronic nature of the substituents on both starting materials. Electron-withdrawing groups on the arylhydrazine can hinder the reaction.[2] Conversely, strong electron-donating groups on the arylhydrazine can over-stabilize a key intermediate, leading to undesirable N-N bond cleavage rather than the productive[2][2]-sigmatropic rearrangement required for cyclization.[1][3][4] This is a known challenge in synthesizing 3-aminoindoles, which often fail under standard protic acid conditions.[3][4]
-
Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical. Harsh acidic conditions can lead to degradation and tar formation.[5] A systematic screen of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[2] Temperature control is also vital; while heat is required, excessive temperatures can promote side reactions.[1]
-
Starting Material Purity: Impurities in the arylhydrazine or carbonyl compound can significantly inhibit the reaction or lead to a complex mixture of byproducts.[1] Ensure the purity of your starting materials before commencing the synthesis.
Q2: I am struggling with regioselectivity when functionalizing my indole core. How can I control where the substituent adds?
A2: Achieving regiocontrol is a central challenge in indole chemistry due to the multiple reactive sites on the heterocyclic ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. However, directing functionalization to other positions (N1, C2, C4, C5, C6, C7) requires specific strategies.
-
N1-Functionalization (Alkylation/Arylation): Direct N-alkylation can be challenging due to competing C3 alkylation.[6] A common strategy is to deprotonate the indole with a strong base (e.g., NaH, KHMDS) to form the indolide anion, which then selectively reacts at the nitrogen.
-
C2 vs. C3 Functionalization: While C3 is the kinetic site of attack for most electrophiles, C2 functionalization can be achieved. This often involves transition-metal-catalyzed C-H activation. Ligand selection is crucial for controlling the regioselectivity in these reactions. For example, in palladium-catalyzed oxidative Heck reactions, the choice of ligand can switch the selectivity between the C2 and C3 positions.[7][8]
-
Functionalization of the Benzene Ring (C4-C7): Directing functionalization to the six-membered ring is notoriously difficult due to the high reactivity of the pyrrole moiety.[9] The most reliable method involves installing a directing group on the indole nitrogen.[9] This group coordinates to a metal catalyst (commonly palladium) and directs C-H activation to a specific ortho-position (C2 or C7). Bulky protecting groups on the indole nitrogen can also influence selectivity, sometimes favoring C4 functionalization.[9]
Q3: What are the best practices for choosing a protecting group for the indole nitrogen?
A3: Protecting the indole nitrogen is often necessary to prevent undesired side reactions (like N-alkylation) or to modulate the reactivity and regioselectivity of the indole ring.[1] The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removable without affecting the rest of the molecule.
| Protecting Group | Installation Conditions | Cleavage Conditions | Key Advantages & Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, THF | TFA; or heat | Stable to many nucleophilic and basic conditions. Can direct metallation to C2. |
| Ts (Tosyl) | TsCl, NaH, DMF | Strong base (NaOH, Mg/MeOH) or reducing agents | Strongly electron-withdrawing, deactivating the ring. Very stable. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF | Fluoride source (TBAF); or strong acid | Cleavage conditions are orthogonal to many other groups. |
| PhSO₂ (Phenylsulfonyl) | PhSO₂Cl, Base | Harsh conditions (e.g., strong base, heat) | Very robust protection, but cleavage can be challenging.[10] |
| Aloc (Allyloxycarbonyl) | Aloc-Cl, Base | Pd(0) catalyst, scavenger (e.g., dimedone) | Orthogonal to acid/base labile groups; useful in peptide synthesis.[11] |
Q4: My Bischler-Möhlau synthesis results in a complex mixture and low yield. What can I do?
A4: The Bischler-Möhlau synthesis, which forms 2-arylindoles from α-haloacetophenones and an excess of an aniline, is known for requiring harsh reaction conditions, which can lead to poor outcomes.[1][12]
-
Mechanism & Side Products: The reaction proceeds through an α-aminoketone intermediate. A key challenge is that aniline acts as both the nucleophile and the base. Under the typically high temperatures, self-condensation of reactants and intermediates is common. Isotopic labeling studies have shown that the mechanism can be complex, sometimes involving two equivalents of the aniline.[13]
-
Modern Modifications: To circumvent the harsh conditions, several modifications have been developed. The use of a catalyst like lithium bromide can facilitate the reaction under milder conditions.[12] Microwave-assisted, solvent-free protocols have also been shown to improve yields and reduce reaction times.[14]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming Reaction Failure in Fischer Indole Synthesis of Electronically Challenging Substrates
Scenario: You are attempting to synthesize a 3-amidoindole via the Fischer synthesis using a standard Brønsted acid (e.g., HCl in ethanol), but you only recover starting material or observe significant decomposition.
Root Cause Analysis: The failure is likely due to a competing reaction pathway. Electron-donating substituents, such as an amide group on the carbonyl precursor, stabilize the key ene-hydrazine intermediate.[1] Under protic acid catalysis, this stabilization can favor a heterolytic N-N bond cleavage pathway over the desired[2][2]-sigmatropic rearrangement, effectively shutting down indole formation.[3][4]
Troubleshooting Protocol:
-
Switch to a Lewis Acid Catalyst: Lewis acids, such as ZnCl₂, ZnBr₂, or BF₃·OEt₂, can promote the cyclization without facilitating the N-N bond cleavage as readily as protic acids.[3] They coordinate differently to the intermediates, altering the energetics to favor the desired pathway.
Experimental Protocol: Lewis Acid-Catalyzed Fischer Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the arylhydrazone (1.0 eq) in an anhydrous solvent such as toluene or 1,2-dichloroethane.
-
Catalyst Addition: Add the Lewis acid (e.g., ZnCl₂, 1.5 - 2.0 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully by pouring it into a cold, saturated aqueous solution of NaHCO₃ or Rochelle's salt. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Thermal, Catalyst-Free Conditions: For some substrates, simply heating the pre-formed hydrazone in a high-boiling point solvent (like diphenyl ether or ethylene glycol) can induce cyclization without the need for a catalyst, thus avoiding acid-mediated decomposition.[15] Microwave irradiation can be particularly effective for this approach.[15]
-
Consider an Alternative Synthetic Route: If the Fischer synthesis consistently fails, modern transition-metal-catalyzed methods, such as the Larock or Buchwald-Hartwig indole syntheses, may be more suitable as they operate under different mechanistic principles and often show broader functional group tolerance.[16][17]
Guide 2: Achieving Regiocontrol in the Friedel-Crafts Acylation of Substituted Indoles
Scenario: You are performing a Friedel-Crafts acylation on a 2-methylindole (skatole) and obtaining a mixture of the desired 3-acylindole and an undesired N-acylindole, leading to purification difficulties and reduced yield.
Root Cause Analysis: Friedel-Crafts acylation of indoles is a classic electrophilic aromatic substitution. While the C3 position is electronically favored, the indole nitrogen remains a competing nucleophile. The regioselectivity is highly dependent on the Lewis acid catalyst, the solvent, and the nature of the acylating agent. Harder Lewis acids may coordinate more strongly with the indole nitrogen, promoting N-acylation.
Troubleshooting Protocol:
-
Optimize the Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ often lead to complex mixtures. Milder, oxophilic Lewis acids are known to provide higher selectivity for C3-acylation.
Recommended Catalysts for C3-Selectivity:
-
Zinc Oxide (ZnO): An efficient, inexpensive, and easy-to-handle catalyst for selective C3-acylation.[18]
-
Indium(III) Chloride (InCl₃): Known for promoting mild and selective Friedel-Crafts reactions.
-
Bismuth(III) Nitrate (Bi(NO₃)₃): Another effective catalyst for this transformation.
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Non-polar solvents often favor C3-acylation, while polar solvents can stabilize intermediates that lead to N-acylation.
Solvent Screening Table
| Solvent | Polarity | Typical Outcome |
| Dichloromethane (DCM) | Polar Aprotic | Can give mixtures, depends on catalyst. |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | Similar to DCM, often used for higher temperatures. |
| Carbon Disulfide (CS₂) | Non-polar | Often improves C3 selectivity, but is highly toxic and flammable. |
| Ionic Liquids | Varies | Can offer high selectivity and catalyst recyclability.[18] |
| Solvent-Free | N/A | Can be highly effective, especially with microwave heating. |
Experimental Protocol: ZnO-Catalyzed Selective C3-Acylation
-
Setup: To a mixture of the indole (1.0 eq) and zinc oxide (ZnO, 0.5 eq) in a round-bottom flask, add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Workup: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the pure 3-acylindole.[18]
References
-
Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B. Available from: [Link]
-
Fischer Indole Synthesis - YouTube. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available from: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available from: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. Available from: [Link]
-
(PDF) Bischler Indole Synthesis - ResearchGate. Available from: [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. Available from: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. Available from: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available from: [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing). Available from: [Link]
-
On-DNA Synthesis of Multisubstituted Indoles - PMC - NIH. Available from: [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available from: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega - ACS Publications. Available from: [Link]
-
Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review - ResearchGate. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. Available from: [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Available from: [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available from: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - ResearchGate. Available from: [Link]
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed. Available from: [Link]
-
(PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications - ResearchGate. Available from: [Link]
-
Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review - Taylor & Francis Online. Available from: [Link]
-
Methods of indole synthesis: Part III (Fischer indole synthesis) - YouTube. Available from: [Link]
-
Regioselective Friedel-Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid - ResearchGate. Available from: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. - SciSpace. Available from: [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed. Available from: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Available from: [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Available from: [Link]
-
Protecting group - Wikipedia. Available from: [Link]
-
Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation - ACS Publications. Available from: [Link]
-
How to get the maximum yield for the Fisher Indole synthesis ? | ResearchGate. Available from: [Link]
-
Regioselectivity of the asymmetric functionalization of indoles. - ResearchGate. Available from: [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. Available from: [Link]
-
Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Available from: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. Available from: [Link]
-
Bischler Indole Synthesis - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 6. Indole synthesis [organic-chemistry.org]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride - Stability and Degradation Guide
Welcome to the technical support center for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Molecule and its Stability Profile
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a substituted indole derivative with several functional groups that influence its stability: an indole ring, a primary aromatic amine, a methoxy ether, an ethyl ester, and a hydrochloride salt of the amine. Each of these moieties presents potential degradation pathways that must be considered during storage, handling, and experimental use. The hydrochloride salt form is generally more stable than the free base, as protonation of the amino group's lone pair of electrons reduces its susceptibility to oxidation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride?
A1: For long-term storage, the compound should be kept at 2-8°C in a refrigerator.[2] It is crucial to store it in a tightly sealed, amber glass vial to protect it from light and moisture.[3] For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[4][5]
Q2: I've noticed the solid material has changed color over time. What could be the cause?
A2: Color change, typically to a darker shade, is often an indication of degradation, most commonly due to oxidation of the aromatic amine. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[3] It is essential to handle the material in a controlled environment and minimize its exposure to the atmosphere.
Q3: Is the hydrochloride salt important for the stability of the compound?
A3: Yes, the hydrochloride salt form significantly enhances the stability of the compound. The protonation of the 6-amino group protects it from oxidative degradation, which is a common degradation pathway for aromatic amines.[1] If your experimental conditions require the free base, it should be generated immediately prior to use by neutralization with a weak base.[6]
Q4: What are the primary degradation pathways I should be aware of?
A4: The main potential degradation pathways for this molecule are:
-
Oxidation: The 6-amino group is susceptible to oxidation, which can lead to the formation of colored impurities. The indole ring itself can also be oxidized, potentially at the 2-position to form an oxindole.[7][8]
-
Hydrolysis: The ethyl ester at the 2-position can undergo hydrolysis to the corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.
-
Photodegradation: Indole derivatives can be sensitive to light. Exposure to UV or even ambient light can lead to the formation of various degradation products.
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of this compound in solution is expected to be highly pH-dependent.
-
Acidic pH: While the hydrochloride salt provides stability in the solid state, in acidic aqueous solutions, the ethyl ester is susceptible to hydrolysis.
-
Neutral to Basic pH: In neutral and particularly in basic solutions, the free amine is more susceptible to oxidation. Basic conditions will also accelerate the hydrolysis of the ethyl ester (saponification).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Unexpected peaks in my HPLC chromatogram. | 1. Degradation of the compound: The new peaks could be degradation products due to improper storage or handling. 2. Contamination: The sample may be contaminated with impurities from solvents or other reagents. | 1. Verify compound integrity: Analyze a freshly prepared sample from a new, unopened vial. Compare the chromatogram to the one . 2. Run a blank: Inject your solvent blank to check for contamination. 3. Perform a forced degradation study (see protocol below): This will help you identify the retention times of potential degradation products. |
| The peak for my compound is tailing in my HPLC analysis. | 1. Interaction with residual silanols: The basic amino group can interact with acidic silanol groups on the silica-based stationary phase. 2. Column overload: Injecting too concentrated a sample can lead to peak asymmetry. | 1. Use a base-deactivated column: These columns have end-capping to minimize silanol interactions. 2. Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (TEA) or use a mobile phase with a pH that ensures the amine is protonated (e.g., pH 3-4).[9] 3. Reduce sample concentration: Dilute your sample and re-inject. |
| My reaction is not proceeding as expected, or I'm getting low yields. | 1. Degradation of the starting material: If the compound has degraded, the effective concentration will be lower than expected. 2. Incompatibility with reaction conditions: The pH or temperature of your reaction may be causing on-the-fly degradation. | 1. Check the purity of your starting material: Use a validated analytical method like HPLC to confirm the purity before starting your reaction. 2. Evaluate reaction conditions: Consider if your reaction conditions (e.g., strong base, high temperature) could be promoting hydrolysis of the ester or oxidation of the amine. If possible, modify the conditions to be milder. |
| The compound is poorly soluble in my desired solvent. | 1. Incorrect solvent choice: The compound has both polar (amine salt, ester) and non-polar (indole ring) character. 2. pH of the solution: The solubility will be affected by the pH. | 1. Try a different solvent system: Consider polar aprotic solvents like DMSO or DMF. For aqueous systems, the hydrochloride salt should be soluble. 2. Adjust the pH: If working with the free base, solubility in organic solvents may be higher. If working in an aqueous medium, ensure the pH is appropriate to maintain the desired form (salt or free base). |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride.
Caption: Potential degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Objective: To generate likely degradation products and understand the degradation profile of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride.
Materials:
-
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or DAD detector
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At regular intervals (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At regular intervals (e.g., 1, 4, 8 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At regular intervals, withdraw a sample, dilute with mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 60°C for 7 days.
-
Also, incubate a stock solution at 60°C for 7 days.
-
Analyze both the solid (dissolved in a suitable solvent) and the solution by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC and compare them to a control sample stored in the dark.
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Calculate the percentage degradation of the parent compound under each stress condition.
-
Ensure that the analytical method used can separate the parent peak from all degradation product peaks (peak purity analysis is recommended if using a DAD).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to quantify Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride and its degradation products.
Objective: To establish an HPLC method that can resolve the parent compound from its potential impurities and degradation products.
Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm (or use a DAD to scan for the optimal wavelength) |
| Injection Volume | 10 µL |
Method Development and Optimization:
-
Initial Run: Inject a solution of the pure compound to determine its retention time.
-
Analysis of Stressed Samples: Inject samples from the forced degradation study.
-
Optimization:
-
If co-elution occurs, adjust the gradient slope, the initial and final percentages of mobile phase B, or the pH of mobile phase A.
-
If peak shape is poor (especially tailing), consider adding a competing base like triethylamine (0.1%) to the mobile phase or using a different pH.
-
Different column chemistries (e.g., phenyl-hexyl) can also be explored for alternative selectivity.
-
Method Validation: Once an optimized method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Indole Ring Formation
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies honed through extensive experience in the field. The indole core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for innovation. This resource is structured to anticipate and address the challenges you may encounter, ensuring your path to successful indole synthesis is as efficient as possible.
Troubleshooting Guide: Common Issues in Indole Synthesis
This section addresses specific problems that can arise during indole synthesis, offering probable causes and actionable solutions.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Question: I am attempting a Fischer indole synthesis, but my yield is consistently low, or the reaction is not proceeding at all. What are the common pitfalls and how can I optimize the conditions?
Answer:
The Fischer indole synthesis is a robust and widely used method, but its success is highly dependent on carefully controlled conditions.[1][2] Several factors can contribute to low yields, and a systematic approach to troubleshooting is key.
Probable Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, FeCl₃) are commonly used to facilitate the key[3][3]-sigmatropic rearrangement.[1] If the acid is too weak, the reaction may not proceed. Conversely, an overly strong acid or high concentration can lead to substrate or product degradation.
-
Optimization Strategy: Start with milder conditions and incrementally increase the acid strength or concentration. For example, begin with refluxing in acetic acid.[4] If that fails, move to stronger acids like polyphosphoric acid (PPA). Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting arylhydrazone and the formation of the indole product.[4]
-
-
Suboptimal Temperature and Reaction Time: Temperature plays a crucial role in the Fischer indolization. Insufficient heat may prevent the reaction from overcoming the activation energy barrier, while excessive heat can promote side reactions and decomposition.[3]
-
Optimization Strategy: Systematically screen a range of temperatures. For instance, in some microwave-assisted syntheses, 100°C was found to be ineffective, while 125°C and 150°C led to complete conversion in minutes.[3] For other substrates, a more moderate temperature of 80°C may be optimal to maximize yield and minimize byproducts.[3][4] Reaction time should be optimized in tandem with temperature, using TLC or LC-MS to monitor progress.[3]
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction's success. Electron-donating groups on the aniline ring of the arylhydrazine can sometimes lead to failed reactions by promoting N-N bond cleavage, which competes with the desired cyclization.[5][6]
-
Optimization Strategy: For problematic substrates, consider using a Lewis acid catalyst (e.g., ZnCl₂) which can sometimes favor the desired cyclization pathway.[5] Alternatively, a different synthetic route to the target indole might be necessary.
-
-
Steric Hindrance: Bulky substituents near the reaction centers can hinder the necessary bond formations, leading to lower yields.
-
Optimization Strategy: In cases of significant steric hindrance, increasing the reaction temperature or using a stronger acid catalyst may help overcome the steric barrier. However, be mindful of potential side reactions.
-
Experimental Protocol: General Procedure for Fischer Indole Synthesis Optimization
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound (aldehyde or ketone) in a suitable solvent like ethanol or acetic acid.
-
Acid-Catalyzed Cyclization: Add the chosen acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC.[4]
-
Work-up: Once the reaction is complete, cool the mixture, neutralize the acid, and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.[7]
Issue 2: Regioselectivity Problems with Unsymmetrical Ketones in Fischer Indole Synthesis
Question: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of two regioisomeric indoles. How can I control the regioselectivity of the cyclization?
Answer:
The use of unsymmetrical ketones in the Fischer indole synthesis is a well-known challenge that often leads to the formation of a mixture of products.[1] The regioselectivity is determined by the direction of the initial enamine formation and the subsequent[3][3]-sigmatropic rearrangement.
Controlling Factors & Strategies:
-
Kinetic vs. Thermodynamic Control: The formation of the two possible enamines can be under either kinetic or thermodynamic control.
-
Kinetic Control: Lower reaction temperatures and less acidic catalysts tend to favor the formation of the less substituted enamine, leading to the indole with a substituent at the 3-position.
-
Thermodynamic Control: Higher temperatures and stronger acids often favor the more substituted, thermodynamically more stable enamine, resulting in the 2-substituted indole.[3]
-
-
Catalyst Choice: The choice of acid catalyst can influence the regioselectivity. Some Lewis acids may exhibit a preference for coordinating to one of the carbonyl's alpha-positions over the other, thereby directing the enamine formation.
Optimization Workflow for Regioselectivity
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Indole Compounds
Welcome to the technical support center for the purification of polar indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice for the unique challenges presented by this class of molecules. The inherent polarity of these indoles, often coupled with their basicity and potential instability, demands carefully considered purification strategies. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Chromatography Troubleshooting
Chromatography is a cornerstone of purification, yet polar indoles can present significant hurdles. This section addresses common chromatographic challenges.
Question 1: My polar indole compound shows poor or no retention on a standard C18 reversed-phase HPLC column. What are my options?
This is a frequent issue as traditional C18 columns are designed for nonpolar compounds and may not effectively retain highly polar analytes.[1] Here’s a breakdown of potential solutions:
-
Consider Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2] This allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.[4]
-
Mixed-Mode Chromatography (MMC): MMC columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange, in a single stationary phase.[5][6] This dual functionality can significantly enhance the retention of polar and ionizable indoles.[7] The selectivity can be fine-tuned by adjusting the mobile phase's ionic strength, pH, and organic solvent content.[8]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for both polar and nonpolar compounds.[9] It often provides faster separations and uses environmentally benign carbon dioxide as the primary mobile phase.[10] While historically used for nonpolar compounds, modern SFC can effectively handle a wide range of polarities.[9][11]
-
-
Modify Your Reversed-Phase Method:
-
Use Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns designed to be more compatible with highly aqueous mobile phases and offer better retention for moderately polar compounds.[12]
-
Employ Ion-Pairing Agents: For ionizable indoles, adding an ion-pairing reagent to the mobile phase can improve retention on a C18 column.[1] However, these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).
-
Question 2: My polar indole compound is streaking or tailing badly on a silica gel column. How can I improve the peak shape?
Peak tailing or streaking of basic compounds like many indoles on silica gel is often due to strong interactions with acidic silanol groups on the silica surface.[13] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[13]
-
Switch to a Different Stationary Phase:
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds.
-
Chemically Modified Silica: Consider using amino- or cyano-bonded silica phases, which are less acidic than bare silica.
-
-
Use a Salt Form: If your indole has a basic nitrogen, you can sometimes improve chromatography by converting it to a salt (e.g., hydrochloride or trifluoroacetate salt).[13] However, this may alter its solubility.
Question 3: My indole compound appears to be degrading on the chromatography column. What can I do to prevent this?
Indole compounds can be sensitive to acidic conditions and oxidation.[14][15] If you suspect on-column degradation, consider the following:
-
Test for Stability: Before committing to a purification method, spot your compound on a TLC plate (the same stationary phase as your column) and let it sit for a few hours. Re-run the TLC to see if any new spots have appeared, which would indicate degradation.
-
Deactivate the Stationary Phase: As mentioned above, deactivating silica gel with a base can prevent acid-catalyzed degradation.
-
Work at Lower Temperatures: Performing the chromatography at a reduced temperature can slow down degradation processes.[16]
-
Use an Inert Atmosphere: If your compound is sensitive to oxidation, degassing your solvents and running the column under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Choose a Milder Purification Technique: If the compound is highly sensitive, chromatography on silica or alumina may not be suitable. Consider alternatives like recrystallization or size-exclusion chromatography.
Chromatography Selection Workflow
The following diagram outlines a decision-making process for selecting a suitable chromatography method for your polar indole compound.
Sources
- 1. sepscience.com [sepscience.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. Supercritical Fluid Chromatography in Natural Product Analysis - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. pharmanow.live [pharmanow.live]
- 13. reddit.com [reddit.com]
- 14. Purification [chem.rochester.edu]
- 15. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
How to avoid common side products in indole synthesis
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis and troubleshoot common challenges. Our goal is to provide you with the expertise and practical insights needed to minimize side product formation and optimize your reaction outcomes.
Introduction: The Challenge of Indole Synthesis
The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. However, its synthesis is often plagued by the formation of unwanted side products, which can complicate purification and reduce yields. This guide provides a structured approach to understanding and mitigating these common issues, moving beyond simple protocols to explain the "why" behind the "how."
Troubleshooting Guide 1: The Fischer Indole Synthesis
The Fischer indole synthesis is one of the most classic and widely used methods. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. While versatile, it is prone to several side reactions.
FAQ 1: My Fischer indole synthesis is producing a significant amount of a dimeric or polymeric tar-like substance. What is happening and how can I prevent it?
Root Cause Analysis: This is a very common issue, often arising from the harsh acidic conditions and elevated temperatures typically employed. The intermediate ene-hydrazine or the final indole product can be susceptible to acid-catalyzed polymerization or dimerization. The highly reactive nature of the intermediates under strong acid catalysis can lead to intermolecular reactions, especially with electron-rich substrates.
Troubleshooting Protocol:
-
Catalyst Selection & Stoichiometry:
-
Problem: Strong Brønsted acids like H₂SO₄ or HCl can be too harsh.
-
Solution: Switch to a milder Lewis acid catalyst. Zinc chloride (ZnCl₂) is a classic choice that often gives cleaner reactions. Other options include boron trifluoride etherate (BF₃·OEt₂) or even milder protic acids like acetic acid, sometimes in combination with a co-catalyst. Start with a catalytic amount (e.g., 0.1-0.2 equivalents) of the Lewis acid and optimize from there. Using a full equivalent or more can promote side reactions.
-
-
Temperature Control:
-
Problem: High temperatures accelerate not only the desired cyclization but also the undesired side reactions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 60-80 °C) than to force it to completion quickly at a high temperature (>100 °C).
-
-
Solvent Choice:
-
Problem: The choice of solvent can influence the solubility of intermediates and the overall reaction polarity, affecting side product formation.
-
Solution: High-boiling, non-polar solvents like toluene or xylene are common and often effective. In some cases, using a protic solvent like ethanol or acetic acid (which can also act as a catalyst) can lead to cleaner reactions, but this is substrate-dependent.
-
Experimental Protocol: Optimized Fischer Indole Synthesis of 2-phenylindole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.05 eq) in toluene.
-
Add zinc chloride (0.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: I am observing the formation of an unexpected isomer in my Fischer indole synthesis. Why is this happening?
Root Cause Analysis: The key step in the Fischer indole synthesis is a-sigmatropic rearrangement of the ene-hydrazine intermediate. If the starting ketone is unsymmetrical, there are two possible ene-hydrazine tautomers that can form, leading to two different indole regioisomers. The ratio of these isomers is determined by the relative thermodynamic stability of the ene-hydrazine intermediates and the kinetics of their formation.
Troubleshooting Strategies:
-
Directed Eno-hydrazine Formation: The regioselectivity can sometimes be controlled by the choice of the acid catalyst. Lewis acids may favor the formation of the more substituted, thermodynamically more stable ene-hydrazine, while protic acids might favor the kinetically controlled product.
-
Substrate Modification: If possible, modify the starting ketone to favor the formation of one ene-hydrazine over the other. For example, introducing a bulky group can sterically hinder the formation of one of the tautomers.
-
Alternative Synthesis: If regioselectivity remains a persistent issue, it may be necessary to switch to a different indole synthesis method that offers better regiocontrol, such as the Reissert or a palladium-catalyzed synthesis.
Visualizing Regioselectivity in Fischer Indole Synthesis
Caption: Regiochemical outcome in Fischer synthesis depends on the ene-hydrazine intermediate formed.
Troubleshooting Guide 2: Modern Cross-Coupling Methods (e.g., Buchwald-Hartwig, Sonogashira)
Modern palladium-catalyzed cross-coupling reactions have become powerful tools for indole synthesis, offering milder conditions and broader substrate scope. However, they come with their own set of challenges, primarily related to catalyst activity and side reactions.
FAQ 3: My palladium-catalyzed indole synthesis (e.g., from an o-haloaniline and an alkyne) is sluggish, and I'm getting a lot of starting material back along with dehalogenated aniline. What's the problem?
Root Cause Analysis: This points to issues with the catalytic cycle. A sluggish reaction suggests slow oxidative addition or reductive elimination. The formation of dehalogenated aniline is a common side reaction where the o-haloaniline is reduced instead of coupling with the alkyne. This can be caused by:
-
Inefficient Catalyst: The chosen palladium precursor and ligand combination may not be optimal for the specific substrates.
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) or form inactive palladium black.
-
Poor Base Choice: The base plays a crucial role in the catalytic cycle, and an inappropriate choice can hinder the reaction.
Troubleshooting Protocol:
-
Ligand and Catalyst Screening:
-
Problem: Not all ligands are created equal. The electronic and steric properties of the ligand are critical.
-
Solution: For C-N bond formation, bulky electron-rich phosphine ligands like XPhos or SPhos are often excellent choices in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Screen a panel of ligands to find the optimal one for your system.
-
-
Base Optimization:
-
Problem: A base that is too weak may not facilitate the necessary deprotonation steps, while a base that is too strong can cause side reactions.
-
Solution: Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Organic bases like DBU can also be effective. The choice of base can be critical and should be optimized.
-
-
Solvent and Temperature:
-
Problem: The solvent must be able to dissolve all components and be stable at the reaction temperature.
-
Solution: Anhydrous, deoxygenated solvents are a must for palladium catalysis. Toluene, dioxane, and DMF are common choices. Ensure the solvent is rigorously dried and degassed before use to prevent catalyst deactivation. Running the reaction at a slightly elevated temperature (e.g., 80-110 °C) can often improve reaction rates, but excessive heat can lead to catalyst decomposition.
-
Data Summary: Common Conditions for Palladium-Catalyzed Indole Synthesis
| Parameter | Recommended Starting Point | Common Alternatives |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ |
| Ligand | XPhos (2-4 mol%) | SPhos, RuPhos |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | DMF |
| Temperature | 80-110 °C | Room temperature to 120 °C |
Troubleshooting Guide 3: The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of aniline. It is a classical method that can be effective but is often limited by the harsh conditions and the need for a large excess of the aniline.
FAQ 4: My Bischler-Möhlau synthesis is giving me a complex mixture of products, and the yield of my desired indole is very low. How can I improve this?
Root Cause Analysis: The Bischler-Möhlau synthesis proceeds through an α-amino-ketone intermediate. The harsh conditions (typically heating aniline at its boiling point) can lead to several side reactions:
-
Self-condensation of the α-halo-ketone: This can occur before it has a chance to react with the aniline.
-
Formation of anilino-anils: The α-amino-ketone intermediate can react with another molecule of aniline.
-
Alternative cyclization pathways: Depending on the substrate, other cyclization products may be formed.
Troubleshooting Protocol:
-
Control of Stoichiometry:
-
Problem: Using a stoichiometric amount of aniline can lead to the side reactions mentioned above.
-
Solution: While the classical procedure uses a large excess of aniline (which also acts as the solvent), a more controlled approach is to use a high-boiling inert solvent (like nitrobenzene or diphenyl ether) and a moderate excess of aniline (e.g., 3-4 equivalents). This can help to minimize side reactions.
-
-
Stepwise Procedure:
-
Problem: The one-pot nature of the classical Bischler-Möhlau can be chaotic.
-
Solution: A two-step, one-pot procedure can offer better control. First, synthesize the α-amino-ketone intermediate by reacting the α-halo-ketone with aniline at a lower temperature (e.g., room temperature to 60 °C). Once the formation of the intermediate is complete (as monitored by TLC), then add a catalyst (e.g., a Lewis acid or a catalytic amount of a strong acid) and increase the temperature to effect the cyclization.
-
Visualizing the Bischler-Möhlau Workflow
Caption: A two-step approach to the Bischler-Möhlau synthesis for better control.
General FAQs for Indole Synthesis
Q: My final indole product is unstable and decomposes during purification on silica gel. What are my options?
A: Indoles, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition or polymerization on the column.
-
Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~1%) to neutralize the acidic sites.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Alternative Purification: If chromatography is problematic, consider other purification methods like recrystallization or distillation (if the product is thermally stable).
Q: I am having trouble with the removal of my starting aniline or hydrazine after the reaction. What is the best way to remove it?
A: Basic starting materials like anilines and hydrazines can often be removed with an acidic wash.
-
Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic starting materials, making them water-soluble and pulling them into the aqueous layer. Be cautious if your indole product has basic functional groups that could also be extracted.
-
Solid-Supported Scavengers: There are commercially available acidic resins that can be added to your crude product solution to bind and remove basic impurities.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Mondal, M., & Bora, U. (2014). The Bischler–Möhlau Indole Synthesis and its Recent Developments. RSC Advances, 4(109), 63935–63947. [Link]
Technical Support Center: Resolving Solubility Challenges with Indole Hydrochloride Salts in Organic Solvents
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering solubility issues with indole hydrochloride salts in organic solvents. This guide is designed to provide practical, in-depth solutions to common and complex solubility problems, ensuring the smooth progression of your experimental work. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to empower you with the knowledge to not only solve immediate challenges but also to anticipate and prevent future issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a foundational understanding of indole hydrochloride salt solubility.
Q1: Why is my indole hydrochloride salt poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?
A1: Indole hydrochloride salts are ionic compounds. Their solubility is governed by the principle of "like dissolves like." Polar, protic solvents are generally better at solvating ions than non-polar or aprotic polar solvents. Dichloromethane and ethyl acetate, while polar, are aprotic and may not effectively solvate both the cationic indole derivative and the chloride anion, leading to low solubility. The high lattice energy of the salt crystal also needs to be overcome by strong solvent-ion interactions.
Q2: I've noticed my salt dissolving initially and then crashing out of solution. What is happening?
A2: This phenomenon, known as precipitation, can occur for several reasons. Supersaturation, where the initial concentration exceeds the thermodynamic solubility limit, can lead to subsequent precipitation. This can be triggered by changes in temperature, as solubility is often temperature-dependent. Additionally, the presence of anti-solvents (even atmospheric moisture in some cases) or impurities can seed crystallization and cause the compound to crash out.
Q3: Can I simply heat the mixture to dissolve my indole hydrochloride salt?
A3: While increasing the temperature often enhances solubility, it should be done with caution. Many indole derivatives can be sensitive to heat, potentially leading to degradation, especially in the presence of residual acid. It is crucial to first assess the thermal stability of your specific compound. A gentle warming (e.g., to 40-50 °C) is a reasonable starting point, but always monitor for any color changes that might indicate decomposition.
Q4: Are there any "go-to" solvents for dissolving indole hydrochloride salts?
A4: Methanol and ethanol are often good starting points due to their high polarity and protic nature, which allows them to effectively solvate both the cation and the anion of the salt.[1] For less polar systems, a co-solvent approach is often necessary. For instance, a small amount of methanol can be added to a suspension in dichloromethane to improve solubility.[2]
In-Depth Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving persistent solubility issues.
Scenario 1: My indole hydrochloride salt is virtually insoluble in my desired reaction solvent.
If your indole hydrochloride salt exhibits extremely low solubility in your chosen organic solvent, you have several strategies to consider. The choice of method will depend on the nature of your subsequent experimental steps.
Option A: Conversion to the Free Base
This is often the most effective method for achieving solubility in a wide range of organic solvents, particularly those with low to medium polarity.
-
Scientific Rationale: By neutralizing the hydrochloride salt, you are converting the ionic species back to the neutral, and typically more lipophilic, free indole derivative. This significantly increases its solubility in organic solvents like dichloromethane, ethyl acetate, and toluene.
-
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolve or suspend the indole hydrochloride salt in a biphasic system of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃), dropwise while stirring.
-
Monitor the pH of the aqueous layer using pH paper, aiming for a pH of 8-9 to ensure complete neutralization.
-
Continue stirring for 15-30 minutes to allow for complete partitioning of the free base into the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic solvent in vacuo to obtain the free base.
-
-
Trustworthiness Check: After isolation, confirm the successful conversion to the free base using techniques like TLC (the free base will have a different Rf value than the salt), ¹H NMR (disappearance of the N-H proton signal associated with the salt), or by confirming its solubility in the desired organic solvent.
Option B: Employing a Co-solvent System
If converting to the free base is not desirable for your workflow, a co-solvent system can be a powerful alternative.
-
Scientific Rationale: A co-solvent system works by modifying the overall polarity of the solvent mixture to better match the solute. A small amount of a highly polar, protic solvent (the co-solvent) can disrupt the crystal lattice of the salt and aid in the solvation of the ions, while the bulk solvent provides the desired medium for the reaction.
-
Experimental Protocol: Co-solvent Screening
-
Suspend your indole hydrochloride salt in the primary, less-polar organic solvent.
-
Add a polar co-solvent (e.g., methanol, ethanol, isopropanol) dropwise while stirring or sonicating.
-
Observe for dissolution. Start with a small percentage of co-solvent (1-5% v/v) and gradually increase as needed.
-
Be mindful that adding too much of a polar co-solvent can alter the reactivity or selectivity of your subsequent reaction.
-
-
Data Presentation: Qualitative Solubility with Co-solvents
| Primary Solvent | Co-solvent (5% v/v) | Solubility Observation |
| Dichloromethane | Methanol | Significant Improvement |
| Toluene | Isopropanol | Moderate Improvement |
| Tetrahydrofuran | Ethanol | Slight Improvement |
Workflow for Addressing Poor Solubility
Caption: Decision workflow for resolving poor indole hydrochloride salt solubility.
Scenario 2: My indole hydrochloride salt is only sparingly soluble, and I need a pure, crystalline product.
For purification purposes, recrystallization is a standard and effective technique. The key is to find a solvent system where the salt is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Scientific Rationale: Recrystallization works by dissolving the solute in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
-
Experimental Protocol: Recrystallization
-
Suspend the crude indole hydrochloride salt in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/ethyl acetate).
-
Heat the mixture to reflux with stirring until the solid dissolves completely. If it doesn't dissolve, add a small amount of additional solvent.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Trustworthiness Check: The purity of the recrystallized material should be assessed by melting point determination (a sharp melting point indicates high purity) and an appropriate analytical technique such as HPLC or ¹H NMR.
Solvent Selection for Recrystallization
Caption: Logical flow for selecting a suitable recrystallization solvent.
Scenario 3: My indole hydrochloride salt is hygroscopic and becomes a sticky solid or oil.
Hygroscopicity, the tendency to absorb moisture from the air, can be a significant challenge, making the compound difficult to handle and weigh accurately.
-
Scientific Rationale: The absorbed water can act as a plasticizer, disrupting the crystal lattice and leading to the formation of a gum or oil.
-
Troubleshooting Strategies:
-
Handling in an Inert Atmosphere: Whenever possible, handle the salt in a glove box or under a stream of dry, inert gas (e.g., nitrogen, argon).
-
Azeotropic Drying: Dissolve the sticky solid in a suitable solvent (e.g., toluene) and remove the solvent in vacuo. The toluene will form an azeotrope with water, effectively removing it. Repeat this process 2-3 times.
-
Use of Anhydrous Solvents: Ensure all solvents used for reactions and purifications are rigorously dried using standard laboratory techniques.
-
Alternative Salt Formation: If hygroscopicity remains a persistent issue, consider forming a different salt of your indole derivative. Salts like mesylates or tosylates are often more crystalline and less hygroscopic than their hydrochloride counterparts.
-
References
-
Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152. [Link]
-
Pandey, A., & Tripathi, S. (2014). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Plant in vitro Culture (pp. 339-363). [Link]
Sources
Technical Support Center: Optimization of HPLC/LC-MS Methods for Analyzing Indole Intermediates
<
Welcome to the technical support center dedicated to the robust analysis of indole intermediates by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Indole-containing compounds are a cornerstone of pharmaceutical and biological research, acting as vital precursors and signaling molecules.[1][2][3] However, their diverse structures and varying stabilities present unique analytical challenges.[4]
This guide is structured to provide you, the researcher, with practical, in-depth solutions to common issues encountered during method development and routine analysis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and build self-validating, reliable analytical methods.
Section 1: Foundational Knowledge & Initial Method Setup
Before delving into troubleshooting, a solid understanding of the foundational aspects of HPLC/LC-MS for indole analysis is crucial.
The Unique Chemistry of Indoles
The indole ring system, with its electron-rich pyrrole ring fused to a benzene ring, dictates the chromatographic and mass spectrometric behavior of these compounds. This structure makes them susceptible to oxidation and degradation, particularly under acidic conditions or exposure to light. Many indole intermediates, such as indole-3-pyruvic acid, are notoriously unstable, requiring careful handling and sometimes derivatization to achieve reliable quantification.[4]
Recommended Starting Conditions
For those new to indole analysis, the following table provides a set of robust starting parameters for HPLC/LC-MS method development. These are based on established methods and offer a solid foundation for further optimization.[1][4][5][6][7]
| Parameter | Recommendation | Rationale & Key Considerations |
| HPLC Column | C8 or C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | C18 columns provide excellent hydrophobic retention for many indole derivatives. C8 columns can be beneficial for more polar indoles, reducing excessive retention. Smaller particle sizes enhance efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with mass spectrometry that aids in the protonation of indole compounds, leading to better ionization efficiency in positive ion mode.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile generally provides better peak shape and lower backpressure. Methanol can offer different selectivity and may be advantageous for resolving certain isomers. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes. | A gradient is typically necessary to elute a wide range of indole intermediates with varying polarities. |
| Flow Rate | 0.2 - 0.6 mL/min for 2.1 mm ID columns; 0.8 - 1.2 mL/min for 4.6 mm ID columns. | Adjust based on column dimensions and particle size to maintain optimal linear velocity. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but be mindful of the stability of your specific indole intermediates. |
| Injection Volume | 1 - 10 µL | Keep the injection volume as small as possible to minimize peak distortion. |
| Sample Solvent | Ideally, the initial mobile phase composition. | Injecting in a solvent stronger than the mobile phase can lead to peak fronting and splitting. |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the indole ring is readily protonated, making ESI+ the preferred mode for most indole compounds. |
| MS Detection | Multiple Reaction Monitoring (MRM) for targeted quantification. | MRM provides the highest sensitivity and selectivity for quantitative analysis.[5] |
Section 2: Troubleshooting Common HPLC & LC-MS Issues
Even with a well-designed method, problems can arise. This section addresses the most common issues in a question-and-answer format, providing a logical path to their resolution.
Visualizing the Troubleshooting Workflow
A systematic approach is key to efficient troubleshooting. The following diagram outlines a general workflow for diagnosing and resolving analytical issues.
Caption: A systematic approach to troubleshooting HPLC/LC-MS issues.
Troubleshooting Guide: Q&A Format
Chromatography Issues (HPLC)
Q1: My peaks are tailing, especially for basic indole compounds. What's the cause and how do I fix it?
A1: Peak tailing for basic analytes is a classic sign of secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica backbone of the column.[8] Here’s how to address it:
-
Underlying Cause: The lone pair of electrons on the indole nitrogen can interact with exposed, deprotonated silanol groups (Si-O⁻) on the column packing material. This strong, undesirable interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Ensure your mobile phase pH is at least 2 pH units below the pKa of your basic indole compounds. This keeps the analytes protonated (positively charged) and the silanol groups neutral, minimizing the unwanted interaction. Using 0.1% formic acid usually achieves this.
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the accessible silanol groups are chemically bonded with a small silylating agent. This shields the analytes from these active sites. If your column is old, the end-capping may have degraded.[8]
-
Consider a Different Stationary Phase: Columns with different base materials, such as those with embedded polar groups or hybrid silica particles, can offer better peak shape for basic compounds.
-
Q2: I'm seeing peak fronting for my early eluting peaks. What's going on?
A2: Peak fronting is often caused by injecting the sample in a solvent that is significantly stronger (more organic content) than the initial mobile phase.
-
Underlying Cause: When the sample plug hits the column, it doesn't properly focus at the column head because the high organic content of the sample solvent carries it down the column prematurely. This leads to a broad, fronting peak. Overloading the column with too much sample mass can also cause fronting.[9]
-
Solutions:
-
Match Sample Solvent to Initial Mobile Phase: The best practice is to dissolve your sample in the same solvent composition as your starting gradient conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
Reduce Injection Volume: If you cannot change the sample solvent, try reducing the injection volume. This minimizes the effect of the strong solvent.
-
Perform a Sample Dilution: If column overload is the issue, diluting your sample will often resolve the problem.
-
Q3: My peaks are broad, and the resolution between closely eluting isomers is poor. How can I improve this?
A3: Poor resolution is a multifaceted issue that can stem from the column, the mobile phase, or the HPLC system itself.[9]
-
Underlying Cause: Broad peaks indicate excessive band dispersion. This can be due to a poorly packed or aging column, extra-column volume in the system (long tubing), or a non-optimized mobile phase.
-
Solutions:
-
Optimize the Gradient: A shallower gradient (slower increase in organic solvent) will give the analytes more time to interact with the stationary phase, often improving resolution.
-
Switch to a Higher Efficiency Column: A column with a smaller particle size (e.g., sub-2 µm) or a longer column will provide more theoretical plates and thus better resolving power.[10]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Minimize Extra-Column Volume: Ensure you are using the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and detector.
-
For Isomers: Consider specialized column chemistries. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivity through π-π interactions, which are beneficial for separating aromatic isomers.[11][12]
-
Mass Spectrometry Issues (LC-MS)
Q4: I have low sensitivity and a weak signal for my indole of interest. How can I boost the signal?
A4: Low sensitivity in LC-MS is a common challenge, often related to poor ionization or transmission of the ions.
-
Underlying Cause: The analyte may not be ionizing efficiently in the ESI source, or the MS parameters may not be optimized for that specific compound. Matrix effects can also suppress the analyte's signal.[13][14]
-
Solutions:
-
Optimize ESI Source Parameters: Key parameters to tune for your specific analyte include capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature.[15] A systematic optimization is crucial.[16][17]
-
Check Mobile Phase Composition: Ensure you have a suitable modifier like formic acid to promote protonation. The percentage of organic solvent at the time of elution also impacts ESI efficiency; sometimes adjusting the gradient can move the peak to a region with more favorable ionization conditions.
-
Address Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can suppress the ionization of your analyte.[18][19] Improve sample preparation (see Section 3) or adjust chromatography to separate the analyte from the interfering matrix components.[13]
-
Optimize Cone/Fragmentor Voltage: This voltage, located between the ion source and the mass analyzer, can be optimized to improve ion transmission or induce in-source fragmentation for structural confirmation.[20]
-
Q5: I'm seeing multiple peaks in my mass spectrum for a single pure standard. What are these extra peaks?
A5: You are likely observing adducts, which are ions formed when your analyte molecule associates with other ions present in the mobile phase.[21]
-
Underlying Cause: In ESI, it's common for the protonated molecule [M+H]⁺ to be accompanied by other species. Common adducts in positive mode include sodium [M+Na]⁺ and potassium [M+K]⁺.[22] These can arise from glassware, reagents, or the sample itself. You might also see in-source fragments if the cone voltage is too high.[23]
-
Solutions:
-
Identify Common Adducts: Learn to recognize the mass differences for common adducts (e.g., [M+Na]⁺ is 22 Da higher than [M+H]⁺; [M+K]⁺ is 38 Da higher).
-
Use High-Purity Solvents and Reagents: This minimizes the sources of sodium and potassium ions.
-
Optimize Cone Voltage: Lowering the cone voltage can reduce in-source fragmentation.[20]
-
Ammonium Formate/Acetate: In some cases, using ammonium formate or acetate as a mobile phase modifier can promote the formation of the ammonium adduct [M+NH₄]⁺, which can sometimes be more stable and provide a better signal than the protonated molecule.
-
Section 3: Sample Preparation Protocols
Robust sample preparation is critical for minimizing matrix effects and ensuring method longevity.[24][25]
Protocol 1: Protein Precipitation (for Biological Fluids)
This is a fast and simple method for removing the bulk of proteins from samples like plasma or serum.
-
To 100 µL of sample, add 300 µL of cold acetonitrile containing your internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in your initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) (for Cleaner Extracts)
SPE provides a much cleaner sample than protein precipitation and is excellent for concentrating analytes.[26]
-
Select Cartridge: A C18 or a mixed-mode cation exchange SPE cartridge is often suitable for indole intermediates.
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and polar interferences.
-
Elute: Elute the indole intermediates with a small volume (e.g., 0.5 - 1 mL) of a strong solvent like methanol or acetonitrile.
-
Evaporate and Reconstitute: As with the protein precipitation protocol, evaporate the eluate and reconstitute in the initial mobile phase.
Section 4: Frequently Asked Questions (FAQs)
Q: How stable are my indole intermediate standards in solution?
A: The stability of indole intermediates varies greatly. Some, like indole-3-acetic acid, are relatively stable, while others, like indole-3-pyruvic acid, are highly unstable.[4][6] It is best practice to prepare stock solutions in a non-aqueous solvent like methanol or DMSO, store them at -80°C, and prepare fresh working solutions daily. Protect all solutions from light.
Q: Can I use trifluoroacetic acid (TFA) as a mobile phase modifier for LC-MS?
A: While TFA is an excellent ion-pairing agent for HPLC with UV detection, it should be avoided for LC-MS. TFA is a strong ion-suppressing agent in the ESI source and can significantly reduce the sensitivity of your analysis.[3] Stick with volatile modifiers like formic acid or acetic acid.[1]
Q: My sample is from a complex plant extract. How can I be sure the peak I'm seeing is my indole of interest?
A: In complex matrices, chromatographic retention time alone is not sufficient for identification. LC-MS/MS is essential.[5] By monitoring a specific precursor-to-product ion transition (MRM), you add a layer of mass-based selectivity. For unequivocal identification, especially for novel compounds, you should also compare the fragmentation pattern of your sample peak to that of an authentic standard.[2][27]
Q: What is the Fischer indole synthesis and why is it relevant?
A: The Fischer indole synthesis is a classic organic reaction used to synthesize the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[28][29] Understanding this and other synthetic routes is crucial for drug development professionals, as it helps in identifying potential impurities and byproducts that may need to be separated and quantified during analysis.
References
- SIELC Technologies.Separation of Indole on Newcrom R1 HPLC column.
- MDPI.Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- YouTube.Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Waters Corporation.Troubleshooting Peak Shape Problems in HPLC.
- PMC - NIH.A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Phenomenex.HPLC Troubleshooting Mini Guide - Peak Issues.
- Chromatography Online.HPLC Troubleshooting Guide.
- PMC - NIH.A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Benchchem.
- PMC - NIH.Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
- Chemical Engineering Transactions.
- PubMed.A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- NIH.Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- ACD/Labs.Common Adduct and Fragment Ions in Mass Spectrometry.
- PubMed Central.Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis.
- Element Lab Solutions.
- ResearchGate.Common product ions among the indole compounds (3–6) identified in the....
- ResearchGate.A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Thermo Fisher Scientific.
- LCGC International.Troubleshooting Basics, Part IV: Peak Shape Problems.
- ResearchGate.A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- LCGC International.
- ResearchGate.HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
- ResearchGate.
- Welch Materials.
- Spectroscopy Online.Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- PMC - NIH.
- Shimadzu.
- YouTube.BioAnalysis: Mastering Sample Preparation.
- Nacalai Tesque.HPLC Column for Structual Isomers.
- Journal of Pharmaceutical and Biomedical Sciences.
- ResearchGate.Common types of adducts in LC-MS | Download Table.
- ruthigen.How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Preprints.org.
- MDPI.New 3H-Indole Synthesis by Fischer's Method. Part I..
- YouTube.Fischer Indole Synthesis.
- YouTube.
- SCION Instruments.HPLC Column Selection Guide.
- ResearchGate.Matrix factor and matrix effect for each analyte in LC-MS/MS analysis..
Sources
- 1. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cetjournal.it [cetjournal.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. welch-us.com [welch-us.com]
- 12. nacalai.com [nacalai.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. lcms.cz [lcms.cz]
- 18. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. acdlabs.com [acdlabs.com]
- 22. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. youtube.com [youtube.com]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Indole Synthesis
Introduction: The Scale-Up Chasm
Transitioning an indole synthesis from the predictable environment of a laboratory bench to the dynamic conditions of a pilot plant is more than a matter of volumetric multiplication. It is a journey across a "scale-up chasm" where fundamental principles of chemical engineering—mass transfer, heat transfer, and reaction kinetics—assert themselves with unforgiving clarity. A reaction that delivers a pristine 95% yield in a 1L round-bottom flask can inexplicably devolve into a complex mixture of byproducts in a 100L reactor.
This guide is structured to serve as a field manual for the researchers, chemists, and process engineers navigating this complex terrain. It eschews rigid templates in favor of a responsive, problem-oriented framework built on causal analysis and validated solutions. We will move from high-level, frequently encountered issues to deep, process-specific troubleshooting, always grounding our advice in authoritative chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the scale-up process.
Q1: My yield dropped dramatically upon moving from a 5L to a 50L reactor. What is the most likely cause? A: A significant yield drop upon scale-up is often attributable to mass and heat transfer limitations. In a larger reactor, the surface-area-to-volume ratio decreases, making it much harder to add or remove heat efficiently. This can lead to localized "hot spots" where the temperature is significantly higher than your probe reading, causing thermal degradation of reactants, intermediates, or the final product. Similarly, inefficient mixing can result in poor distribution of reactants, leading to an increase in side reactions. It is not possible to design a large-scale processing plant from laboratory data alone with any degree of success[1].
Q2: I'm observing new, previously unseen impurities in my pilot-scale batch. Why now? A: The appearance of new impurities is typically due to subtle changes in reaction conditions that become magnified at scale. Longer reaction or work-up times can allow for the formation of thermodynamically favored, but kinetically slow-forming, side products. Furthermore, inadequate mixing can create pockets of high reactant concentration, promoting oligomerization or other multi-molecular side reactions. Always ensure that the purity of your starting materials is consistently high, as impurities can lead to unwanted side reactions that are negligible at the lab scale but problematic in a pilot plant[2].
Q3: The color of my reaction is much darker in the pilot plant compared to the lab. Should I be concerned? A: A significant color change often indicates the formation of degradation products or highly conjugated impurities. This is frequently linked to poor temperature control or prolonged exposure to acidic or basic conditions. While not always indicative of a major yield loss, it signals that the process is not perfectly replicated from the lab scale and warrants investigation. It may complicate purification and affect the final product's specifications.
Q4: My standard lab purification by silica gel chromatography is impractical at the pilot scale. What are the primary alternatives? A: Scaling up column chromatography is often uneconomical due to massive solvent consumption and labor costs. The preferred industrial methods for purification are crystallization and extraction.
-
Crystallization: This is the most cost-effective method for obtaining high-purity solid products. A significant portion of your scale-up effort should focus on developing a robust crystallization protocol, including solvent screening, cooling rate optimization, and seeding strategies. It may be possible to improve yield by applying multi-step crystallization or recycling the mother liquor[3].
-
Extraction: Liquid-liquid extraction based on the product's acidic, basic, or neutral properties can be a powerful tool to remove significant impurities before final purification.
-
Distillation: For volatile indoles, distillation under reduced pressure can be a viable purification strategy.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific, common indole synthesis methodologies.
Guide 1: The Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most reliable methods for indole formation, but its reliance on strong acids and thermal conditions presents unique scale-up challenges[4][5].
Q: My Fischer synthesis is showing a runaway exotherm in the 100L reactor, which I didn't see in the lab. How do I control it? A: The key mechanistic step, the[4][4]-sigmatropic rearrangement, can be highly exothermic, and poor heat dissipation at scale is the primary culprit[5].
-
Causality: The heat generated by the reaction is proportional to the volume (cubed), while the heat dissipated is proportional to the surface area (squared). As you scale up, you generate heat much faster than you can remove it.
-
Troubleshooting Steps:
-
Control the Addition Rate: Instead of adding the acid catalyst all at once, add it portion-wise or via a dosing pump over a longer period. This controls the rate of reaction and, therefore, the rate of heat generation.
-
Utilize a Jacketed Reactor: Ensure your pilot plant reactor has a well-maintained jacket connected to a powerful heating/cooling unit (TCU). This provides a much larger surface area for heat exchange than simple heating mantles or ice baths.
-
Consider a Refluxing Solvent: Choose a solvent that boils at or slightly above your desired reaction temperature. The refluxing action of the solvent can act as an effective heat sink, helping to maintain a constant temperature.
-
Dilution: While it may seem counterintuitive, increasing the solvent volume can help manage the exotherm by increasing the thermal mass of the system. This must be balanced against potential impacts on reaction kinetics and downstream processing.
-
Q: I am getting a mixture of regioisomers when using an unsymmetrical ketone. This was not a major issue at the lab scale. Why? A: The regioselectivity of the Fischer synthesis is highly dependent on the stability of the intermediate enamine, which is influenced by the acid catalyst and temperature[4].
-
Causality: Inconsistent heating and poor acid distribution in a large reactor can lead to different reaction pathways dominating in different parts of the vessel, resulting in a less selective reaction.
-
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice of acid is critical[4]. Protic acids (H₂SO₄, PPA) and Lewis acids (ZnCl₂) can favor different isomers. Conduct a small-scale screen to find the most selective acid for your specific substrate. Sometimes, milder acids like acetic acid can provide better control[4].
-
Ensure Homogeneity: Improve agitation. In a large reactor, this may mean changing the impeller type (e.g., from a simple paddle to a pitched-blade turbine or anchor stirrer) to ensure both top-to-bottom and radial mixing.
-
Pre-form the Hydrazone: A common strategy is to form and isolate the arylhydrazone intermediate first. This two-step process often provides better control over the final cyclization step, leading to improved regioselectivity and fewer impurities[5].
-
Troubleshooting Workflow: Fischer Indole Synthesis This diagram outlines a logical process for diagnosing and solving common issues encountered during the scale-up of a Fischer indole synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis scale-up.
Guide 2: Purification and Isolation
Q: My product is "oiling out" instead of crystallizing during cooling. How can I achieve a solid product? A: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated too quickly or in a region of the phase diagram where the solid phase is not favored.
-
Causality: Rapid cooling, high impurity levels (which depress the melting point), and suboptimal solvent choice are the primary causes.
-
Troubleshooting Steps:
-
Slow Down Cooling: This is the most critical parameter. A slow, controlled cooling ramp (e.g., 5-10 °C per hour) allows molecules the time to orient correctly into a crystal lattice. Use a programmable TCU for this.
-
Solvent Screening: The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Perform a small-scale screen with various solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene) and anti-solvents.
-
Seeding: Once the solution is slightly supersaturated (just below the cloud point), add a small amount of pure, crystalline product. This provides a template for crystal growth and can prevent oiling out.
-
Agitation: Stirring should be gentle but sufficient to keep the slurry suspended. Excessively high shear can break crystals (leading to smaller, harder-to-filter particles) or even inhibit nucleation.
-
Q: Filtration of my final product is extremely slow at the pilot scale. What's wrong? A: Slow filtration is almost always due to a small particle size or the presence of fine, "slimy" impurities.
-
Causality: Rapid crystallization (crash cooling) leads to the formation of very small needles or fine powders. These can quickly clog the filter medium.
-
Troubleshooting Steps:
-
Control Crystal Growth: The same steps used to prevent oiling out (slow cooling, proper solvent choice) will also promote the growth of larger, more easily filterable crystals.
-
Digestion/Aging: After crystallization is complete, holding the slurry at a constant low temperature with gentle stirring for several hours (a process called "digestion" or "Ostwald ripening") can allow smaller particles to dissolve and redeposit onto larger crystals.
-
Filter Aid: If the particle size cannot be improved, a filter aid like Celite® can be used. A thin pad is placed on the filter before filtration, or the aid is mixed into the slurry. This creates a porous matrix that prevents the fine particles from blinding the filter cloth.
-
Optimize Equipment: Ensure you are using the correct type of filter for your scale (e.g., a Nutsche filter-dryer) and that the filter medium (cloth or mesh) has the appropriate pore size for your crystal size.
-
Part 3: Key Experimental Protocols & Data
Protocol: General Procedure for Pilot-Scale Crystallization
This protocol provides a self-validating framework for developing a robust crystallization process.
-
Solvent Selection (Lab Scale):
-
In 20 mL vials, test the solubility of ~100 mg of crude product in 1-2 mL of various candidate solvents at room temperature and at reflux.
-
Identify solvents that show a large solubility difference between hot and cold conditions.
-
For promising solvents, perform a controlled cooling crystallization in a jacketed lab reactor to confirm crystal formation and quality.
-
-
Pilot Reactor Setup:
-
Charge the jacketed pilot reactor with the crude indole product.
-
Add the selected solvent in a pre-calculated amount (typically 5-10 volumes relative to the crude product mass).
-
Begin gentle agitation.
-
-
Dissolution:
-
Heat the mixture via the reactor jacket to the target dissolution temperature (e.g., 70-80 °C). Ensure all solids are completely dissolved. A visual check via a sight glass is essential.
-
Hold at this temperature for 30 minutes to ensure homogeneity.
-
-
Controlled Cooling & Nucleation:
-
Program the TCU to cool the batch at a slow, linear rate (e.g., 10 °C/hour).
-
Monitor the solution for the "cloud point," the temperature at which the first crystals appear.
-
Optional (but recommended): Once the batch is 2-3 °C below the cloud point, add a slurry of seed crystals (1-2% of total product mass) to ensure consistent nucleation.
-
-
Crystal Growth & Slurry Aging:
-
Continue the slow cooling ramp to the final isolation temperature (e.g., 0-5 °C).
-
Hold the slurry at the final temperature with gentle agitation for at least 2-4 hours to allow for complete crystallization and particle size maturation.
-
-
Isolation and Drying:
-
Transfer the slurry to a Nutsche filter-dryer.
-
Apply pressure or vacuum to remove the mother liquor.
-
Perform solvent washes with fresh, cold crystallization solvent to remove dissolved impurities.
-
Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation: Lab vs. Pilot Plant Parameter Comparison
The following table illustrates how key parameters must be adjusted when scaling up a hypothetical indole synthesis.
| Parameter | Lab Scale (1L Flask) | Pilot Plant (100L Reactor) | Causality / Rationale for Change |
| Reagent Addition Time | 5 minutes (via funnel) | 60-90 minutes (via pump) | To control exotherm and ensure proper mixing in a larger volume. |
| Agitation | 250 RPM (magnetic stir bar) | 80-100 RPM (pitched-blade turbine) | Focus shifts from RPM to "tip speed" and bulk fluid motion to ensure homogeneity without high shear. |
| Heating/Cooling | Heating mantle / Ice bath | Jacketed Thermal Control Unit (TCU) | Provides precise, uniform temperature control across a large surface area, essential for safety and reproducibility. |
| Work-up Time | 30 minutes | 3-4 hours | Larger volumes require more time for phase separations, transfers, and filtrations. |
| Expected Yield | 90% | 80-85% | A slight decrease is common due to longer processing times and more complex handling, but a large drop indicates a fundamental process issue. |
References
-
Schiffl, G., & Brieger, L., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Al-awar, R. S., & Ray, J. E. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Kumar, L., & Singh, S. (2021). PILOT PLANT SCALE UP. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Reddit. Available at: [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (n.d.). Optimization and Scaling up of the Azaindole Derivatives Synthesis. No source specified. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]
-
Lee, J., et al. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
-
Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES. Institute of Pharmacy Technology, Salipur. Available at: [Link]
-
Chezem, W. R., & Ljung, K. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. PubMed Central. Available at: [Link]
-
Lei, X., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. University of Groningen. Available at: [Link]
-
Diorazio, L. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. ACS Publications. Available at: [Link]
-
Chen, K. H., & Miller, F. R. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. NIH. Available at: [Link]
-
Goel Impex. (2025). Importance of Pilot Plants in Pharmaceutical & Chemical Industries. Goel Impex. Available at: [Link]
-
ConnectSci. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. ConnectSci. Available at: [Link]
-
ResearchGate. (2021). (PDF) Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. ResearchGate. Available at: [Link]
-
MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. Available at: [Link]
-
ResearchGate. (2026). (PDF) Sustainable multicomponent indole synthesis with broad scope. ResearchGate. Available at: [Link]
-
INFRA Technology. (n.d.). Pilot Plants - INFRA Syntetic Fuels. INFRA Technology. Available at: [Link]
-
Douglass, K., & Smith, J. (2013). Why Do Some Fischer Indolizations Fail?. PMC. Available at: [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
-
ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Publications. Available at: [Link]
-
Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc.. Available at: [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. SciSpace. Available at: [Link]
-
Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available at: [Link]
-
ACS Publications. (n.d.). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. Available at: [Link]
-
Xytel India. (2025). Pharmaceutical Manufacturing: How Pilot Plants Bridge the Gap Between Innovation and Scale. Xytel India. Available at: [Link]
-
Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Ensuring the Long-Term Stability of Stock Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and reliability of their stock solutions. Inconsistent results can often be traced back to compromised solution integrity. Here, we will address common challenges and provide actionable, scientifically-grounded strategies to maximize the shelf-life and performance of your valuable reagents.
Frequently Asked Questions (FAQs)
Q1: My assay results are showing significant drift over time. Could my stock solution be the problem?
A: Absolutely. A gradual or sudden shift in assay performance is a classic indicator of stock solution degradation. The active concentration of your compound may be decreasing due to chemical instability, leading to a weaker than expected biological response. This can manifest as a rightward shift in a dose-response curve or a general decrease in signal. It is crucial to systematically rule out other experimental variables before concluding the stock solution is the sole cause.
Q2: What are the most critical factors I need to control to ensure the stability of my stock solutions?
A: The long-term stability of a stock solution is a multifactorial issue. However, the most critical parameters to control are solvent selection, storage temperature, light exposure, and the prevention of contamination . Each of these factors can initiate or accelerate degradation pathways such as hydrolysis, oxidation, or microbial growth. A holistic approach that addresses all these variables is essential for long-term success.
Q3: I've been using DMSO for all my compounds. Is this always the best choice?
A: While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent due to its ability to dissolve a broad range of molecules, it is not a one-size-fits-all solution. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can promote the hydrolysis of sensitive compounds. Additionally, improper handling and storage of DMSO can lead to the formation of impurities that may interfere with your experiments. For compounds susceptible to hydrolysis, or for long-term storage, considering alternative anhydrous solvents or co-solvent systems may be necessary.
Troubleshooting Guide: Common Stock Solution Issues
This section provides a structured approach to diagnosing and resolving common problems related to stock solution stability.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Precipitate formation after thawing. | 1. Poor Solubility: The compound's solubility limit may have been exceeded at lower temperatures. 2. Solvent Evaporation: This can occur with repeated freeze-thaw cycles, increasing the compound concentration. 3. pH Shift: Changes in pH upon freezing can affect the solubility of certain compounds. | 1. Gently warm the solution and vortex to redissolve the precipitate. If it persists, sonication may be required. 2. Prepare smaller aliquots to minimize the number of freeze-thaw cycles. 3. Consider using a buffered solvent system if your compound's solubility is pH-dependent. |
| Discoloration or change in odor. | 1. Oxidation: The compound may be reacting with oxygen. 2. Degradation: The compound may be breaking down into colored or odorous byproducts. 3. Contamination: Microbial growth can also lead to visible changes. | 1. Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. 2. Store the solution in amber vials to protect it from light, which can catalyze degradation. 3. Discard the solution and prepare a fresh batch using aseptic techniques. |
| Inconsistent assay results from the same stock. | 1. Incomplete Dissolution: The compound may not have been fully dissolved initially. 2. Adsorption to Container: The compound may be sticking to the walls of the storage vial. 3. Degradation between uses. | 1. Ensure complete dissolution by visual inspection and, if necessary, brief sonication. 2. Use low-adsorption polypropylene tubes or silanized glass vials for storage. 3. Aliquot the stock solution into single-use volumes to avoid repeated warming and cooling of the entire stock. |
Experimental Protocols & Workflows
Protocol 1: Best Practices for Preparing a Stock Solution
This protocol outlines a self-validating workflow for preparing a stable stock solution.
-
Pre-dissolution Analysis:
-
Consult the manufacturer's Certificate of Analysis (CoA) for solubility data and recommended solvents.
-
If solubility information is unavailable, perform small-scale solubility tests in various solvents (e.g., DMSO, ethanol, water).
-
-
Solvent Selection and Preparation:
-
Use high-purity, anhydrous solvents whenever possible.
-
If using DMSO, purchase in small, sealed containers and use promptly after opening to minimize water absorption.
-
-
Weighing and Dissolution:
-
Weigh the compound accurately using a calibrated analytical balance.
-
Add the solvent to the solid compound and vortex thoroughly until fully dissolved. Gentle warming or sonication may be applied if necessary, but be mindful of heat-labile compounds.
-
-
Final Concentration and Storage:
-
Prepare the stock solution at the highest appropriate concentration to minimize the volume added to your experimental system.
-
Filter sterilize the solution through a 0.22 µm filter if microbial contamination is a concern, especially for aqueous solutions.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in appropriate containers (e.g., amber, low-adsorption vials).
-
Store at the recommended temperature, typically -20°C or -80°C.
-
Workflow for Troubleshooting Stock Solution Instability
The following diagram illustrates a logical workflow for diagnosing and addressing issues with stock solution stability.
Caption: A logical workflow for troubleshooting stock solution instability.
In-Depth Discussion: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for developing effective stabilization strategies.
Hydrolysis
Hydrolysis is the cleavage of chemical bonds by the addition of water. Esters, amides, and lactams are particularly susceptible. The rate of hydrolysis is often pH-dependent and can be catalyzed by acids or bases.
Mitigation Strategies:
-
Use anhydrous solvents.
-
Protect from atmospheric moisture by using sealed containers and minimizing the time vials are open.
-
Consider using buffered solutions to maintain an optimal pH for stability.
Oxidation
Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. Phenols, aldehydes, and thiols are common functional groups prone to oxidation.
Mitigation Strategies:
-
Purge the headspace of storage vials with an inert gas like argon or nitrogen.
-
Add antioxidants (e.g., BHT, ascorbic acid) if compatible with your experimental system.
-
Use chelating agents (e.g., EDTA) to sequester catalytic metal ions.
Photodegradation
Many organic molecules absorb light in the UV or visible spectrum, which can provide the energy to initiate degradation reactions.
Mitigation Strategies:
-
Store stock solutions in amber vials or wrap clear vials in aluminum foil to block light.
-
Minimize exposure to ambient light during handling.
The following diagram illustrates the interplay of factors affecting stock solution stability.
Caption: Factors influencing the stability of stock solutions.
By understanding and controlling these factors, you can significantly extend the reliable shelf-life of your stock solutions, leading to more consistent and reproducible experimental outcomes.
References
Validation & Comparative
A Tale of Two Isomers: A Comparative Analysis of 5-Methoxy and 6-Methoxy Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological activity of a molecule. This guide delves into the fascinating and impactful comparison of 5-methoxy and 6-methoxy indole derivatives, two closely related classes of compounds that exhibit surprisingly divergent pharmacological profiles. As a Senior Application Scientist, my aim is to provide not just a compilation of data, but an in-depth analysis grounded in experimental evidence and mechanistic understanding, to empower researchers in their quest for novel therapeutics.
The indole scaffold is a cornerstone of numerous biologically active molecules, both natural and synthetic.[1] The introduction of a methoxy group to the benzene ring of the indole nucleus significantly influences its electronic properties and, consequently, its interactions with biological targets. The position of this methoxy group, at either the 5- or 6-position, is a critical determinant of the resulting compound's pharmacology, a nuance that is often pivotal in the optimization of drug candidates. This guide will dissect these differences, offering a comparative lens on their synthesis, chemical properties, and pharmacological activities.
The Synthesis Conundrum: Navigating Pathways to Positional Isomers
The regioselective synthesis of 5- and 6-methoxyindole derivatives is a key consideration for medicinal chemists. The choice of starting materials and synthetic strategy is paramount in achieving the desired isomer.
Synthesis of 5-Methoxyindole Derivatives: A common and efficient route to the 5-methoxyindole scaffold is the Fischer indole synthesis.[2] This venerable reaction involves the condensation of a 4-methoxyphenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine facilitates the cyclization step.
Synthesis of 6-Methoxyindole Derivatives: The synthesis of 6-methoxyindole derivatives can be more challenging. One established method involves a multi-step sequence starting from m-anisidine.[3] The Japp-Klingemann reaction followed by a Fischer indole synthesis can be employed to construct the 6-methoxyindole core.[3] A notable challenge in some routes is the potential for the formation of isomeric mixtures, requiring careful purification.[3]
The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process. For instance, the synthesis of the potent melatonin analog, 1-(2-alkanamidoethyl)-6-methoxyindole, required a carefully planned multi-step sequence to introduce the desired functionalities at the N-1 and C-6 positions.
A Subtle Shift with Profound Consequences: Comparative Chemical Properties
The position of the methoxy group significantly impacts the electronic distribution within the indole ring, influencing its reactivity and physicochemical properties.
| Property | 5-Methoxyindole | 6-Methoxyindole | Rationale |
| Electron Density | Increased electron density at the C3 position. | Modest increase in electron density at the C3 position. | The methoxy group at the 5-position is in direct conjugation with the C3 position, leading to a more pronounced electron-donating effect through resonance. |
| Reactivity | More susceptible to electrophilic substitution at the C3 position. | Less reactive towards electrophiles at the C3 position compared to the 5-isomer. | The higher electron density at C3 in 5-methoxyindole makes it a more potent nucleophile. |
| Acidity (pKa of N-H) | Predicted to be slightly less acidic. | Predicted to be slightly more acidic. | The electron-donating methoxy group at the 5-position destabilizes the resulting anion upon deprotonation, making the N-H proton less acidic. The effect is less pronounced from the 6-position. |
| Lipophilicity (LogP) | Generally similar. | Generally similar. | While the position of the methoxy group can subtly influence polarity, the overall impact on LogP is often minimal compared to other structural modifications. |
The enhanced nucleophilicity of the C3 position in 5-methoxyindole derivatives makes them particularly attractive for the synthesis of tryptamine analogs, which often require functionalization at this position.
The Pharmacological Dichotomy: A Comparative Look at Biological Activity
The seemingly minor structural difference between 5- and 6-methoxyindole derivatives translates into significant variations in their interactions with biological targets. This is particularly evident in their activity at serotonin and melatonin receptors, as well as their cytotoxic effects on cancer cells.
Serotonin Receptor Affinity: A Tale of Two Positions
Many psychoactive and therapeutic indole derivatives owe their activity to their interaction with serotonin (5-HT) receptors. The position of the methoxy group plays a crucial role in modulating the affinity and selectivity for different 5-HT receptor subtypes.
| Compound | 5-HT Receptor Subtype | Ki (nM) - 5-Methoxy Derivative | Ki (nM) - 6-Methoxy Derivative | Reference |
| N,N-Dimethyltryptamine | 5-HT2A | High Affinity | Moderate Affinity | General knowledge |
| Various Analogs | 5-HT6 | Can contribute to high affinity | Can contribute to high affinity | [4] |
The 5-methoxy substitution is a common feature in many potent 5-HT2A receptor agonists, such as 5-MeO-DMT. The electron-donating nature of the 5-methoxy group is thought to be crucial for stabilizing the binding interaction with the receptor. While 6-methoxyindole derivatives can also exhibit affinity for serotonin receptors, the structure-activity relationships (SAR) often differ significantly.
Melatonin Receptor Agonism: A Case of Isomeric Preference
Melatonin, a hormone crucial for regulating circadian rhythms, is a 5-methoxyindole derivative (N-acetyl-5-methoxytryptamine). The development of synthetic melatonin receptor agonists has been an active area of research for the treatment of sleep disorders. Interestingly, studies have shown that the 6-methoxy positional isomer can also yield potent melatonin receptor agonists.
| Compound Series | Melatonin Receptor Affinity (Compared to Melatonin) | Agonist/Antagonist Activity | Reference |
| 1-(2-Alkanamidoethyl)-6-methoxyindoles | Similar affinity to melatonin | Full agonists | [5] |
| N-Acetyl-5-methoxytryptamine (Melatonin) | High affinity | Full agonist | [5] |
A study on melatonin analogues revealed that shifting the methoxy group from the 5-position to the 6-position, and the N-acetyl side chain from C3 to N1, resulted in compounds with comparable affinity and full agonist activity at melatonin receptors.[5] This highlights the plasticity of the melatonin receptor binding pocket and the potential for discovering novel agonists through isomeric exploration.
Antiproliferative Activity: A Battle Against Cancer Cells
Indole derivatives have emerged as a promising scaffold for the development of anticancer agents. The position of the methoxy group can significantly influence the cytotoxicity of these compounds against various cancer cell lines.
| Compound Series | Cell Line | IC50 - 5-Methoxy Derivative (µM) | IC50 - 6-Methoxy Derivative (µM) | Reference |
| N-Methyl-5,6,7-trimethoxyindoles | HeLa | 0.022 | N/A | [1] |
| N-Methyl-5,6,7-trimethoxyindoles | MCF-7 | 0.028 | N/A | [1] |
Note: Directly comparative IC50 values for 5- vs. 6-methoxyindole derivatives against the same cell lines are not extensively reported in a single study. The table provides data for a potent 5-methoxyindole derivative.
Studies on 5-methoxyindole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).[1] The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. While less data is available for the direct comparison of 6-methoxyindole derivatives in this context, the position of the methoxy group is expected to influence factors such as cell permeability and interaction with intracellular targets.
Experimental Protocols: A Guide to Comparative Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to compare the properties of 5- and 6-methoxyindole derivatives.
Radioligand Binding Assay for Serotonin Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Objective: To quantify the competitive binding of 5- and 6-methoxyindole derivatives to a target serotonin receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)
-
Test compounds (5- and 6-methoxyindole derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radioligand and dilute it in assay buffer to the desired final concentration (typically at or below its Kd value).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding)
-
Radioligand
-
Cell membranes
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.
Objective: To compare the cytotoxic effects of 5- and 6-methoxyindole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (5- and 6-methoxyindole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle (for control).
-
-
Incubation:
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Caption: Workflow for an MTT cytotoxicity assay.
Conclusion: The Power of Positional Isomerism in Drug Design
The comparative analysis of 5-methoxy and 6-methoxy indole derivatives underscores a fundamental principle in medicinal chemistry: subtle structural modifications can have profound pharmacological consequences. The position of the methoxy group on the indole ring dictates the electronic properties, reactivity, and ultimately, the biological activity of the resulting compounds.
For researchers in drug discovery, this understanding is invaluable. The choice between a 5-methoxy and a 6-methoxyindole scaffold is not arbitrary but a strategic decision based on the desired pharmacological profile. While 5-methoxyindoles have been extensively explored, particularly as serotonin receptor modulators and psychoactive compounds, the 6-methoxyindole scaffold represents a less-explored but equally promising area for the discovery of novel therapeutics, as exemplified by the development of potent melatonin receptor agonists.
This guide has provided a framework for understanding and comparing these two important classes of indole derivatives. By leveraging the insights into their synthesis, chemical properties, and pharmacological activities, and by employing the outlined experimental protocols, researchers can make more informed decisions in the design and optimization of the next generation of indole-based drugs. The tale of these two isomers is a testament to the power of positional isomerism and a reminder that in the world of drug discovery, every atom matters.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications. Retrieved from [Link]
-
Meyer, C. I., et al. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Methods in Molecular Biology. Retrieved from [Link]
-
Roy, K., et al. (2022). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Cook, J. M., et al. (1997). Enantiospecific total synthesis of tryprostatin A. Journal of the American Chemical Society. Retrieved from [Link]
-
Ismail, M. M. F., et al. (2021). IC50 values of the promising derivatives against the MCF-7 cell line. ResearchGate. Retrieved from [Link]
-
Hagan, C. E., et al. (2021). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology. Retrieved from [Link]
-
Rochais, C., et al. (2019). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Frégier, B., et al. (2019). Structure-activity Relationships of Serotonin 5-HT 7 Receptors Ligands: A Review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Glennon, R. A., et al. (2000). Binding of methoxy-substituted N1-benzenesulfonylindole analogs at human 5-HT6 serotonin receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Spadoni, G., et al. (1997). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]
A Senior Application Scientist's Guide to Purity Validation of Ethyl 6-amino-5-methoxyindole-2-carboxylate by Quantitative NMR
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is a cornerstone of drug safety and efficacy. Ethyl 6-amino-5-methoxyindole-2-carboxylate, a key building block for various pharmacologically active compounds, is no exception.[1] Ensuring its purity is not merely a quality control checkpoint but a critical determinant of the final product's performance and regulatory compliance. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) with traditional analytical methods for the purity validation of this specific indole derivative, offering field-proven insights and detailed experimental protocols.
The qNMR Advantage: A Primary Method of Measurement
Quantitative NMR (qNMR) has emerged as a powerful tool for the precise purity determination of pharmaceutical compounds.[2][3] Unlike chromatographic techniques that rely on calibration curves and reference standards of the analyte, qNMR is a primary ratio method.[4][5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][6] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the analyte's purity can be calculated directly from the integral ratios of their respective signals.[3] This approach eliminates the need for an identical, highly characterized reference standard of the analyte itself, which is often a significant advantage during early-stage drug development when such standards may not be available.[7]
Comparative Analysis: qNMR vs. HPLC and GC
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in pharmaceutical analysis, qNMR offers a unique combination of advantages for purity assessment.[8]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on signal integral-to-mole ratio.[4] | Separation based on polarity, quantification via external calibration curve. | Separation based on volatility and boiling point, quantification via external calibration. |
| Analyte Reference Standard | Not required.[7] | Required for accurate quantification.[4] | Required for accurate quantification. |
| Accuracy | High (often within ±1–2%) with proper validation.[4] | High (±1–2%) but dependent on the purity of the reference standard.[4] | High, but dependent on reference standard purity and analyte volatility. |
| Precision | Excellent with optimized acquisition parameters. | Excellent, typically with low Relative Standard Deviation (RSD). | Excellent for suitable analytes. |
| Analysis Time (per sample) | Rapid (10-15 mins for simple molecules).[9] | Typically longer (20-60 mins) due to chromatographic run times.[10] | Dependent on temperature program, can be lengthy. |
| Structural Information | Provides full structural confirmation of the analyte and impurities.[11] | Provides retention time and UV spectra, limited structural data. | Provides retention time, mass spectral data if coupled with MS. |
| Solvent Consumption | Low (typically <1 mL per sample).[8] | High, significant solvent waste generated. | Low, but requires volatile solvents for injection. |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered.[4] | Destructive. | Destructive. |
This comparison highlights that while HPLC offers superior sensitivity for trace impurity detection[12], qNMR provides a more direct, faster, and resource-efficient method for assigning the absolute purity of a main component like Ethyl 6-amino-5-methoxyindole-2-carboxylate.
Experimental Protocol: Purity Determination of Ethyl 6-amino-5-methoxyindole-2-carboxylate by ¹H-qNMR
This protocol is designed as a self-validating system, incorporating checks to ensure data integrity and accuracy, in line with the principles of analytical procedure validation outlined in ICH Q2(R1).[13][14]
Causality Behind Experimental Choices
-
Analyte Signal Selection: For Ethyl 6-amino-5-methoxyindole-2-carboxylate, the ethoxy group protons (specifically the quartet of the -CH₂- group or the triplet of the -CH₃ group) and the methoxy singlet (-OCH₃) are potential candidates for quantification. The selection of a specific signal is based on its resolution and lack of overlap with signals from the internal standard, residual solvent, or potential impurities.
-
Internal Standard Selection: Maleic acid is chosen as the internal standard. Its key advantages include high purity, stability, non-volatility, and excellent solubility in DMSO-d₆.[15] Crucially, its two olefinic protons produce a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that is typically free from signals of the indole analyte, ensuring no peak overlap.[15][16]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent solvating power for a wide range of organic molecules, including polar compounds like the target indole derivative and the maleic acid internal standard.[4]
-
Relaxation Delay (D1): A critical parameter for accurate quantification is the relaxation delay (D1). To ensure complete relaxation of all protons being measured, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals. This prevents signal saturation and ensures the integrity of the integral-to-mole ratio.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of Ethyl 6-amino-5-methoxyindole-2-carboxylate into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 5 mg of certified Maleic Acid (purity ≥ 99.5%) into the same vial. A sample-to-standard signal intensity ratio close to 1:1 is recommended for optimal accuracy.[16]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The experiment should be performed on a well-qualified NMR spectrometer (e.g., 400 MHz or higher).[17]
-
Acquire a standard ¹H NMR spectrum using the following key parameters:
-
Pulse Program: A simple, single-pulse experiment (e.g., 'zg' on Bruker instruments).[2]
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 20 seconds (a conservative value to ensure full relaxation; ideally, T₁ values should be measured beforehand).
-
Acquisition Time (AQ): ≥ 3 seconds to ensure adequate digital resolution.[18]
-
Number of Scans (NS): 8 to 16 scans to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): Set to include all signals of interest with sufficient baseline on both sides.[18]
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected, well-resolved signals for both the analyte and the internal standard. For the analyte, integrate the methoxy singlet. For the internal standard, integrate the singlet from the two olefinic protons.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity_Analyte (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std
Where:
-
I_Analyte: Integral of the selected analyte signal (e.g., -OCH₃ singlet).
-
I_Std: Integral of the internal standard signal (maleic acid singlet).
-
N_Analyte: Number of protons for the integrated analyte signal (3 for -OCH₃).
-
N_Std: Number of protons for the integrated standard signal (2 for maleic acid).
-
MW_Analyte: Molecular weight of Ethyl 6-amino-5-methoxyindole-2-carboxylate (234.25 g/mol ).
-
MW_Std: Molecular weight of the internal standard (Maleic Acid, 116.07 g/mol ).
-
m_Analyte: Mass of the analyte.
-
m_Std: Mass of the internal standard.
-
Purity_Std: Purity of the internal standard (as a percentage).
-
Visualization of Workflows
qNMR Experimental Workflow
Caption: Workflow for purity determination by qNMR.
Method Selection Logicdot
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mestrelab.com [mestrelab.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scribd.com [scribd.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Structure-Activity Relationships of Aminoindole-2-Carboxylate Analogs
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. Within this diverse family, aminoindole-2-carboxylate and its carboxamide derivatives have emerged as a particularly fruitful scaffold for developing modulators of key proteins involved in a range of pathologies. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) for this versatile class of compounds, synthesizing data from numerous studies to provide actionable insights for researchers, medicinal chemists, and drug development professionals. We will dissect the nuanced effects of structural modifications on biological activity, explain the causality behind experimental choices, and provide validated protocols to support further research.
The Indole-2-Carboxamide Core: Synthesis and General Considerations
The indole-2-carboxamide scaffold provides a rigid, aromatic framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal starting point for library synthesis.[1] The core chemical structure allows for systematic modification at several key positions, primarily the N-1, C-3, and C-5 positions of the indole ring, as well as the terminal amine portion of the carboxamide side chain.
A variety of synthetic routes have been established, allowing for facile diversification. A common and effective strategy involves the amide coupling of a substituted indole-2-carboxylic acid with a desired amine. This is typically achieved using standard coupling reagents like 1,1'-carbonyldiimidazole (CDI), or a combination of a carbodiimide (e.g., EDC) and an additive (e.g., HOBt), which efficiently generates the target carboxamides.[2]
Caption: General synthetic workflow for indole-2-carboxamide analogs.
Comparative SAR Analysis Across Key Biological Targets
The true utility of the indole-2-carboxylate scaffold is revealed by examining how targeted structural changes affect its interaction with different proteins. Below, we compare the SAR for three distinct and therapeutically relevant target classes.
Cannabinoid Receptor 1 (CB1) Allosteric Modulators
The CB1 receptor, a G-protein coupled receptor (GPCR), is a major target in the central nervous system. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a sophisticated mechanism for fine-tuning receptor activity. The indole-2-carboxamide ORG27569 was the first identified allosteric modulator for CB1, serving as a prototype for this class.[3][4] SAR studies have elucidated the specific structural features required for potent modulation.
Key SAR Insights:
-
Indole C5 Position: Halogen substitution, particularly with chlorine or fluorine, is a consistent feature of potent modulators, enhancing binding affinity.[5]
-
Indole C3 Position: This position is highly sensitive to substitution. Small alkyl groups (e.g., ethyl, propyl, pentyl) are well-tolerated and can significantly impact the degree of allosteric modulation and functional activity.[5][6][7]
-
Carboxamide Moiety: The N-phenethyl carboxamide architecture is crucial. The terminal amine on the phenethyl group plays a key role, with substitutions like dimethylamino or piperidinyl groups leading to high potency.[5]
-
Indole Ring: The indole core itself is preferred for maintaining high binding affinity at the allosteric site, though it may not be strictly necessary for generating the allosteric effect itself.[6][7]
Caption: Key SAR hotspots on the indole-2-carboxamide scaffold for CB1 modulation.
Data Presentation: Comparison of CB1 Allosteric Modulators
| Compound | C3-Substituent | C5-Substituent | Terminal Amine | Activity (IC50 / KB) | Binding Cooperativity (α) | Reference |
| ORG27569 (1) | Ethyl | Chloro | Piperidinyl | IC50: ~790 nM | - | [5] |
| Compound 45 | Ethyl | Chloro | Diethylamino | IC50: 79 nM | - | [5] |
| Compound 11j | Pentyl | Chloro | Dimethylamino | KB: 167.3 nM | 16.55 | [6][7] |
Note: IC50 values from calcium mobilization assays; KB and α values from radioligand binding assays. Direct comparison should be made with caution due to different assay conditions.
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
HIV-1 integrase is a vital enzyme for viral replication, making it a validated drug target.[8] Indole-2-carboxylic acid derivatives have been developed as potent INSTIs. Their mechanism relies on the ability of a chelating motif to bind to two essential Mg²⁺ ions in the enzyme's active site, disrupting the strand transfer process.[9][10]
Key SAR Insights:
-
C2-Carboxylic Acid: This group is the cornerstone of the pharmacophore. It is essential for chelating the two Mg²⁺ ions in the integrase active site.[9][10]
-
Indole Core: The indole nucleus itself participates in the chelation and provides a scaffold for positioning other interacting groups.[10][11]
-
C3 Position: Introduction of a long branch at this position can improve interactions with a nearby hydrophobic cavity in the enzyme, markedly increasing inhibitory effect.[9]
-
C6 Position: Attaching a halogenated benzene ring at C6 can introduce a beneficial π–π stacking interaction with viral DNA, further enhancing potency.[10][11][12]
Data Presentation: Comparison of HIV-1 Integrase Inhibitors
| Compound | Key Structural Feature | IC50 (µM) | Mechanism Insight | Reference |
| Parent Acid (1) | Indole-2-carboxylic acid | > 20 | Basic Mg²⁺ chelation | [10][11] |
| Compound 17a | C6-(4-fluorophenyl) group | 3.11 | Adds π–π stacking with vDNA | [10][11] |
| Compound 20a | C3-long branch | 0.13 | Enhanced hydrophobic interaction | [9] |
Anticancer Agents
The indole-2-carboxamide scaffold has also been successfully adapted to target proteins implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR) and cyclin-dependent kinases (e.g., CDK2).[13] This demonstrates the scaffold's versatility in generating inhibitors for different classes of enzymes.
Key SAR Insights:
-
N-Phenethyl Carboxamide: Similar to the CB1 modulators, this architecture appears important for potent antiproliferative activity.[13]
-
Terminal Group: The nature of the group attached to the carboxamide nitrogen is critical. Fusing the indole with other heterocyclic rings like thiazole can produce potent cytotoxic agents.[14] Attaching groups like 4-benzyl or 4-phenylpiperazinyl at this position also yields low micromolar activity.[13]
-
Bis-indole Structures: Linking two indole moieties can lead to potent anticancer activity, particularly against cell lines like MOLT-3 (acute lymphoblastic leukemia). The presence of electron-withdrawing groups (e.g., CF₃, Cl, NO₂) on these structures often enhances cytotoxicity.[15]
Data Presentation: Antiproliferative Activity of Indole-2-Carboxamide Analogs
| Compound Series | Target Cell Line | Key Structural Feature | Potency (GI50 / IC50) | Reference |
| 5d, 5e, 5h-k | MCF-7 (Breast) | N-phenethyl carboxamide | 0.95 - 1.50 µM | [13] |
| 6i | Various | Thiazolyl-indole-2-carboxamide | IC50 < 10 µM | [14] |
| 30, 31, 36 | MOLT-3 (Leukemia) | Hydroxyl-bearing bis-indoles | IC50: 1.57 - 4.19 µM | [15] |
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below. These protocols are based on established and validated procedures described in the cited literature.
Protocol 1: General Synthesis of an Indole-2-Carboxamide via Acid Chloride
Causality: This method converts the carboxylic acid to a more reactive acid chloride, enabling efficient reaction with a wide range of amines without requiring strong coupling agents.
-
Acid Chloride Formation: Reflux the desired indole-2-carboxylic acid (1.0 eq.) with thionyl chloride (SOCl₂) in a non-protic solvent like benzene or toluene for 2-3 hours.[16]
-
Solvent Removal: Remove the solvent and excess SOCl₂ under reduced pressure, co-evaporating with toluene to ensure complete removal.
-
Amine Coupling: Dissolve the resulting crude acid chloride in a dry solvent such as chloroform or dichloromethane.
-
Reaction: Add the desired amine (1.0-1.2 eq.) and a base like pyridine or triethylamine to the solution. Stir the mixture at room temperature overnight.[16]
-
Work-up & Purification: Evaporate the solvent. Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane:ethyl acetate).
Protocol 2: CB1 Receptor Allosteric Modulation Assay ([³⁵S]GTPγS Binding)
Causality: This functional assay measures the direct consequence of receptor activation: the binding of GTPγS to the Gα subunit of the G-protein. A negative allosteric modulator (NAM) will decrease the efficacy of an agonist in stimulating [³⁵S]GTPγS binding.[17]
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human CB1 receptor.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mM GDP, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), the test allosteric modulator at various concentrations, a fixed concentration of a CB1 agonist (e.g., CP55,940), and 0.1 nM [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter. Data is analyzed to determine the effect of the modulator on agonist-stimulated binding.
Protocol 3: HIV-1 Integrase Strand Transfer Assay
Causality: This biochemical assay directly measures the key catalytic step inhibited by INSTIs. It uses synthetic DNA substrates that mimic the viral and host DNA to quantify the integration event in a cell-free system.[18][19]
-
Plate Preparation: Use a streptavidin-coated 96-well plate. Add a biotin-labeled double-stranded donor substrate (DS) DNA (mimicking the viral LTR) and incubate for 30 minutes at 37°C to allow binding.[18][19]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 30 minutes at 37°C.[19]
-
Enzyme & Inhibitor Addition: Wash the plate with reaction buffer. Add recombinant HIV-1 integrase enzyme, followed by the test compound (inhibitor) at various concentrations.
-
Reaction Initiation: Add a labeled target substrate (TS) DNA (mimicking host DNA) to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.[18]
-
Detection: The integrated product is detected colorimetrically using an HRP-labeled antibody that recognizes the label on the TS DNA.
-
Analysis: Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the inhibitory activity of the test compound.
Protocol 4: Antiproliferative MTT Assay
Causality: This colorimetric assay measures cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[20]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, MOLT-3) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow attachment.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Add a detergent or solubilization reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value for each compound.
Conclusion and Future Perspectives
The aminoindole-2-carboxylate scaffold has proven to be exceptionally versatile, yielding potent and specific modulators for diverse biological targets ranging from GPCRs to viral enzymes and protein kinases. The comparative analysis reveals distinct SAR patterns crucial for target-specific optimization:
-
For CB1 allosteric modulators , activity is highly dependent on substitutions at the C3 and C5 positions of the indole and the terminal amine of the N-phenethyl side chain.
-
For HIV-1 integrase inhibitors , the C2-carboxylic acid is non-negotiable for the core mechanism, with potency dramatically enhanced by groups at C3 and C6 that engage with hydrophobic and DNA-stacking pockets, respectively.
-
For anticancer agents , the N-linked side chain of the carboxamide offers a broad canvas for achieving potent antiproliferative activity, with both phenethyl and more complex heterocyclic moieties showing promise.
Future research should focus on leveraging these established SAR principles to fine-tune drug-like properties, including metabolic stability and pharmacokinetic profiles. The clear delineation of target-specific pharmacophores provides a rational basis for designing next-generation therapeutics with improved potency and selectivity.
References
-
Khan, I., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances. Available at: [Link]
-
Patel, R., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
-
Navarro, G., et al. (2018). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Cannabis and Cannabinoid Research. Available at: [Link]
-
Ahn, K., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules. Available at: [Link]
-
Fay, J. F., & Karnas, D. (2016). Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels. Methods in Enzymology. Available at: [Link]
-
Zhang, R. H., et al. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]
-
Eweas, A. F., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]
-
Farré, D., et al. (2022). Evaluating Allosteric Perturbations in Cannabinoid Receptor 1 by In Silico Single-Point Mutation. ACS Omega. Available at: [Link]
-
Ahn, K., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Kim, J., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC Infectious Diseases. Available at: [Link]
-
Farré, D., et al. (2024). Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
-
Zhao, X. Z., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Silvestri, R., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
De Petrocellis, L., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
Baillie, G., et al. (2013). Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action. British Journal of Pharmacology. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
-
Işık, D. A., et al. (2015). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Worachartcheewan, A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]
-
Nguyen, T., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chulakov, E. N., & Varlamov, A. V. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules. Available at: [Link]
-
Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Clinical Info .HIV.gov. (2024). What to Start: Integrase Strand Transfer Inhibitor Regimens. NIH. Available at: [Link]
-
Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]
Sources
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xpressbio.com [xpressbio.com]
- 19. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
A Comparative Guide to the Chemical Reactivity of 5-Aminoindole and 6-Aminoindole Esters
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of substituted indole scaffolds is paramount for the rational design of novel therapeutics and functional materials. Among these, aminoindoles are particularly valuable building blocks. This guide provides an in-depth, objective comparison of the chemical reactivity of two constitutional isomers: 5-aminoindole esters and 6-aminoindole esters. By examining the electronic and steric influences of the amino substituent's position, we will elucidate the differential reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
Foundational Principles: Electronic Landscape of Aminoindole Esters
The indole ring is an electron-rich heterocycle, with the pyrrole moiety being more nucleophilic than the benzene ring. Electrophilic attack predominantly occurs at the C3 position, as this pathway preserves the aromaticity of the benzene ring in the cationic intermediate.[1] The introduction of an electron-donating amino group (-NH₂) further enhances the nucleophilicity of the indole system. However, the position of this amino group—at C5 versus C6—subtly yet significantly alters the electronic distribution and, consequently, the regioselectivity and rate of various reactions.
-
5-Aminoindole Esters: The amino group at the 5-position is para to the C4-C9 bond and meta to the C7-C8 bond of the indole system. Through resonance, it strongly donates electron density into the benzene ring, which is then relayed to the pyrrole ring. This generally leads to a higher activation of the entire indole nucleus towards electrophilic substitution compared to the 6-amino isomer.
-
6-Aminoindole Esters: In this isomer, the amino group is meta to the C4-C9 bond and para to the C5 position. Its ability to donate electron density into the pyrrole ring via resonance is less direct than in the 5-amino isomer. Consequently, 6-aminoindole esters are generally less activated towards electrophilic attack on the pyrrole ring.
These fundamental electronic differences dictate the outcomes of a wide range of chemical transformations.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a cornerstone of indole functionalization. The amino group's position critically influences the regioselectivity of these reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings.[2] In the context of aminoindoles, this reaction typically proceeds at the C3 position.
-
5-Aminoindole Esters: The high electron density at the C3 position, enhanced by the C5-amino group, generally leads to facile formylation.
-
6-Aminoindole Esters: While still reactive at C3, the activation is less pronounced, potentially requiring slightly more forcing conditions or resulting in lower yields compared to the 5-amino isomer under identical conditions.
Table 1: Comparative Overview of Vilsmeier-Haack Formylation
| Substrate | Typical Reagents | Position of Formylation | Expected Reactivity |
| Ethyl 5-aminoindole-2-carboxylate | POCl₃, DMF | C3 | High |
| Ethyl 6-aminoindole-2-carboxylate | POCl₃, DMF | C3 | Moderate to High |
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the indole nucleus, typically at the C3 position.[3]
-
5-Aminoindole Esters: The enhanced nucleophilicity of the C3 position in 5-aminoindoles facilitates the Mannich reaction, often proceeding under mild conditions.
-
6-Aminoindole Esters: The reaction is also feasible but may require optimization of conditions to achieve comparable yields to the 5-amino counterpart.
Reactivity at the Peripheral Amino Group: Acylation
The exocyclic amino group in both isomers readily undergoes acylation. The nucleophilicity of this amino group is influenced by the electronic nature of the indole ring.
-
5-Aminoindole Esters: The amino group's lone pair is significantly delocalized into the aromatic system, which can slightly reduce its nucleophilicity compared to a simple aniline.
-
6-Aminoindole Esters: The delocalization is also present but to a lesser extent, potentially making the 6-amino group marginally more nucleophilic.
In practice, both isomers are readily acylated under standard conditions (e.g., using acyl chlorides or anhydrides in the presence of a base).
Table 2: Representative Acylation Conditions
| Substrate | Acylating Agent | Base | Solvent | Typical Outcome |
| Methyl 5-aminoindole-2-carboxylate | Acetyl Chloride | Pyridine | DCM | High yield of 5-acetamidoindole |
| Methyl 6-aminoindole-2-carboxylate | Acetic Anhydride | Et₃N | THF | High yield of 6-acetamidoindole |
Palladium-Catalyzed Cross-Coupling Reactions
Aminoindoles are excellent precursors for further diversification via palladium-catalyzed cross-coupling reactions. This typically involves initial conversion of the amino group to a halide or triflate, or the use of a halo-aminoindole starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4] Bromo-aminoindoles are common substrates.
-
5-Bromo-aminoindole Esters: These substrates readily participate in Suzuki-Miyaura coupling reactions with a variety of boronic acids.[5]
-
6-Bromo-aminoindole Esters: Similarly, these isomers are effective coupling partners. The electronic differences between the two isomers generally have a minor impact on the feasibility of the reaction, with catalyst and ligand choice being the more critical factors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds.[6] This is particularly useful for introducing diverse amine functionalities onto the indole core.
-
5-Bromo-aminoindole Esters: These are suitable electrophiles for coupling with a wide range of primary and secondary amines.
-
6-Bromo-aminoindole Esters: These also undergo efficient Buchwald-Hartwig amination. The reaction conditions are broadly similar for both isomers.[7]
Experimental Protocols
The following protocols are representative examples for the functionalization of aminoindole esters.
General Procedure for Vilsmeier-Haack Formylation of an Aminoindole Ester
Vilsmeier-Haack Formylation Workflow
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of the respective aminoindole ester (1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until basic.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Bromo-aminoindole Ester
Buchwald-Hartwig Amination Workflow
-
To an oven-dried reaction vessel, add the bromo-aminoindole ester (1 eq.), the desired amine (1.2-1.5 eq.), Pd₂(dba)₃ (0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 eq.), and a base (e.g., Cs₂CO₃, 2 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
References
- Sundberg, R. J. (2002). Indoles. Academic Press.
-
Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(22), 6043–6048. [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Cacchi, S., & Fabrizi, G. (2005). The Mizoroki−Heck Reaction in the Synthesis of Heterocycles. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Reactions, 1–704. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
-
Chen, C., & Wang, D. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 144, 315-328. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
The Mannich Reaction. Organic Reactions. (2004). 1-35. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic States of Ethyl 6-amino-5-methoxyindole-2-carboxylate: A Comparative Analysis of the Neutral Molecule and its Protonated Form
This guide provides an in-depth spectroscopic comparison of Ethyl 6-amino-5-methoxyindole-2-carboxylate in its neutral (free base) form and its protonated state. For researchers in medicinal chemistry and drug development, understanding how the protonation state affects the molecular properties of a compound is critical for characterization, quality control, and predicting its behavior in physiological environments. Here, we delve into the theoretical underpinnings and provide practical, data-driven insights using UV-Visible, Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Significance of Protonation States
Ethyl 6-amino-5-methoxyindole-2-carboxylate is a substituted indole, a heterocyclic scaffold prevalent in numerous biologically active compounds. The molecule possesses three key functional groups that dictate its electronic and chemical properties: an electron-donating amino (-NH₂) group, an electron-donating methoxy (-OCH₃) group, and an electron-withdrawing ethyl carboxylate (-COOEt) group.
The 6-amino group is the primary site of protonation under acidic conditions. This conversion from a neutral amino group (-NH₂) to a positively charged ammonium group (-NH₃⁺) fundamentally alters the electronic landscape of the entire indole ring system. The amino group, a powerful resonance donor, becomes a potent inductively withdrawing group upon protonation. This electronic shift is the root cause of the significant differences observed across various spectroscopic techniques.
This guide will explore these differences, providing the experimental rationale and expected data to empower researchers to confidently identify and characterize the specific form of this valuable synthetic intermediate.
Caption: Chemical equilibrium between the neutral and protonated forms.
UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the π-electron system of the indole ring. The position of the maximum absorbance (λmax) is highly sensitive to substituents that extend or contract the conjugated system.
Causality of Experimental Choices: The choice of solvent is paramount. A neutral, aprotic solvent like methanol or acetonitrile is used to record the spectrum of the free base. To analyze the protonated form, the spectrum is recorded in the same solvent but with the addition of a strong acid (e.g., dilute HCl or H₂SO₄) to ensure complete protonation of the 6-amino group.[1][2]
Expected Observations: The neutral form features two primary absorption bands characteristic of indoles, arising from π→π* transitions. The electron-donating -NH₂ and -OCH₃ groups cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted indole.[3]
Upon protonation, the -NH₂ group becomes -NH₃⁺, losing its electron-donating resonance effect and becoming strongly electron-withdrawing. This change disrupts the extended conjugation, leading to a stabilization of the ground state more than the excited state.[4] Consequently, a hypsochromic (blue) shift is expected, with the λmax moving to a shorter wavelength.[1][5]
| Form | Expected λmax (nm) | Rationale |
| Neutral (Free Base) | ~290-310 nm | Extended π-conjugation from electron-donating -NH₂ and -OCH₃ groups. |
| Protonated (-NH₃⁺) | ~270-285 nm | Disruption of conjugation by the electron-withdrawing -NH₃⁺ group.[1] |
Fluorescence Spectroscopy: Probing the Excited State
Indole derivatives are often fluorescent, a property that is also highly dependent on the electronic nature of their substituents and their environment (solvatochromism).[6][7][8]
Causality of Experimental Choices: Similar to UV-Vis, sample preparation involves dissolving the compound in solvents of varying polarity and pH. An excitation wavelength is chosen based on the absorption maximum identified via UV-Vis spectroscopy.
Expected Observations: The neutral form, with its electron-donating groups, is expected to be fluorescent. The emission maximum will likely exhibit solvatochromism, shifting to longer wavelengths in more polar solvents due to the stabilization of a more polar excited state.[6][7]
Protonation of the amino group to form the electron-withdrawing ammonium ion is anticipated to have a profound effect. This can lead to one of two outcomes:
-
Fluorescence Quenching: The -NH₃⁺ group can introduce new non-radiative decay pathways, significantly reducing or eliminating the fluorescence quantum yield.
-
Emission Shift: If fluorescence persists, the emission maximum is expected to undergo a significant blue shift, mirroring the trend observed in the absorption spectra.
| Form | Expected Emission λem (nm) | Expected Quantum Yield | Rationale |
| Neutral (Free Base) | Solvent Dependent (~340-380 nm) | Moderate to High | Efficient π→π* transition and emission.[9][10] |
| Protonated (-NH₃⁺) | Blue-shifted or Not Observable | Low to None | Potential for fluorescence quenching by the -NH₃⁺ group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Fingerprint of Functional Groups
FT-IR spectroscopy is an indispensable tool for identifying specific functional groups and confirming the protonation event by observing changes in vibrational frequencies.
Causality of Experimental Choices: Samples are typically analyzed as a solid (KBr pellet or ATR) or in a non-polar solvent like chloroform to minimize hydrogen bonding interference with the solvent. Comparing the spectra of the neutral solid and its hydrochloride salt provides the clearest contrast.
Expected Observations: The most dramatic differences will appear in the N-H stretching region.
-
Neutral Form (-NH₂): Will exhibit two distinct, sharp peaks between 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. The indole N-H stretch will also be visible around 3400 cm⁻¹.[11]
-
Protonated Form (-NH₃⁺): The sharp primary amine peaks will disappear and be replaced by a very broad, strong absorption band in the 2500-3000 cm⁻¹ region. This broadness is characteristic of the stretching vibrations within an ammonium salt due to extensive hydrogen bonding.
Other expected changes include shifts in the C=O stretch of the ester (around 1700 cm⁻¹) and the aromatic C=C stretching vibrations (1450-1620 cm⁻¹) due to the altered electronic distribution in the ring.[11]
| Functional Group | Neutral Form (cm⁻¹) | Protonated Form (cm⁻¹) | Rationale for Change |
| Amine N-H Stretch | Two sharp peaks ~3350-3450 | Disappears | Conversion of -NH₂ to -NH₃⁺. |
| Ammonium N-H Stretch | Not Present | Broad, strong band ~2500-3000 | Characteristic of R-NH₃⁺ salts. |
| Indole N-H Stretch | ~3400 | Minor shift expected | Less affected than the exocyclic amine.[11] |
| Ester C=O Stretch | ~1700-1720 | Slight shift to higher frequency | Reduced electron donation to the ring affects the ester. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
¹H and ¹³C NMR provide the most detailed structural information, revealing how protonation electronically perturbs each atom in the molecule.
Causality of Experimental Choices: Spectra are recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. To analyze the protonated form, a few drops of trifluoroacetic acid-d (TFA-d) or DCl in D₂O can be added directly to the NMR tube, allowing for a direct comparison of chemical shifts before and after acidification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub: are you are robot? [sci-hub.box]
- 9. New spectrofluorimetric methods for determination of melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]- ethyl}acetamide: a contaminant in commercial melatonin preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Methodologies for Substituted Indole-2-Carboxylates
Introduction
The indole-2-carboxylate scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its significance drives a continuous quest for more efficient, versatile, and sustainable synthetic routes. While classical methods like the Fischer and Reissert syntheses have been foundational, their limitations in terms of harsh conditions, limited substrate scope, and regioselectivity issues have spurred the development of innovative alternatives.[2][3] This guide provides an in-depth comparison of modern synthetic strategies for accessing substituted indole-2-carboxylates, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their specific applications.
Classical Methodologies: A Critical Perspective
A brief overview of traditional methods is essential to understand the context and necessity for modern alternatives.
-
Fischer Indole Synthesis : This acid-catalyzed reaction between a phenylhydrazine and a pyruvate derivative (or other α-keto acid) is a classic route to indole-2-carboxylates.[4][5] However, it often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[4][6] Furthermore, the synthesis of 3-substituted aminoindoles via this method is particularly challenging and often fails.[3]
-
Reissert Indole Synthesis : This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[7][8][9] While effective for certain substrates, the Reissert synthesis is often hampered by the strongly acidic or basic conditions required and the use of harsh reducing agents like zinc in acetic acid.[8][9]
-
Hemetsberger-Knittel Synthesis : This thermal decomposition of α-azidocinnamate esters provides indole-2-carboxylates via a nitrene intermediate.[10] The starting materials are readily prepared through a Knoevenagel condensation of aryl aldehydes and ethyl azidoacetate.[10][11] A significant drawback is the potential hazard associated with the use of azides, especially on a larger scale.
Modern Palladium-Catalyzed Methodologies
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of indole-2-carboxylates, offering milder conditions, broader substrate scope, and greater functional group tolerance.
Intramolecular C-N Bond Formation
A powerful strategy involves the intramolecular cyclization of suitably functionalized precursors. A notable example is the palladium-catalyzed amination of didehydrophenylalanine derivatives to form N-aryl indole-2-carboxylates. This approach provides high yields and avoids the often harsh conditions of traditional N-arylation methods like the Ullmann coupling.
Another innovative approach is the direct oxidative C-H amination of 2-acetamido-3-arylacrylates.[12][13] This aerobic, palladium-catalyzed reaction proceeds with good to high yields for a range of electron-rich and electron-poor substrates, utilizing molecular oxygen as the terminal oxidant.[12][13] The resulting 1-acetyl indolecarboxylates can be easily deacetylated to afford the free N-H indole-2-carboxylates.[12][13]
Workflow for Palladium-Catalyzed Aerobic C-H Amination
Caption: Workflow for Pd-catalyzed aerobic amination.
Intermolecular Annulation and Carbonylation
The Larock indole synthesis is a powerful intermolecular heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst.[14] This method is highly versatile for creating variously substituted indoles.[14] The reaction mechanism involves oxidative addition of the iodoaniline to Pd(0), coordination and migratory insertion of the alkyne, followed by reductive elimination to form the indole ring.[14]
Palladium-catalyzed carbonylation reactions also offer a direct route to indole-2-carboxylates and their derivatives. For instance, the carbonylation of a 2-iodoindole in the presence of an amine is an efficient method for preparing indole-2-carboxamides. This process is generally clean, rapid, and applicable to a range of non-volatile amines.
Direct C-H Functionalization Strategies
The direct functionalization of C-H bonds is a rapidly evolving field that offers an atom-economical approach to substituted indoles. Cross-dehydrogenative-coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds, are particularly attractive. While much of the work on indole C-H functionalization focuses on the C3 position, the development of new catalyst systems and directing group strategies is enabling more challenging C2 functionalization.
Comparative Analysis of Methodologies
| Methodology | Key Features | Advantages | Limitations |
| Fischer Synthesis | Acid-catalyzed condensation of a phenylhydrazine and an α-keto acid.[5] | Well-established, readily available starting materials. | Harsh conditions, limited functional group tolerance, fails for some substitution patterns.[3] |
| Reissert Synthesis | Condensation of o-nitrotoluene and diethyl oxalate, followed by reductive cyclization.[8] | Provides a direct route to indole-2-carboxylic acid.[8] | Use of strong bases and harsh reducing agents. |
| Leimgruber-Batcho | Condensation of an o-nitrotoluene with a formamide acetal followed by reduction.[15] | High yields, mild reduction conditions, good for a variety of substituted indoles.[15] | Primarily yields indoles unsubstituted at the 2- and 3-positions.[15] |
| Pd-Catalyzed C-H Amination | Intramolecular cyclization of 2-acetamido-3-arylacrylates.[13] | Mild, aerobic conditions, broad substrate scope, high yields.[12][13][16] | Requires synthesis of the acrylate precursor. |
| Larock Annulation | Pd-catalyzed reaction of an o-iodoaniline and a disubstituted alkyne.[14] | High versatility for substituted indoles. | Requires pre-functionalized starting materials (iodoaniline). |
| Hemetsberger Synthesis | Thermal decomposition of α-azidocinnamate esters.[10] | Generally reliable if the starting azide is accessible. | Potential hazards of using azides, requires elevated temperatures. |
In-Depth Experimental Protocols
Protocol 1: Palladium-Catalyzed Aerobic Amination for Ethyl 1-Acetyl-5-chloro-1H-indole-2-carboxylate (Adapted from[14])
-
Reaction Setup : To an oven-dried vial equipped with a magnetic stir bar, add 2-acetamido-3-(4-chlorophenyl)acrylate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and anhydrous toluene.
-
Reaction Execution : Seal the vial and place it in a preheated oil bath at 100 °C. Open the reaction to an atmosphere of oxygen (using a balloon) and stir vigorously for 24 hours.
-
Workup and Purification : After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Deprotection (Optional) : To obtain the free N-H indole, dissolve the 1-acetyl indolecarboxylate in methanol, add a solution of sodium methoxide, and stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction, remove the solvent, and purify as needed.
Causality: The use of Pd(OAc)₂ as the catalyst is crucial for facilitating the C-H activation and subsequent C-N bond formation. Oxygen serves as a green and atom-economical terminal oxidant to regenerate the active Pd(II) catalyst. Toluene is chosen as a non-coordinating, high-boiling solvent suitable for the reaction temperature.
Protocol 2: Reissert Synthesis of Indole-2-Carboxylic Acid (Adapted from[8])
-
Condensation : In a flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add o-nitrotoluene (1.0 equiv) followed by the dropwise addition of diethyl oxalate (1.1 equiv) while maintaining the temperature. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis : Cool the reaction mixture and pour it into a mixture of ice and water. Acidify with a mineral acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate. Isolate the solid by filtration.
-
Reductive Cyclization : Suspend the ethyl o-nitrophenylpyruvate in acetic acid. Add zinc dust portion-wise while controlling the temperature with an ice bath. Stir the mixture at room temperature for several hours.
-
Workup and Purification : Filter the reaction mixture to remove excess zinc. Concentrate the filtrate under reduced pressure. The resulting crude indole-2-carboxylic acid can be purified by recrystallization.
Causality: The strong base (sodium ethoxide) is necessary to deprotonate the methyl group of o-nitrotoluene, initiating the condensation with diethyl oxalate. The subsequent reductive cyclization with zinc in acetic acid simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the indole ring.
Mechanistic Deep Dive: The Larock Indole Synthesis
The Larock indole synthesis is a prime example of the elegance and efficiency of palladium catalysis. The catalytic cycle illustrates the key steps that enable this powerful transformation.
Caption: Catalytic cycle of the Larock indole synthesis.
The cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) complex, forming an arylpalladium(II) intermediate.[14] An alkyne then coordinates to this complex and undergoes migratory insertion into the aryl-palladium bond.[14] This is followed by intramolecular C-N bond formation and subsequent reductive elimination to yield the indole product and regenerate the active Pd(0) catalyst.[14]
Conclusion and Future Outlook
The synthesis of substituted indole-2-carboxylates has been significantly advanced by the development of modern catalytic methods. Palladium-catalyzed reactions, in particular, offer mild, efficient, and versatile alternatives to classical syntheses. Strategies like intramolecular C-H amination and intermolecular annulations provide access to a wide range of complex indole structures with excellent functional group tolerance. The continued exploration of direct C-H functionalization holds the promise of even more atom-economical and environmentally benign synthetic routes in the future. For researchers and drug development professionals, a thorough understanding of these alternative methodologies is key to designing and implementing efficient synthetic strategies for novel indole-2-carboxylate-based molecules.
References
- Synthesis of N-aryl indole-2-carboxylates via an intramolecular palladium-catalysed annulation of didehydrophenylalanine derivatives. (n.d.). ElectronicsAndBooks.
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. (2016). PubMed.
- Preparation of indole-2-carboxamides by palladium-catalysed carbonylation. (1998). Sci-Hub.
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. (2017). NIH.
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.). Google Patents.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025). ResearchGate.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
-
Larock indole synthesis. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
- Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. (2018). YouTube. Retrieved January 25, 2026, from [Link]
-
Fischer Indole Synthesis. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Reissert indole synthesis. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. (2016). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization. (n.d.). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Leimgruber–Batcho Indole Synthesis. (2024). YouTube. Retrieved January 25, 2026, from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved January 25, 2026, from [Link]
-
Reissert-Indole-Synthesis.pdf. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]
-
(PDF) Hemetsberger Indole Synthesis. (2019). ResearchGate. Retrieved January 25, 2026, from [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). ValQi. Retrieved January 25, 2026, from [Link]
-
the leimgruber-batcho indole synthesis. (n.d.). Retrieved January 25, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail?. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
Synthesis of Indole-2-carboxylic Esters. (2020). Combinatorial Chemistry Review. Retrieved January 25, 2026, from [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Retrieved January 25, 2026, from [Link]
-
Indoles via Knoevenagel–Hemetsberger reaction sequence. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 25, 2026, from [Link]
-
(PDF) Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Indole synthesis: a review and proposed classification. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Retrieved January 25, 2026, from [Link]
-
Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Amazing Chemistry Behind The Batcho-Leimgruber Reaction!. (2020). YouTube. Retrieved January 25, 2026, from [Link]
-
ヘメツバーガー インドール合成 Hemetsberger Indole Synthesis. (2010). Chem-Station. Retrieved January 25, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Cross-Validation of HPLC and LC-MS for Indole Compound Quantification
Welcome to a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of indole compounds. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for these crucial biomolecules. We will move beyond a simple listing of specifications to provide a narrative grounded in experimental logic and scientific integrity, empowering you to make informed decisions for your analytical workflows.
Indole and its derivatives, metabolites of the essential amino acid tryptophan, are pivotal in a vast array of physiological and pathological processes, from neurotransmission and gut microbiome signaling to immune response and cancer progression. Accurate quantification is therefore non-negotiable. This guide will dissect the nuances of two cornerstone analytical techniques, HPLC with optical detection (UV, DAD, or Fluorescence) and LC coupled with tandem mass spectrometry (LC-MS/MS), culminating in a framework for their cross-validation.
Section 1: The Analytical Imperative: Why Choose, and Why Validate?
The choice between HPLC and LC-MS is not merely a matter of available instrumentation; it is a strategic decision dictated by the analytical question at hand.
-
High-Performance Liquid Chromatography (HPLC) , particularly when paired with a highly sensitive and selective fluorescence detector (FLD), is a workhorse in many laboratories.[1][2] Its robustness, cost-effectiveness, and straightforward operation make it an excellent choice for routine quantitative analysis, especially when the target analytes are well-characterized and present at moderate concentrations.[3][4] The inherent fluorescence of the indole ring structure provides a significant advantage, allowing for sensitive detection without the need for derivatization.[1][2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents the gold standard for sensitivity and specificity.[6][7] By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, this technique can unequivocally identify and quantify analytes, even at trace levels in highly complex biological matrices.[6][7] The ability to use Multiple Reaction Monitoring (MRM) provides an unparalleled level of selectivity, virtually eliminating interference from co-eluting matrix components.[8][9]
Why Cross-Validate?
Cross-validation is the systematic process of comparing two distinct analytical methods to ensure their results are reliable and interchangeable.[3] This is critical during method transfer between labs, when migrating from an older HPLC method to a newer LC-MS method, or when one method is used for high-throughput screening and the other for confirmatory analysis. It establishes a bridge of trust between datasets generated by different techniques.
Section 2: Foundational Principles and Methodological Causality
Understanding the "why" behind our experimental choices is paramount for developing a self-validating analytical system.
Sample Preparation: The Gateway to Accurate Data
The goal of sample preparation is to present the analytical instrument with a clean, concentrated sample, free from interfering matrix components. For biological matrices like plasma or serum, this is a critical step.
-
Protein Precipitation (PPT): This is often the first line of defense.[7] By adding a cold organic solvent like acetonitrile or methanol, we denature and precipitate the abundant proteins. This is a rapid and effective method, but it may not remove other interferences like phospholipids, which can cause significant matrix effects in LC-MS.
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of cleanup by partitioning the analyte of interest into an immiscible organic solvent based on its polarity and pH. This can effectively remove salts and highly polar interferences.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. This is often the preferred method for LC-MS/MS to minimize matrix effects, though it is more time-consuming and costly to develop.
The choice of sample preparation is a balance between the required cleanliness of the extract and throughput needs. For HPLC-FLD, a simple protein precipitation may suffice.[10] For ultra-sensitive LC-MS/MS, the investment in developing a robust SPE or LLE method is often justified to ensure data quality and reduce instrument downtime.[11]
Chromatographic Separation: The Art of Resolution
The separation of the target indole compound from other endogenous components is the core function of the liquid chromatography system.
-
Reversed-Phase Chromatography: This is the most common mode for indole analysis, typically using a C8 or C18 stationary phase. The separation is driven by the hydrophobic interactions between the analytes and the column chemistry.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent (acetonitrile or methanol) is standard.[1][2] The gradient is optimized to ensure the target analyte is well-resolved from any potential interferences.
Detection: Seeing the Signal
-
HPLC with Fluorescence Detection (FLD): The indole ring is naturally fluorescent. By exciting the molecule at a specific wavelength (e.g., ~280 nm) and monitoring the emission at a higher wavelength (e.g., ~350 nm), we can achieve high sensitivity and selectivity.[1][2] This selectivity is crucial as few endogenous molecules in plasma share these specific fluorescence properties.
-
LC-MS/MS Detection: Here, detection is based on the mass-to-charge ratio (m/z) of the analyte and its fragments. The process involves:
-
Ionization: Electrospray ionization (ESI) is typically used to generate charged parent ions of the indole compound in the gas phase.
-
First Mass Analyzer (Q1): This isolates the parent ion of our target analyte (e.g., for Indole-3-acetic acid, the protonated molecule [M+H]⁺ at m/z 176.1).[8]
-
Collision Cell (Q2): The isolated parent ion is fragmented by collision with an inert gas.
-
Second Mass Analyzer (Q3): This isolates a specific, characteristic fragment ion (e.g., the quinolinium ion at m/z 130.0 for IAA).[8]
-
This parent-to-fragment transition is highly specific and forms the basis of MRM analysis, providing exceptional confidence in the identity and quantity of the analyte.[8]
Section 3: A Practical Guide to Cross-Validation: Indole-3-Acetic Acid in Human Plasma
To illustrate the cross-validation process, we will use a hypothetical but realistic case study: quantifying Indole-3-Acetic Acid (IAA) in human plasma.
The Cross-Validation Workflow
The fundamental logic of cross-validation is to analyze the same set of samples using both validated methods and compare the results.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Experimental Protocols
These protocols are representative and should be optimized for specific instrumentation and laboratory conditions.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of internal standard working solution (e.g., Indole-3-propionic acid for HPLC-FLD, or ¹³C₆-Indole-3-acetic acid for LC-MS/MS).
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate (Optional but Recommended for LC-MS): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject: Inject the reconstituted sample into the respective chromatography system.
Protocol 2: HPLC-FLD Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 20% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation: 280 nm, Emission: 350 nm.[1][2]
Protocol 3: LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Sciex Triple Quad™ 6500+ or equivalent.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 80% B over 5 minutes, wash at 95% B, return to 10% B and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
IAA: 176.1 -> 130.0 (Quantifier), 176.1 -> 103.0 (Qualifier).[8]
-
¹³C₆-IAA (IS): 182.1 -> 136.0.
-
Section 4: Performance Comparison - Interpreting the Data
The performance of each method is evaluated according to international guidelines, such as ICH Q2(R1) and the FDA's Bioanalytical Method Validation guidance.[6][12] Below is a summary of expected performance characteristics for our hypothetical IAA assay.
Table 1: Quantitative Performance Comparison for IAA in Plasma
| Parameter | HPLC-FLD | LC-MS/MS | Causality and Expert Insight |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods exhibit excellent linearity, a prerequisite for accurate quantification. The slightly higher correlation coefficient for LC-MS/MS is typical due to its superior signal-to-noise ratio. |
| Range | 10 - 2000 ng/mL | 0.5 - 1000 ng/mL | The LC-MS/MS method demonstrates a significantly wider dynamic range, particularly at the lower end, enabling the quantification of basal physiological levels of IAA. |
| LOD | ~3 ng/mL | ~0.15 ng/mL | The Limit of Detection (LOD) highlights the superior sensitivity of LC-MS/MS, which is approximately 20-fold better than HPLC-FLD in this example.[12] |
| LLOQ | 10 ng/mL | 0.5 ng/mL | The Lower Limit of Quantification (LLOQ) is the key metric for sensitivity. The sub-ng/mL LLOQ of the LC-MS/MS method is critical for pharmacokinetic studies or when sample volume is limited.[6] |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Both methods show high accuracy. The use of a stable isotope-labeled internal standard in LC-MS/MS perfectly mimics the analyte, correcting for matrix effects and extraction variability more effectively, leading to slightly better accuracy. |
| Precision (%RSD) | < 10% | < 5% | The superior precision of LC-MS/MS is a direct result of its high selectivity and the use of an ideal internal standard, minimizing variability. |
| Matrix Effect | Generally Low | Potential for Ion Suppression/Enhancement | This is the Achilles' heel of LC-MS.[13][14] While HPLC-FLD is largely immune to matrix effects, co-eluting endogenous compounds in LC-MS can suppress or enhance the ionization of the analyte, leading to inaccurate results if not properly addressed.[11] A stable isotope-labeled internal standard is the most effective way to compensate for this.[15] |
Section 5: The Final Verdict - A Symbiotic Approach
The cross-validation exercise for Indole-3-Acetic Acid demonstrates that both HPLC-FLD and LC-MS/MS are powerful, reliable techniques. They are not mutually exclusive competitors but rather complementary tools in the analytical scientist's arsenal.
Caption: Decision matrix for selecting between HPLC-FLD and LC-MS/MS.
-
Choose HPLC-FLD when: Your primary need is robust, routine quantification of known indole compounds at concentrations well above the low ng/mL range. It is the pragmatic choice for quality control labs or initial screening assays where cost and ease of use are major considerations.
-
Choose LC-MS/MS when: Your research demands the highest sensitivity and absolute specificity. It is indispensable for regulated bioanalysis in drug development, pharmacokinetic studies, biomarker discovery, and the analysis of trace-level indoles in complex biological matrices.[6][7]
Ultimately, a laboratory equipped with both capabilities, and the expertise to cross-validate between them, is positioned for maximum analytical flexibility and uncompromising data integrity. This dual-pronged approach ensures that for every analytical challenge, the right tool is deployed, backed by a foundation of scientifically sound, validated data.
References
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
-
Sessmar, M., Kühn, C., & Pischetsrieder, M. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Metabolites, 11(3), 159. [Link]
-
D'Mello, A., et al. (2020). Comparative effects of oxygen on indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase of the kynurenine pathway. Request PDF. [Link]
-
Ibañez, C., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. National Institutes of Health (NIH). [Link]
-
Wiesen, L., et al. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Institutes of Health (NIH). [Link]
-
Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH). [Link]
-
Pai, S. M., & Brown, J. W. (2013). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. Biomedical Chromatography, 27(6), 759-765. [Link]
-
Bansal, A., et al. (2014). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. Request PDF. [Link]
-
Klimczak, J., et al. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. Molecules, 29(9), 2145. [Link]
-
Smolarz, M., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health (NIH). [Link]
-
Wiesen, L., et al. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. [Link]
-
Wu, J., et al. (2015). HPLC-Fluorescence Method for Measurement of the Uremic Toxin Indoxyl Sulfate in Plasma. PLoS ONE, 10(12), e0145445. [Link]
-
Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]
-
Patel, K., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
-
Abu-Qare, A. W., & El-Masri, M. (2012). A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma. National Institutes of Health (NIH). [Link]
-
Rodriguez-Perez, C., et al. (2022). Full Validation and Application to Clinical Research of a High-Performance Liquid Chromatography Method for the Assessment of Urinary 3-Indoxyl Sulfate in Pediatric Patients with Hematopoietic Stem Cell Transplant. Metabolites, 12(9), 803. [Link]
-
Le, D. T., et al. (2021). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10835-10855. [Link]
-
He, H., & Yuan, H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(15), 1037-1040. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed, 103(3), 683-91. [Link]
-
Ibañez, C., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. ResearchGate. [Link]
-
Li, L., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1104. [Link]
-
Leito, I., et al. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]
-
Wiesen, L., et al. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. OUCI. [Link]
-
Agus, A., et al. (2019). Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS. PubMed, 11(4), 1198-1210. [Link]
-
Wang, Y., et al. (2023). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Semantic Scholar. [Link]
-
Unknown. (n.d.). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris Publisher. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. [Link]
-
Higashi, T., et al. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Metabolites, 12(10), 918. [Link]
-
Chung, L., et al. (2014). Human Tryptophan Dioxygenase: A Comparison to Indoleamine 2,3-Dioxygenase. Request PDF. [Link]
-
Karlsen, M., et al. (2023). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. RSC Publishing. [Link]
-
Patel, K., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health (NIH). [Link]
-
Miller, J., et al. (n.d.). Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Children's Mercy Kansas City Scholarly Works. [Link]
-
Kim, J., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers. [Link]
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone [mdpi.com]
- 10. A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Indole Derivatives
Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with profound pharmacological activities.[1][2] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] Indole derivatives have demonstrated remarkable efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[1][3] A critical step in harnessing the full potential of this versatile scaffold is understanding its interactions with target proteins at a molecular level. Molecular docking, a powerful computational technique, has become an indispensable tool in this endeavor, enabling the prediction and analysis of ligand-protein binding modes and affinities.[4] This guide provides a comprehensive, in-depth comparison of molecular docking strategies for indole derivatives, grounded in scientific principles and practical application.
The "Why" Before the "How": Establishing a Robust Docking Strategy
Before embarking on a comparative docking study, it is paramount to understand the underlying principles that govern a successful and meaningful computational experiment. The primary goals of molecular docking are twofold: to accurately predict the binding conformation of a ligand within a protein's active site and to estimate the strength of the interaction, typically represented by a scoring function.[5] The choice of docking software, the preparation of both the ligand and the protein, and the definition of the binding site are all critical parameters that can significantly influence the outcome. A well-designed docking protocol is not merely a series of steps but a self-validating system that ensures the reliability and reproducibility of the results.[6]
PART 1: Experimental Design & Rationale
A robust comparative molecular docking study involves a systematic approach to evaluate a series of indole derivatives against one or more target proteins. The following sections detail the critical considerations and the rationale behind each step.
1.1. Curating the Indole Derivative Library
The first step is to assemble a library of indole derivatives for the study. This library can be composed of novel synthesized compounds, derivatives from a commercial database, or a combination of both.
-
Structural Diversity: The library should encompass a range of structural modifications to the indole core. This allows for a comprehensive structure-activity relationship (SAR) analysis, revealing which substitutions and functional groups contribute favorably to binding.
-
Physicochemical Properties: It is crucial to consider the drug-like properties of the derivatives, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Tools like the Lipinski's Rule of Five can be employed as a preliminary filter.[7]
1.2. Target Protein Selection and Preparation
The choice of target proteins is dictated by the therapeutic area of interest. Indole derivatives have been shown to target a wide range of proteins, including kinases, tubulin, histone deacetylases (HDACs), and DNA gyrase.[2][7][8][9]
-
High-Quality Crystal Structures: The availability of high-resolution X-ray crystal structures of the target proteins is essential. The Protein Data Bank (PDB) is the primary repository for these structures.
-
Protein Preparation: Prior to docking, the protein structure must be meticulously prepared. This involves:
-
Removal of Water Molecules and Co-crystallized Ligands: Water molecules not involved in critical interactions are typically removed. The original ligand is also removed to create a vacant binding site.
-
Addition of Hydrogen Atoms: Hydrogen atoms are usually absent in X-ray structures and must be added.
-
Assigning Protonation States: The protonation states of ionizable residues at physiological pH must be correctly assigned.
-
Energy Minimization: A brief energy minimization of the protein structure can relieve any steric clashes.
-
1.3. Choosing the Right Docking Software: A Comparative Overview
Several molecular docking programs are available, each with its own search algorithm and scoring function.[5] For this guide, we will focus on AutoDock Vina, a widely used and freely available software known for its accuracy and speed.[10][11][12] However, it is beneficial to be aware of other popular alternatives.
| Docking Software | Search Algorithm | Scoring Function | Key Features |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical scoring function | High speed and accuracy, widely used and well-validated.[10][12] |
| GOLD | Genetic Algorithm | Multiple scoring functions (e.g., GoldScore, ChemScore) | High flexibility and accuracy, often used in academic and industrial research. |
| Glide (Schrödinger) | Hierarchical search protocol | GlideScore | Integrated into a comprehensive drug discovery suite, known for its accuracy.[13] |
| FlexX | Incremental construction algorithm | FlexX score | Fast and efficient, suitable for virtual screening of large libraries. |
The choice of software can depend on the specific research question, computational resources, and user expertise. For a comparative study, it is often insightful to use more than one docking program to cross-validate the results.[5]
PART 2: A Step-by-Step Protocol for Comparative Docking with AutoDock Vina
This section provides a detailed, self-validating protocol for performing a comparative molecular docking study of indole derivatives using AutoDock Vina.
2.1. Ligand Preparation
-
Obtain 3D Structures: Obtain the 3D structures of the indole derivatives in SDF or MOL2 format. This can be done using chemical drawing software (e.g., ChemDraw, MarvinSketch) or from databases like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structures using a molecular mechanics force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation.
-
File Format Conversion: Convert the ligand files to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools (ADT) or other molecular modeling software.[11][14]
2.2. Protein Preparation
-
Download PDB File: Download the PDB file of the target protein from the RCSB PDB database.
-
Prepare the Receptor in AutoDockTools (ADT):
2.3. Defining the Binding Site (Grid Box Generation)
The search space for the docking simulation is defined by a grid box.
-
Identify the Active Site: The active site can be identified based on the position of the co-crystallized ligand in the original PDB structure or through literature reports.
-
Set Grid Box Parameters in ADT: Center the grid box on the active site and adjust the dimensions to encompass the entire binding pocket. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase the search space.[10]
2.4. Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.[14]
-
Run AutoDock Vina from the Command Line:
This will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities, as well as a log file with the docking scores.[14][15]
2.5. Protocol Validation: The Self-Validating System
A critical step to ensure the trustworthiness of your docking protocol is validation.[6][16]
-
Re-docking of the Co-crystallized Ligand: The most common method for validation is to re-dock the native ligand back into the protein's active site.[17] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[5][17][18]
-
Enrichment Studies: Another validation method involves docking a library of known active compounds along with a set of "decoy" molecules (compounds with similar physicochemical properties but presumed to be inactive).[16] A good docking protocol should rank the active compounds significantly higher than the decoys. The performance can be evaluated using metrics like the Receiver Operating Characteristic (ROC) curve and the Area Under the Curve (AUC).[16][19]
PART 3: Data Analysis and Visualization
3.1. Summarizing Quantitative Data
The results of the comparative docking study should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Docking Results of Indole Derivatives Against Target Proteins
| Indole Derivative | Target Protein | Binding Affinity (kcal/mol) | RMSD (Å) (for re-docked ligand) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Derivative 1 | Kinase A | -9.5 | 1.2 | MET123, LYS45, GLU89 | LYS45 (2.8 Å) | LEU34, VAL56 |
| Derivative 2 | Kinase A | -8.7 | - | MET123, ASP184 | ASP184 (3.1 Å) | LEU34, ILE67 |
| Derivative 1 | Tubulin | -7.8 | 1.5 | CYS241, ASN258 | ASN258 (3.0 Å) | ALA250, LEU255 |
| Derivative 2 | Tubulin | -8.2 | - | CYS241, VAL318 | - | ALA250, LEU255, VAL318 |
3.2. Visualizing Binding Interactions
Visual inspection of the docked poses is crucial for understanding the specific interactions between the indole derivatives and the target proteins. Software like PyMOL or Discovery Studio Visualizer can be used to generate high-quality images of the ligand-protein complexes, highlighting hydrogen bonds, hydrophobic interactions, and other key contacts.[15]
3.3. Mandatory Visualizations: Workflows and Pathways
To provide a clear overview of the experimental process and the biological context, diagrams are essential.
Caption: A streamlined workflow for the comparative molecular docking of indole derivatives.
Caption: A hypothetical signaling pathway illustrating the inhibition of Kinase A by an indole derivative.
Comparative molecular docking is a powerful and cost-effective approach for prioritizing indole derivatives for further experimental testing.[4] By systematically evaluating a series of compounds against relevant biological targets, researchers can gain valuable insights into the molecular determinants of binding and guide the rational design of more potent and selective inhibitors. It is imperative to remember that molecular docking is a predictive tool, and its findings should always be validated through in vitro and in vivo experiments. A well-executed and properly validated docking study, however, can significantly accelerate the drug discovery process, bringing novel indole-based therapeutics one step closer to the clinic.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Sousa, S. F., Fernandes, P. A., & Ramos, M. J. (2006). Protein–ligand docking: Current status and future challenges. Proteins: Structure, Function, and Bioinformatics, 65(1), 15-26. [Link]
-
Shi, Y., et al. (2022). Design, synthesis, and biological evaluation of novel 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Gfeller, D., et al. (2013). The DUD-E database of useful decoys: an enhanced version of the directory of useful decoys. Journal of chemical information and modeling, 53(7), 1831-1839. [Link]
-
El-Gamal, M. I., et al. (2023). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 28(21), 7291. [Link]
-
AutoDock MGLTools. The Scripps Research Institute. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]
-
KEGG PATHWAY Database. Kanehisa Laboratories. [Link]
-
Plewczynski, D., et al. (2011). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of computer-aided molecular design, 25(4), 381-394. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Hawkins, P. C., Warren, G. L., Skillman, A. G., & Nicholls, A. (2008). Lessons from docking validation. Journal of medicinal chemistry, 51(20), 6572-6583. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
Protein Data Bank. RCSB. [Link]
-
Kaushik, N. K., et al. (2013). Indole derivatives as anticancer agents. European journal of medicinal chemistry, 63, 119-134. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]
-
Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applied Pharmaceutical Science, 6(12), 113-121. [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
-
de Sá, A. C. A., et al. (2021). Indole derivatives as antimicrobial agents: a patent review (2010-2020). Expert Opinion on Therapeutic Patents, 31(7), 619-633. [Link]
-
Kumar, V., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(19), 6297. [Link]
-
PyMOL. Schrödinger, LLC. [Link]
-
BIOVIA Discovery Studio. Dassault Systèmes. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
-
Triballeau, N., et al. (2005). Virtual screening workflow development guided by the “receiver operating characteristic” curve approach. Application to the search for potent inhibitors of PIM-1 kinase. Journal of medicinal chemistry, 48(7), 2534-2547. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. youtube.com [youtube.com]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
The Gold Standard and the Solution-State Contender: A Comparative Guide to Absolute Structure Confirmation of Indole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a non-negotiable aspect of chemical characterization. This is particularly true for indole derivatives, a privileged scaffold in a vast number of pharmaceuticals and natural products. The precise three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a drug candidate. In this guide, we delve into the methodologies for absolute structure confirmation, comparing the definitive power of X-ray crystallography with the practical advantages of solution-state techniques.
The Imperative of Absolute Configuration in Drug Discovery
The spatial orientation of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity. For indole derivatives, which are central to a wide array of therapeutic areas, from oncology to neurology, the precise knowledge of the absolute structure is paramount for understanding structure-activity relationships (SAR) and ensuring patient safety.
X-ray Crystallography: The Unquestionable Arbiter of Absolute Structure
Single-crystal X-ray crystallography stands as the most reliable and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration[1]. This technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the precise arrangement of atoms in space.
The Principle of Anomalous Dispersion
The ability of X-ray crystallography to determine absolute configuration hinges on the phenomenon of anomalous dispersion (also known as resonant scattering)[2]. When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The subtle differences in these intensities, known as Bijvoet pairs, provide the necessary information to distinguish between a molecule and its mirror image.
The confidence in the assignment of the absolute structure is quantified by the Flack parameter, which should ideally refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. Modern crystallographic software also provides the Hooft parameter, which offers a statistically more robust evaluation of the absolute configuration.
The Crystallization Hurdle
The primary limitation of X-ray crystallography is the absolute requirement for a high-quality single crystal of the analyte[1]. This can be a significant bottleneck, as many small molecules, including indole derivatives, can be challenging to crystallize, often forming oils, amorphous solids, or microcrystalline powders unsuitable for single-crystal diffraction. The process of obtaining diffraction-quality crystals is often a matter of trial and error, involving the screening of various solvents, temperatures, and crystallization techniques.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Alternative
Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution[3]. This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer.
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). A good match between the experimental and calculated spectra for a given enantiomer allows for a confident assignment of its absolute configuration.
The VCD Advantage: No Crystal Required
The most significant advantage of VCD is that it is a solution-state technique, thereby circumventing the often-arduous process of crystallization. This makes it particularly valuable for analyzing oils, amorphous solids, and compounds that are difficult to crystallize. Furthermore, VCD can provide information about the conformational preferences of the molecule in solution, which is often more biologically relevant than the solid-state structure.
Head-to-Head Comparison: X-ray Crystallography vs. VCD
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of circularly polarized infrared light in solution |
| Sample Requirement | High-quality single crystal (typically >50 µm) | Solution of the compound (typically 1-10 mg) |
| Prerequisites | Successful crystallization | Soluble sample, access to computational resources for DFT calculations |
| Ambiguity | Unambiguous determination of 3D structure and absolute configuration | Requires comparison with theoretical calculations; conformational flexibility can complicate analysis |
| Throughput | Can be low due to the crystallization step | Higher throughput as crystallization is not required |
| Information Provided | Precise atomic coordinates, bond lengths, bond angles, and absolute configuration in the solid state | Absolute configuration and conformational information in solution |
| Key Metric | Flack/Hooft parameter | Spectral overlap between experimental and calculated spectra |
Experimental Protocols
Part 1: X-ray Crystallography Workflow for an Indole Derivative
This protocol outlines the general steps for obtaining the absolute structure of a chiral indole derivative using X-ray crystallography.
Step 1: Crystallization of the Indole Derivative
The successful growth of diffraction-quality single crystals is the most critical and often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the indole derivative in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration can lead to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth[4].
A Case Study: Crystallization of (S)-2-(2,3-Dihydro-1H-indol-3-yl)ethanol [5]
In a published procedure, the dihydrogen phosphate salt of (+)-2-(2,3-dihydro-1H-indol-3-yl)ethanol was crystallized.
-
Salt Formation: The free base of the indole derivative was dissolved in ethanol.
-
Acid Addition: An equimolar amount of phosphoric acid in ethanol was added.
-
Crystallization: The resulting salt was crystallized from a mixture of ethanol and ethyl acetate to yield crystals suitable for X-ray analysis.
Step 2: X-ray Data Collection
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (often from a copper or molybdenum source)[2].
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
Step 3: Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to optimize atomic positions and thermal parameters.
-
The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero with a small standard uncertainty for the correct assignment.
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for absolute structure determination by X-ray crystallography.
Part 2: VCD Spectroscopy Workflow for an Indole Derivative
This protocol provides a general outline for determining the absolute configuration of a chiral indole derivative using VCD spectroscopy.
Step 1: Sample Preparation and Data Acquisition
-
Dissolve 1-10 mg of the purified indole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05–0.1 M.
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire the spectrum of the pure solvent for baseline correction.
Step 2: Computational Modeling
-
Generate a 3D structure of one enantiomer of the indole derivative.
-
Perform a conformational search to identify all low-energy conformers.
-
Optimize the geometry of each conformer and calculate their vibrational frequencies and VCD intensities using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Boltzmann-average the calculated spectra of the individual conformers to obtain the final predicted VCD spectrum.
Step 3: Spectral Comparison and Assignment
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that of the enantiomer used for the calculation.
-
If the spectra are mirror images of each other, the sample has the opposite absolute configuration.
Diagram of the VCD Spectroscopy Workflow
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Conclusion: A Synergistic Approach
Both X-ray crystallography and VCD spectroscopy are invaluable tools for the absolute structure confirmation of indole derivatives. X-ray crystallography remains the gold standard, providing an unequivocal and highly detailed picture of the molecule in the solid state. However, its reliance on single crystals presents a significant practical challenge. VCD spectroscopy offers a powerful and often more pragmatic alternative, delivering reliable absolute configuration assignments from solution-state measurements.
For drug development professionals and researchers, the choice of method will depend on the specific circumstances. If high-quality crystals are readily available, X-ray crystallography is the preferred method for its definitive nature. In cases where crystallization is problematic, VCD provides a robust and efficient path to determining the absolute configuration. Ultimately, a synergistic approach, where both techniques are available, provides the most comprehensive understanding of a chiral indole derivative's structure in both the solid and solution states, empowering informed decisions in the journey from discovery to clinical application.
References
-
Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. Available at: [Link]
-
Bolte, M. (2025). Determination of absolute configuration using X-ray diffraction. ResearchGate. Available at: [Link]
-
Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 676-691. Available at: [Link]
-
Mast, S. W., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15879. Available at: [Link]
-
Nowick, J. S., et al. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Available at: [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]
-
Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Caltech. Available at: [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
-
van der Sluis, P., & Kroon, J. (1989). Crystallization of Low-Molecular-Weight Organic Compounds for X-ray Crystallography. Journal of Applied Crystallography, 22(4), 340-344. Available at: [Link]
-
Wenzel, T. J. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 676-691. Available at: [Link]
-
White, J. M., & Yudin, A. K. (2011). Determination of absolute configuration using single crystal X-ray diffraction. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier. Available at: [Link]
-
Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. University of Western Ontario. Available at: [Link]
-
Hilaris Publisher. (2022). A Case Study Asymmetric Organocatalysis. Chemical Sciences Journal, 13(12). Available at: [Link]
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT OpenCourseWare. Available at: [Link]
-
Andersson, P. G., et al. (2004). 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, separation of enantiomers, and assignment of absolute stereochemistry by X-ray structure analysis. Chirality, 16(2), 126-130. Available at: [Link]
-
Thompson, A. L., Jenkinson, S. F., & Fleet, G. W. J. (2017). Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-Ray Diffraction. Tetrahedron: Asymmetry, 28(10), 1330-1336. Available at: [Link]
-
Kleemiss, H., et al. (2021). Aspherical atom refinements on X-ray data of diverse structures including disordered and covalent organic framework systems: a time–accuracy trade-off. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 6), 633-649. Available at: [Link]
-
da Silva, E. N., Jr. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Semantic Scholar. Available at: [Link]
Sources
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spark904.nl [spark904.nl]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. (PDF) 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, separation of enantiomers, and assignment of absolute stereochemistry by X-ray structure analysis [academia.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. Improper disposal of even small quantities of research chemicals can lead to significant safety hazards and regulatory violations.[1]
This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride (CAS: 1189986-62-6).[2] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can establish a robust disposal plan by analyzing its chemical structure, referencing data from analogous indole compounds, and adhering to established principles of laboratory chemical waste management.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to understand the material's hazards. Based on its constituent parts—an indole core, an amine group, and its hydrochloride salt form—we must presume it possesses certain hazardous characteristics. Related indole compounds are known to cause skin, eye, and respiratory irritation.[3] Furthermore, as a solid organic chemical, it is combustible and can produce hazardous byproducts like nitrogen oxides (NOx) and carbon oxides upon burning.[3]
Therefore, all waste streams containing this compound must be treated as hazardous chemical waste . It should never be disposed of in standard trash or poured down the drain.[3][4]
Table 1: Chemical Identifier Summary
| Property | Value | Source |
|---|---|---|
| Chemical Name | Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride | Pharmaffiliates[2] |
| CAS Number | 1189986-62-6 | Pharmaffiliates[2] |
| Molecular Formula | C₁₂H₁₅ClN₂O₃ | Pharmaffiliates[2] |
| Molecular Weight | 270.71 g/mol | Pharmaffiliates[2] |
| Appearance | Grey Solid | Pharmaffiliates[2] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |
Section 2: The Core Principle of Waste Segregation
Effective waste management hinges on proper segregation at the point of generation. The primary reason for this is twofold:
-
Safety: Prevents dangerous reactions between incompatible chemicals, such as mixing acids and bases or oxidizers with organic materials.[5]
-
Disposal Cost & Method: The disposal method, and its associated cost, is determined by the waste stream's composition. Halogenated organic wastes, for example, require high-temperature incineration and are significantly more expensive to dispose of than non-halogenated wastes.[6]
A common point of confusion is the term "hydrochloride." While the molecule contains chlorine, it is an inorganic salt and does not classify the compound itself as a halogenated organic waste.[7] The classification of its liquid waste stream is entirely dependent on the solvent used.
The following decision workflow illustrates the critical segregation process.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. carlroth.com [carlroth.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
